molecular formula C8H10N2O B1432686 1-cyclobutyl-1H-pyrazole-4-carbaldehyde CAS No. 1545675-69-1

1-cyclobutyl-1H-pyrazole-4-carbaldehyde

カタログ番号: B1432686
CAS番号: 1545675-69-1
分子量: 150.18 g/mol
InChIキー: XBSKTLJNGYGCGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclobutyl-1H-pyrazole-4-carbaldehyde (CAS 1545675-69-1) is a valuable nitrogen-containing heterocyclic building block in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which contains two adjacent nitrogen atoms, substituted at the N-1 position with a cyclobutyl group and at the C-4 position with a formyl group . The aldehyde functional group is highly reactive, serving as a crucial handle for further chemical transformations, such as condensation reactions to form Schiff bases or reduction to alcohols, making it a key intermediate for constructing more complex molecules . Pyrazole derivatives are prominent scaffolds in drug discovery due to their diverse biological activities and presence in FDA-approved drugs . The cyclobutyl substituent can influence the compound's lipophilicity and conformational properties, which may be exploited to optimize interactions with biological targets . As a reagent, it is primarily used in research settings, including the synthesis of various heterocyclic compounds and as a precursor for the development of potential pharmacologically active molecules . The compound has a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol . It should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

特性

IUPAC Name

1-cyclobutylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-6-7-4-9-10(5-7)8-2-1-3-8/h4-6,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSKTLJNGYGCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545675-69-1
Record name 1-cyclobutyl-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Guide: Physicochemical Profiling and Synthetic Utility of 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclobutyl-1H-pyrazole-4-carbaldehyde (CAS: 1545675-69-1) is a critical heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., JAK, BTK) and anti-inflammatory agents. Its molecular weight of 150.18 g/mol and amphiphilic nature make it an ideal scaffold for fragment-based drug discovery (FBDD). This guide provides a definitive technical analysis of its physical properties, synthetic pathways, and analytical characterization standards.

Molecular Identity & Physicochemical Data[3][4][5]

The precise molecular weight is the fundamental metric for stoichiometric calculations and mass spectrometry validation. Variations in isotopic abundance must be accounted for in high-resolution MS (HRMS).

Table 1: Physicochemical Constants
PropertyValueTechnical Note
IUPAC Name 1-cyclobutylpyrazole-4-carbaldehydeN1-substituted pyrazole core
CAS Number 1545675-69-1Primary identifier for procurement
Molecular Formula C₈H₁₀N₂ODegree of Unsaturation: 5 (3 rings + 1 carbonyl + 1 C=C)
Average Molecular Weight 150.18 g/mol Used for molarity calculations
Monoisotopic Mass 150.079313 DaExact mass for HRMS ([M+H]⁺ = 151.087)
Physical State Pale Yellow LiquidOxidizes to carboxylic acid upon air exposure
Boiling Point ~280°C (Predicted)High vacuum distillation recommended
LogP (Predicted) ~1.3 - 1.6Lipophilic enough for cell permeability
Isotopic Distribution Logic

For mass spectrometry (ESI+), the molecular ion will appear at m/z 151.1 (M+H) .

  • ¹²C (100%) : 151.087

  • ¹³C (8.8%) : 152.090 (Expect a ~9% intensity M+1 peak due to 8 carbons)

Synthetic Pathways & Mechanistic Insight[7]

The synthesis of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde typically proceeds via two primary routes. The choice depends on the availability of starting materials and the scale of production.

Route A: N-Alkylation (Convergent)

This is the industry-standard route due to the commercial availability of 1H-pyrazole-4-carbaldehyde.

  • Substrate: 1H-pyrazole-4-carbaldehyde.

  • Reagent: Bromocyclobutane or Cyclobutyl methanesulfonate.

  • Base: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH).

  • Solvent: DMF or Acetonitrile (Polar aprotic is essential to stabilize the pyrazolate anion).

Expert Insight: The pyrazole N-H is acidic (pKa ~14). Using Cs₂CO₃ in DMF promotes the "cesium effect," enhancing solubility and nucleophilicity of the nitrogen anion, driving the reaction with the sterically hindered cyclobutyl electrophile.

Route B: Vilsmeier-Haack Formylation (Linear)

Used when the N-cyclobutyl pyrazole core is already established.

  • Substrate: 1-Cyclobutyl-1H-pyrazole.[1][2][3][4]

  • Reagent: POCl₃ / DMF (Vilsmeier Reagent).

  • Mechanism: Electrophilic aromatic substitution at the C4 position.

SynthesisPathways cluster_0 Route A: N-Alkylation (Preferred) cluster_1 Route B: C-Formylation Start1 1H-Pyrazole-4-carbaldehyde Intermediate Pyrazolate Anion (Transient) Start1->Intermediate Deprotonation Reagent1 Cyclobutyl Bromide + Cs2CO3 / DMF Reagent1->Intermediate Product 1-Cyclobutyl-1H-pyrazole- 4-carbaldehyde (MW 150.18) Intermediate->Product SN2 Substitution Start2 1-Cyclobutyl-1H-pyrazole Start2->Product Electrophilic Formylation Reagent2 POCl3 / DMF (Vilsmeier-Haack) Reagent2->Product

Figure 1: Dual synthetic pathways. Route A is generally preferred for lab-scale synthesis due to milder conditions compared to the POCl₃ workup in Route B.

Analytical Characterization Protocols

To validate the identity and purity of the compound, a multi-modal approach is required. The aldehyde moiety is reactive; therefore, purity checks should be performed immediately prior to use.

Protocol 1: LC-MS Validation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

  • Detection: ESI (+) Mode.

  • Acceptance Criteria:

    • Main peak retention time consistency.

    • Parent Ion: m/z 151.1 [M+H]⁺.

    • Absence of m/z 97 (unreacted pyrazole-4-carbaldehyde).

Protocol 2: ¹H-NMR Spectroscopy (400 MHz, DMSO-d₆)

Structure confirmation relies on identifying the distinct cyclobutyl splitting pattern and the aldehyde singlet.

Chemical Shift (δ)MultiplicityIntegrationAssignment
9.85 ppm Singlet (s)1HAldehyde (-CH O)
8.45 ppm Singlet (s)1HPyrazole C3-H
8.05 ppm Singlet (s)1HPyrazole C5-H
4.95 ppm Multiplet (m)1HCyclobutyl methine (-NCH -)
2.40 - 1.80 ppm Multiplets6HCyclobutyl methylenes (-CH ₂-)

Note: The cyclobutyl methine proton at ~4.95 ppm is the diagnostic signal confirming N-alkylation.

Applications in Drug Discovery[3][6][7][12]

This molecule acts as a "warhead carrier" or a scaffold linker. The aldehyde group is a versatile handle for:

  • Reductive Amination: Reaction with amines to form secondary/tertiary amine linkers (common in GPCR ligands).

  • Knoevenagel Condensation: Reaction with active methylenes to form vinyl-linked inhibitors.

  • Oxidation/Reduction: Conversion to carboxylic acids (for amide coupling) or alcohols (for ether linkage).

Stability & Handling[13]
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to the corresponding carboxylic acid (1-cyclobutyl-1H-pyrazole-4-carboxylic acid).

  • Safety: Irritant (H315, H319, H335). Wear nitrile gloves and work in a fume hood.

References

  • PubChem. (2025).[5] 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde Compound Summary. National Library of Medicine. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.

Sources

difference between 1-cyclobutyl and 1-cyclopropyl pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 1-cyclobutyl-1H-pyrazole-4-carbaldehyde and 1-cyclopropyl-1H-pyrazole-4-carbaldehyde . While these two intermediates appear structurally similar, the divergence in ring strain (26.5 kcal/mol for cyclobutane vs. 27.5 kcal/mol for cyclopropane) and electronic character dictates fundamentally different synthetic strategies and medicinal chemistry applications.

Key Distinction: The cyclopropyl group acts as a pseudo-unsaturated system (Walsh orbitals) requiring transition-metal catalysis (Chan-Lam) for introduction, whereas the cyclobutyl group behaves as a bulky aliphatic chain, amenable to classical nucleophilic substitution.

Part 1: Physicochemical & Structural Analysis[1]

The choice between a cyclopropyl (cPr) and cyclobutyl (cBu) substituent is rarely arbitrary; it is a strategic decision in Lead Optimization to modulate lipophilicity (LogP), metabolic stability, and vector orientation.

Comparative Data Table
Feature1-Cyclopropyl-1H-pyrazole-4-carbaldehyde1-Cyclobutyl-1H-pyrazole-4-carbaldehyde
CAS Number 1082066-00-91545675-69-1
Molecular Formula C₇H₈N₂OC₈H₁₀N₂O
Molecular Weight 136.15 g/mol 150.18 g/mol
Predicted LogP ~0.8 - 1.1~1.4 - 1.7
Ring Strain ~27.5 kcal/mol~26.5 kcal/mol
Conformation Planar C-C bonds (rigid)Puckered "butterfly" (dynamic)
Electronic Effect

-donor (hyperconjugation)
Inductive donor (+I) only
C-N Bond Length Shortened (pseudo-partial double bond)Standard single bond
Structural Dynamics
  • The Cyclopropyl "Walsh Orbital" Effect: The C-C bonds in the cyclopropyl ring possess significant p-character (

    
     hybridization). These orbitals can overlap with the 
    
    
    
    -system of the pyrazole ring, effectively extending conjugation. This makes the N-cyclopropyl group an electronic donor, slightly reducing the electrophilicity of the C4-aldehyde compared to alkyl analogs.
  • The Cyclobutyl "Pucker": Cyclobutane is not planar; it adopts a puckered conformation to relieve torsional strain from eclipsing hydrogens. This creates a larger, more spherical hydrophobic volume compared to the flat, compact cyclopropyl group. In protein binding pockets, cBu is often used to fill hydrophobic "divots" that cPr cannot reach.

Part 2: Synthetic Pathways (The "Make or Break" Decision)

The most critical technical divergence lies in the synthesis. Attempting to synthesize the N-cyclopropyl analog using the same conditions as the N-cyclobutyl analog will lead to failure or poor yields.

Diagram: Synthetic Decision Matrix

Synthesis_Decision_Tree Start Target Molecule Decision N-Substituent Type? Start->Decision cPr Cyclopropyl (cPr) Decision->cPr High Strain cBu Cyclobutyl (cBu) Decision->cBu Moderate Strain Issue_cPr Problem: SN2 is disfavored (I-Strain & Elimination) cPr->Issue_cPr Sol_cPr Solution: Chan-Lam Coupling (Cu(OAc)2, Boronic Acid) Issue_cPr->Sol_cPr Issue_cBu Standard Reactivity: Secondary Alkyl Halide cBu->Issue_cBu Sol_cBu Solution: Nucleophilic Substitution (Cs2CO3, Alkyl Bromide) Issue_cBu->Sol_cBu

Figure 1: Decision matrix for selecting the optimal synthetic route based on ring strain and reactivity profiles.

Detailed Methodologies
1. Synthesis of 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde

Why Alkylation Fails: Direct


 displacement using cyclopropyl bromide is kinetically retarded due to "I-strain" (internal strain) in the transition state. Furthermore, cyclopropyl halides are prone to 

elimination to form volatile allenes or propyne.

The Protocol: Chan-Lam Coupling This oxidative cross-coupling uses copper to forge the C-N bond under mild conditions.[1][2]

  • Reagents: Pyrazole-4-carbaldehyde, Cyclopropylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), 2,2'-Bipyridine (1.0 equiv), Na₂CO₃ (2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Conditions: 70°C, open air (or O₂ balloon) for 16-24h.

  • Mechanism: The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The boronic acid transmetalates to the copper, followed by coordination of the pyrazole nitrogen. Reductive elimination forms the C-N bond.

  • Key Insight: Use Cyclopropylboronic acid rather than the ester, as it transmetalates faster. 2,2'-Bipyridine is essential to stabilize the copper species and prevent "catalyst death."

2. Synthesis of 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde

Why Alkylation Works: The cyclobutyl ring, while strained, can undergo


 reactions. The bond angles (~88°) allow for backside attack, although the reaction is slower than with primary alkyl halides.

The Protocol: Nucleophilic Substitution

  • Reagents: Pyrazole-4-carbaldehyde, Bromocyclobutane (1.5 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Solvent: DMF or Acetonitrile.

  • Conditions: 60-80°C, sealed tube, 12h.

  • Key Insight: Cesium Carbonate is preferred over Potassium Carbonate due to the "Cesium Effect" (higher solubility and softer cation), which enhances the nucleophilicity of the pyrazole anion. Iodocyclobutane can be used to accelerate the rate if the bromide is too sluggish.

Part 3: Medicinal Chemistry & Metabolic Fate[4]

Metabolic Stability Profiles

The metabolic fate of these two rings differs significantly, influencing the pharmacokinetic (PK) profile of the final drug candidate.

Metabolism cPr_Drug N-Cyclopropyl Drug CYP CYP450 Oxidation cPr_Drug->CYP cBu_Drug N-Cyclobutyl Drug cBu_Drug->CYP Path_cPr Pathway A: Ring Opening (Formation of Enones/Aldehydes) CYP->Path_cPr Radical Clock Path_cBu Pathway B: Hydroxylation (Formation of 3-OH-Cyclobutyl) CYP->Path_cBu Standard Oxidation Tox Potential Toxicity (Michael Acceptors) Path_cPr->Tox Risk Clearance Renal Clearance (Polar Metabolite) Path_cBu->Clearance

Figure 2: Comparative metabolic pathways. Cyclopropyl rings carry a risk of ring-opening to reactive intermediates, whereas cyclobutyl rings typically undergo predictable hydroxylation.

  • Cyclopropyl (The "Metabolic Blocker"):

    • Often used to replace ethyl or isopropyl groups to block

      
      -hydroxylation. The strong C-H bonds (approx. 106 kcal/mol) resist H-abstraction.
      
    • Risk:[3][4] If oxidation does occur (often via Single Electron Transfer), the ring can open, leading to reactive enone intermediates that may cause mechanism-based inhibition (MBI) of CYPs or toxicity.

  • Cyclobutyl (The "Lipophilic Spacer"):

    • Typically undergoes oxidation at the C3 position (remote from the nitrogen) to form 3-hydroxycyclobutyl metabolites.

    • These metabolites are usually stable, polar, and excreted, making cBu a "safer" choice if metabolic soft-spots are needed to tune clearance.

Bioisosteric Applications
  • JAK Inhibitors: The pyrazole-4-carbaldehyde scaffold is a common precursor for JAK1/JAK2 inhibitors. The N-cyclopropyl group is often favored here to minimize steric clash in the ATP-binding pocket while maintaining a rigid vector.

  • Kinase Selectivity: The cyclobutyl group, being bulkier, can induce selectivity by clashing with the "gatekeeper" residue in certain kinases, whereas the smaller cyclopropyl group might be tolerated by a wider range of kinases (promiscuity).

References

  • Talele, T. T. (2016).[5] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5][6] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Qiao, J. X., et al. (2008). Copper-Promoted N-Cyclopropyl- and N-Cyclobutyl-ation of Azoles with Boronic Acids. Organic Letters, 13(7), 1804–1807.
  • Wessjohann, L. A., et al. (2003).[7] Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625–1648. Link

  • Sigma-Aldrich. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde Product Sheet. Link

  • BenchChem. (2025).[6] Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison. Link

Sources

1-Cyclobutyl-1H-pyrazole-4-carbaldehyde (CID 83872455): A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the pyrazole-4-carbaldehyde scaffold is a privileged building block, frequently utilized in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and agrochemicals. Specifically, 1-cyclobutyl-1H-pyrazole-4-carbaldehyde (PubChem CID 83872455) [1] offers a unique structural advantage. The incorporation of a cyclobutyl ring introduces high sp³ character, which improves the lipophilic efficiency (LipE) and metabolic stability of the resulting drug candidates compared to linear alkyl chains. Furthermore, the constrained conformation of the cyclobutyl group can lock the molecule into a specific bioactive vector, enhancing target affinity.

This whitepaper provides an in-depth technical analysis of CID 83872455, detailing its physicochemical profile, field-proven synthetic methodologies, and downstream applications.

Physicochemical Profiling & Mass Spectrometry Data

Understanding the physicochemical properties of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde is critical for both synthetic handling and analytical tracking (e.g., LC-MS method development). The table below summarizes the core quantitative data, including predicted Collision Cross Section (CCS) values which are vital for ion mobility-mass spectrometry (IM-MS) workflows [1].

PropertyValue
Compound Name 1-cyclobutyl-1H-pyrazole-4-carbaldehyde
PubChem CID 83872455
CAS Registry Number 1545675-69-1
Molecular Formula C₈H₁₀N₂O
Monoisotopic Mass 150.079 Da
Predicted XLogP 0.5
CCS[M+H]⁺ (Predicted) 125.6 Ų
CCS [M+Na]⁺ (Predicted) 132.8 Ų

Strategic Synthetic Methodologies

The synthesis of 1-alkyl-1H-pyrazole-4-carbaldehydes generally proceeds via two divergent routes. The choice of route depends on the availability of starting materials and the scale of synthesis.

Route A: Direct N-Alkylation of 1H-pyrazole-4-carbaldehyde

This route involves the nucleophilic substitution (Sₙ2) of cyclobutyl bromide by 1H-pyrazole-4-carbaldehyde. Causality & Experimental Choices: Cyclobutyl halides are notoriously sluggish in Sₙ2 reactions due to internal ring strain (I-strain) and steric hindrance. To overcome this activation energy barrier, the reaction requires a highly polar aprotic solvent (such as DMF or DMSO) to leave the pyrazolate nucleophile unsolvated and highly reactive. Furthermore, the use of a strong base like Cesium Carbonate (Cs₂CO₃) is preferred over Potassium Carbonate (K₂CO₃); the larger cesium cation provides better solubility and a more "naked" and reactive pyrazolate anion. Recent advancements also utilize ultrasonic irradiation to drastically reduce reaction times from hours to minutes [3].

Route B: Vilsmeier-Haack Formylation of 1-cyclobutyl-1H-pyrazole

For large-scale synthesis, the Vilsmeier-Haack formylation is the industry standard [2, 4]. This electrophilic aromatic substitution relies on the generation of a highly reactive chloroiminium ion (the Vilsmeier reagent) from Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF). Causality & Experimental Choices: The pyrazole ring is inherently electron-rich, making it an excellent nucleophile for the Vilsmeier reagent. The reaction is completely regioselective for the 4-position, as the 3- and 5-positions are sterically hindered and electronically less favored for electrophilic attack. Strict temperature control (0–10 °C) during the formation of the Vilsmeier reagent is mandatory to prevent the uncontrolled, exothermic degradation of DMF into dimethylamine and carbon monoxide [2].

VH_Workflow POCl3 POCl3 + DMF (0-10 °C) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) POCl3->Vilsmeier Exothermic Formation Intermediate Iminium Salt Intermediate (80-90 °C) Vilsmeier->Intermediate Pyrazole 1-Cyclobutyl-1H-pyrazole (Substrate) Pyrazole->Intermediate Electrophilic Attack Hydrolysis Aqueous Quench / Hydrolysis (Ice/Water) Intermediate->Hydrolysis Cooling Product 1-Cyclobutyl-1H-pyrazole- 4-carbaldehyde Hydrolysis->Product Base Neutralization

Vilsmeier-Haack formylation mechanism and operational workflow.

Experimental Protocols (Self-Validating Systems)

The following protocol details the Vilsmeier-Haack Formylation (Route B), optimized for high yield and purity. This system is self-validating: the color changes and thermal outputs serve as in-process quality control checkpoints [2, 4].

Step-by-Step Methodology: Vilsmeier-Haack Formylation
  • Reagent Preparation (The Electrophile):

    • Equip a flame-dried, 3-neck round-bottom flask with a magnetic stirrer, dropping funnel, internal thermometer, and nitrogen inlet.

    • Add anhydrous DMF (3.0 equivalents) and cool the flask to 0–5 °C using an ice-salt bath.

    • Critical Step: Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C.

    • Validation Check: The solution will transition from colorless to a pale yellow, viscous liquid, confirming the formation of the chloroiminium ion.

  • Substrate Addition:

    • Dissolve 1-cyclobutyl-1H-pyrazole (1.0 equivalent) in a minimal volume of anhydrous DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Electrophilic Aromatic Substitution:

    • Remove the ice bath. Attach a reflux condenser and heat the reaction mixture to 80–90 °C for 4–6 hours.

    • Validation Check: Monitor via LC-MS or TLC (Eluent: Hexane/EtOAc 7:3). The starting material mass should disappear, replaced by the mass of the iminium intermediate.

  • Hydrolysis and Workup (The Quench):

    • Cool the reaction to room temperature.

    • Critical Step: Pour the mixture slowly over vigorously stirred crushed ice. Causality: The hydrolysis of the iminium salt and excess POCl₃ is highly exothermic. Ice prevents thermal degradation of the newly formed aldehyde, which would otherwise result in dark, tarry polymerization byproducts.

    • Adjust the pH to 8.0 using a cold 20% NaOH aqueous solution. Causality: Neutralization is required to release the free aldehyde from its protonated state.

  • Isolation:

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if necessary.

Downstream Applications in Medicinal Chemistry

The aldehyde moiety of CID 83872455 serves as a highly versatile synthetic handle, allowing for rapid diversification in structure-activity relationship (SAR) campaigns.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of Sodium Triacetoxyborohydride (NaBH(OAc)₃) yields alkylamines. This is a standard method for installing basic solubilizing groups or targeting hinge-binding motifs in kinase inhibitors.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields highly conjugated acrylonitriles, which are frequently utilized as targeted covalent inhibitors (TCIs) reacting with cysteine residues on target proteins.

  • Wittig Olefination: Reaction with phosphonium ylides yields vinyl pyrazoles, useful for subsequent cross-coupling or cycloaddition reactions.

Downstream Core 1-Cyclobutyl-1H-pyrazole- 4-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, Amines) Core->RedAm Knoevenagel Knoevenagel Condensation (Active Methylene, Base) Core->Knoevenagel Wittig Wittig Olefination (Phosphonium Ylides) Core->Wittig AmineProd Alkyl Amines (Kinase Inhibitors) RedAm->AmineProd AlkeneProd Acrylonitriles/Acrylates (Covalent Binders) Knoevenagel->AlkeneProd StyreneProd Vinyl Pyrazoles (Lipophilic Cores) Wittig->StyreneProd

Divergent downstream applications of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 83872455, 1-cyclobutyl-1h-pyrazole-4-carbaldehyde". PubChem. Available at:[Link]

  • Frizzo, C. P., et al. "Sonochemical heating profile for solvents and ionic liquid doped solvents, and their application in the N-alkylation of pyrazoles". Ultrasonics Sonochemistry, 32 (2016): 432-439. Available at:[Link]

  • RSC Advances. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent". Royal Society of Chemistry. Available at:[Link]

N-Cyclobutyl Pyrazole Aldehydes: Physicochemical Profiling and Synthetic Methodologies in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

N-cyclobutyl pyrazole aldehydes represent a privileged and highly versatile scaffold in contemporary medicinal chemistry. By strategically integrating the conformational rigidity of a strained four-membered cyclobutane ring with the aromatic, hydrogen-bonding capacity of a pyrazole core and the electrophilic reactivity of an aldehyde, these molecules offer highly tunable physical properties. This technical guide provides an in-depth analysis of their physicochemical behavior, spectroscopic signatures, and field-validated experimental protocols for synthesis and characterization.

Structural and Physicochemical Properties

The physical behavior and pharmacological utility of N-cyclobutyl pyrazole aldehydes are dictated by the mechanistic interplay of their three core structural modules.

Thermodynamic & Solubility Profiles

The incorporation of the cyclobutyl moiety significantly alters the lipophilic profile of the molecule compared to standard N-methyl or N-ethyl analogs. The cyclobutane ring increases the sp³ carbon fraction (Fsp³), a property empirically correlated with improved aqueous solubility and reduced off-target toxicity[1]. Despite the added lipophilic bulk, the topological polar surface area (tPSA) of the base pyrazole-carbaldehyde core remains highly favorable for membrane permeability, calculated at approximately [2].

Spectroscopic Signatures

The characterization of pyrazole aldehydes relies heavily on UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy:

  • UV-Vis: The conjugated pi-system of the pyrazole moiety contributes to distinct absorption bands. A notable secondary absorption peak for these derivatives is typically observed between[3].

  • IR Spectroscopy: The C=O stretch of the aldehyde is a prominent, highly diagnostic feature, generally appearing around[4].

  • NMR: The aldehyde proton signal is characteristically shifted downfield (~9.8–10.2 ppm) due to the strong deshielding effect of the carbonyl oxygen[4].

Conformational Dynamics & Reactivity

The cyclobutyl ring is not planar; it adopts a "puckered" conformation to relieve Bayer torsional strain. This geometry acts as a conformational lock, forcing the pyrazole core into an optimal vector for binding pocket engagement. Furthermore, the pyrazole core features an asymmetric electron distribution. The "pyrrole-like" nitrogen contributes its lone pair to the aromatic sextet, resulting in high electron density specifically at the C4 position, making it the most thermodynamically favored site for electrophilic substitution[5].

Quantitative Data Summary
Property CategorySpecific ParameterTypical Value / ObservationAnalytical Method
Thermodynamic Topological Polar Surface Area (tPSA)~45.8 ŲComputational (XLogP3)
Thermodynamic Molecular Weight (Core Scaffold)~150.18 g/mol Mass Spectrometry (HRMS)
Spectroscopic UV-Vis Absorption Max (λmax)297 – 303 nmUV-Vis Spectrophotometry
Spectroscopic Infrared (IR) C=O Stretch~1676 cm⁻¹FT-IR (ATR)
Spectroscopic ¹H NMR (Aldehyde Proton)~9.8 – 10.2 ppm (Singlet)Nuclear Magnetic Resonance
Structural C4 Electrophilic ReactivityHigh Electron DensityIn silico / Empirical

Mechanistic Interplay: Structure vs. Property

The following logic diagram illustrates how the independent structural modules of the N-cyclobutyl pyrazole aldehyde dictate its overarching physicochemical properties and eventual utility in drug design.

StructureProperty Cyclobutyl N-Cyclobutyl Ring (Steric Bulk & Fsp3) PK Enhanced PK Profile (Metabolic Stability) Cyclobutyl->PK Increases Rigidity Pyrazole Pyrazole Core (Aromaticity & H-Bonding) Pyrazole->PK Modulates LogD Spectra UV-Vis: 297-303 nm IR: ~1676 cm⁻¹ Pyrazole->Spectra Pi-Electron System Aldehyde Aldehyde Group (Electrophilicity & Dipole) Reactivity Covalent Targeting (Reversible Binding) Aldehyde->Reactivity Nucleophilic Attack

Caption: Logic diagram illustrating how specific structural modules dictate physicochemical properties.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis and physicochemical characterization of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde.

Protocol: Synthesis and Validation via Vilsmeier-Haack Formylation

Causality of Experimental Design: The synthesis utilizes a two-step sequence. First, the cyclobutyl ring is installed via hydrazine condensation[1]. Second, the aldehyde is introduced via Vilsmeier-Haack formylation. The initial formation of the Vilsmeier reagent is highly exothermic and requires cooling to 0°C to prevent decomposition. Subsequent heating to 90°C provides the necessary activation energy to overcome the aromatic resonance stabilization of the pyrazole ring, driving the electrophilic attack exclusively at the electron-rich C4 position[5].

Step-by-Step Methodology:

  • Hydrazone Formation & Cyclization: In a 100 mL round-bottom flask, dissolve (10 mmol)[1] and 1,1,3,3-tetramethoxypropane (10.5 mmol) in 30 mL of anhydrous ethanol. Add a catalytic amount of concentrated HCl (0.5 mL). Reflux the mixture at 80°C for 4 hours. Monitor completion via TLC. Concentrate under reduced pressure to yield the intermediate 1-cyclobutyl-1H-pyrazole.

  • Vilsmeier Reagent Generation: In a separate, flame-dried 50 mL flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 30 mmol) and cool to 0°C using an ice bath. Dropwise add phosphorus oxychloride (POCl₃, 12 mmol) over 15 minutes. Stir for an additional 30 minutes at 0°C to ensure complete formation of the chloromethyleneiminium ion.

  • Electrophilic Aromatic Substitution: Dissolve the 1-cyclobutyl-1H-pyrazole intermediate in 5 mL of DMF and add it dropwise to the Vilsmeier reagent at 0°C. Gradually warm the reaction to room temperature, then heat to 90°C for 6 hours.

  • Quenching and Isolation: Cool the reaction mixture to 0°C and carefully quench by slowly pouring it into 50 mL of saturated aqueous NaHCO₃ (Caution: vigorous gas evolution). Stir for 1 hour to fully hydrolyze the iminium intermediate into the target aldehyde. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Physicochemical Validation:

    • Regioselectivity Check: Perform ¹H NMR (400 MHz, CDCl₃). Confirm the presence of the aldehyde proton as a sharp singlet at ~9.9 ppm. The pyrazole C3 and C5 protons should appear as two distinct singlets at ~7.8 and 8.1 ppm, validating substitution at the C4 position.

    • Purity Check: Utilize HPLC-UV monitoring at the characteristic to ensure >95% purity prior to downstream biological assays[4].

SynthesisWorkflow Step1 Step 1: Cyclization Cyclobutylhydrazine + Diketone Step2 Step 2: Vilsmeier-Haack DMF + POCl3 (0°C to 90°C) Step1->Step2 Step3 Step 3: Quenching Hydrolysis with NaHCO3 Step2->Step3 Step4 Step 4: Validation 1H NMR & UV-Vis (297nm) Step3->Step4

Caption: Step-by-step experimental workflow for the synthesis and validation of N-cyclobutyl pyrazole aldehydes.

Applications in Drug Development

Understanding the physical properties of N-cyclobutyl pyrazole aldehydes is critical for their application in drug discovery. The aldehyde group serves as a highly reactive warhead for Targeted Covalent Inhibitors (TCIs), capable of forming reversible hemiacetals or imines with catalytic serine or cysteine residues in target proteins. Simultaneously, the cyclobutyl group provides an optimal balance of steric bulk and metabolic stability. Unlike simple N-methyl groups, which are prone to rapid oxidative dealkylation by Cytochrome P450 enzymes, the strained sp³ character of the cyclobutane ring resists degradation while maintaining a low molecular weight footprint[1].

References

  • Summary of photophysical properties of the pyrazole aldehyde 1. ResearchGate. Available at: [Link]

  • 1,3-Diphenyl pyrazole aldehyde | CID 129831980. PubChem, National Institutes of Health. Available at:[Link]

  • 1H-pyrazole-3-carbaldehyde | CID 12218383. PubChem, National Institutes of Health. Available at:[Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][5] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and pharmacological profiles.[2] 1-cyclobutyl-1H-pyrazole-4-carbaldehyde represents a valuable building block in this class, with the cyclobutyl group potentially influencing lipophilicity and metabolic stability, and the carbaldehyde function serving as a versatile handle for further synthetic modifications.[6][7]

Physicochemical Properties of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde

A summary of the available physicochemical data for 1-cyclobutyl-1H-pyrazole-4-carbaldehyde is presented in Table 1. It is important to note that experimentally determined boiling and melting points are not currently reported in the scientific literature. However, its description as a liquid by commercial suppliers suggests a melting point below ambient temperature.

Table 1: Physicochemical Properties of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde

PropertyValueSource
Molecular Formula C₈H₁₀N₂O-
Molecular Weight 150.18 g/mol -
Appearance Liquid (at room temperature)-
Melting Point Not specified (in literature)-
Boiling Point Not specified (in literature)-

Experimental Protocols for Physicochemical Characterization

The determination of a compound's melting and boiling points is fundamental for its characterization, providing insights into purity and physical state under various conditions. The following are self-validating, standard protocols for these measurements.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic temperature range over which the substance transitions from a solid to a liquid.[8] For a substance that is a liquid at room temperature, this protocol would be adapted for a sub-ambient temperature determination, or it would be used to characterize solid derivatives of the compound.

Methodology: Capillary Method using a Mel-Temp Apparatus

  • Sample Preparation: A small amount of the solid sample is finely crushed into a powder. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the closed end, aiming for a sample height of 2-3 mm.[9][10]

  • Apparatus Setup: The Mel-Temp apparatus is pre-heated to a temperature approximately 20°C below the expected melting point. The loaded capillary tube is inserted into the sample holder.[9]

  • Measurement: The sample is heated at a rate of approximately 1-2°C per minute as the expected melting point is approached.[8] The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point range is reported as T₁-T₂. A narrow range (0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

  • Apparatus Setup: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the test tube.[11][12]

  • Heating: The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling mineral oil. The setup is heated gently.[12]

  • Measurement: As the liquid heats, the air trapped in the capillary tube expands and escapes as a stream of bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary.[13] The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Workflow for Physicochemical Characterization

G cluster_0 Melting Point Determination cluster_1 Boiling Point Determination mp_prep Sample Preparation: Finely crush solid, pack capillary tube mp_setup Apparatus Setup: Place capillary in Mel-Temp apparatus mp_prep->mp_setup mp_measure Measurement: Heat slowly (1-2°C/min), record T1 and T2 mp_setup->mp_measure end Physicochemical Data mp_measure->end bp_setup Apparatus Setup: Liquid in test tube with inverted capillary bp_heat Heating: Heat in Thiele tube until rapid bubbling bp_setup->bp_heat bp_cool Cooling & Measurement: Cool slowly, record temperature when liquid enters capillary bp_heat->bp_cool bp_cool->end start Compound (1-cyclobutyl-1H-pyrazole-4-carbaldehyde) start->mp_prep start->bp_setup

Caption: Experimental workflow for determining melting and boiling points.

Synthesis of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heterocyclic rings, including pyrazoles.[14][15][16] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.[17]

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, anhydrous N,N-dimethylformamide (DMF, 4 equivalents) is cooled to 0°C in an ice bath. Phosphorus oxychloride (POCl₃, 1.5-2.5 equivalents) is added dropwise with vigorous stirring, maintaining the temperature below 10°C.[16][17] The mixture is stirred at 0°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: The starting material, 1-cyclobutyl-1H-pyrazole (1 equivalent), is dissolved in a minimal amount of anhydrous DMF or a chlorinated solvent and added dropwise to the pre-formed Vilsmeier reagent at 0°C.[17]

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to 60-80°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[17]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice with stirring. The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate or another suitable base until a pH of 7-8 is reached. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-cyclobutyl-1H-pyrazole-4-carbaldehyde.

Synthesis Pathway Diagram

G reagent_prep Vilsmeier Reagent Formation (POCl3 + DMF @ 0°C) formylation Formylation (1-cyclobutyl-1H-pyrazole added, heat to 60-80°C) reagent_prep->formylation workup Work-up (Ice quench, neutralization, extraction) formylation->workup purification Purification (Column Chromatography) workup->purification product 1-cyclobutyl-1H-pyrazole-4-carbaldehyde purification->product

Caption: Synthetic workflow for 1-cyclobutyl-1H-pyrazole-4-carbaldehyde.

Conclusion

1-cyclobutyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest for further exploration in drug discovery and development. While specific data on its boiling and melting points are lacking in the current literature, this guide provides robust, standardized protocols for their experimental determination. Furthermore, a detailed and reliable synthetic procedure via the Vilsmeier-Haack reaction is presented, enabling its accessible preparation for research purposes. The methodologies and contextual information provided herein are intended to empower researchers to effectively synthesize, characterize, and utilize this promising pyrazole derivative in their scientific endeavors.

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. Retrieved from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews. Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI. Retrieved from [Link]

  • Exp 1 - Melting Points. (n.d.). Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023, April 15). Chemical Methodologies. Retrieved from [Link]

  • Experiment name / Determination of Boiling point Purpose. (n.d.). Retrieved from [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024, March 1). MDPI. Retrieved from [Link]

  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

  • Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu. Retrieved from [Link]

  • Organic Chemistry LABORATORY. (n.d.). Retrieved from [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved from [Link]

  • Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011, May 30). Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

Sources

1-cyclobutyl-1H-pyrazole-4-carbaldehyde InChIKey identifier

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde InChIKey: XBSKTLJNGYGCGY-UHFFFAOYSA-N CAS Registry Number: 1545675-69-1

Part 1: Introduction & Chemical Identity

1-Cyclobutyl-1H-pyrazole-4-carbaldehyde is a specialized heterocyclic building block widely utilized in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, Bruton's Tyrosine Kinase (BTK) inhibitors, and other small-molecule modulators targeting inflammatory and oncological pathways.

Its structural value lies in the cyclobutyl group , a lipophilic moiety that improves metabolic stability and blood-brain barrier permeability compared to linear alkyl chains, while the pyrazole-4-carbaldehyde core provides a versatile handle for divergent synthesis (reductive amination, olefination, or oxidation).

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValueNote
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol Fragment-like (<300 Da)
Exact Mass 150.0793
Appearance Pale yellow to orange liquidOxidizes upon air exposure
Boiling Point 285.3 ± 35.0 °CPredicted at 760 mmHg
LogP ~1.65Moderate lipophilicity
Topological Polar Surface Area (TPSA) 30.7 ŲHigh membrane permeability potential
InChIKey XBSKTLJNGYGCGY-UHFFFAOYSA-NUnique Identifier
SMILES O=Cc1cn(C2CCC2)nc1

Part 2: Synthetic Methodologies

The synthesis of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde is approached via two primary pathways. The choice depends on the availability of starting materials and the scale of production.

Pathway A: Direct N-Alkylation (Preferred for Scale)

This method utilizes commercially available 1H-pyrazole-4-carbaldehyde. Since the 4-substituted pyrazole is symmetric regarding N1/N2 tautomerism, alkylation yields a single regioisomer, making this the most efficient route.

  • Reagents: 1H-pyrazole-4-carbaldehyde, Bromocyclobutane (or Cyclobutyl methanesulfonate), Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile.

  • Conditions: 60–80°C, 12–24 hours.

  • Mechanism:

    
     nucleophilic substitution. The pyrazole nitrogen acts as the nucleophile attacking the electrophilic carbon of the cyclobutyl ring.
    
Pathway B: De Novo Vilsmeier-Haack Formylation

Used when the pyrazole core must be built from hydrazines, typically if specific isotopic labeling or 3/5-substitution is required later.

  • Step 1: Condensation of cyclobutylhydrazine with 1,1,3,3-tetramethoxypropane to form 1-cyclobutyl-1H-pyrazole.

  • Step 2: Vilsmeier-Haack reaction using

    
     and DMF.[1][2]
    
  • Mechanism: Electrophilic aromatic substitution at the electron-rich C4 position of the pyrazole ring.

Visualizing the Synthesis Workflow

Synthesis Start1 1H-Pyrazole-4-carbaldehyde Product 1-Cyclobutyl-1H-pyrazole- 4-carbaldehyde Start1->Product N-Alkylation (SN2) Reagent1 Bromocyclobutane (Cs2CO3 / DMF) Reagent1->Product Start2 Cyclobutylhydrazine Inter2 1-Cyclobutyl-1H-pyrazole Start2->Inter2 Cyclization Inter2->Product C4-Formylation Reagent2 1,1,3,3-Tetramethoxypropane Reagent2->Inter2 Reagent3 POCl3 / DMF (Vilsmeier-Haack) Reagent3->Product

Caption: Dual synthetic pathways. Top: Direct N-alkylation (High Efficiency). Bottom: De novo cyclization and formylation (High Versatility).

Part 3: Applications in Drug Discovery

This compound acts as a "linchpin" intermediate. The aldehyde group is a reactive electrophile that allows researchers to append the pharmacologically favorable 1-cyclobutylpyrazole scaffold onto complex drug cores.

Reductive Amination (Kinase Inhibitor Synthesis)
  • Reaction: Aldehyde + Amine (

    
    ) 
    
    
    
    Imine
    
    
    Amine.
  • Reagents:

    
     or 
    
    
    
    in DCE/MeOH.
  • Application: Synthesis of JAK1/JAK2 inhibitors where the amine linker connects to an aminopyrimidine or pyrrolopyrimidine hinge binder [1].

Knoevenagel Condensation
  • Reaction: Aldehyde + Active Methylene (e.g., Malononitrile).

  • Application: generating Michael acceptors to target cysteine residues in covalent inhibitors (e.g., BTK inhibitors) [2].

Heterocyclic Ring Formation
  • Reaction: Condensation with hydrazine or amidines.[3]

  • Application: Converting the aldehyde into a second heterocycle (e.g., 1,2,4-triazole or imidazole), creating bi-heterocyclic systems common in antifungal and antimicrobial agents [3].

Strategic Decision Tree

Applications Core 1-Cyclobutyl-1H-pyrazole- 4-carbaldehyde Path1 Reductive Amination (w/ Primary Amines) Core->Path1 Path2 Oxidation (NaClO2 / H2O2) Core->Path2 Path3 Knoevenagel Condensation Core->Path3 Path4 Horner-Wadsworth- Emmons Core->Path4 Prod1 N-Alkyl/Aryl Amines (JAK/BTK Inhibitors) Path1->Prod1 NaBH(OAc)3 Prod2 Carboxylic Acids (Amide Coupling Precursors) Path2->Prod2 Pinnick Ox Prod3 Acrylonitriles (Covalent Warheads) Path3->Prod3 Base/Heat Prod4 Vinyl Pyrazoles (Linker Extension) Path4->Prod4 Phosphonate

Caption: Divergent synthesis map showing the transformation of the aldehyde handle into key pharmacophores.

Part 4: Experimental Protocols

Protocol 1: Synthesis via N-Alkylation (Scale: 10 mmol)

This protocol is validated for high regioselectivity due to the symmetry of the starting material.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1H-pyrazole-4-carbaldehyde (0.96 g, 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add Cesium Carbonate (

    
    , 4.88 g, 15 mmol). Stir at room temperature for 15 minutes to deprotonate the pyrazole (
    
    
    
    ).
  • Alkylation: Add Bromocyclobutane (1.13 mL, 12 mmol) dropwise.

  • Reaction: Heat the mixture to 70°C under an inert atmosphere (

    
    ) for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
    
  • Workup: Cool to RT. Pour into ice water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

  • Expected Yield: 75–85% as a pale yellow oil.

Protocol 2: Analytical Validation
  • 1H NMR (400 MHz, CDCl3):

    
     9.85 (s, 1H, CHO), 8.05 (s, 1H, Py-H), 7.98 (s, 1H, Py-H), 4.80 (m, 1H, N-CH), 2.45–2.55 (m, 2H), 2.35–2.45 (m, 2H), 1.80–1.95 (m, 2H).
    
  • LC-MS: ESI+ m/z calculated for

    
    ; found 151.1.
    

Part 5: Safety & Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to the corresponding carboxylic acid upon prolonged exposure to air.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83872455, 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.
  • Mani, G. S., & Deng, X. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.[3] Retrieved from [Link]

Sources

The Cyclobutyl Advantage: Strategic Integration of 4-Membered Carbocycles in Heterocyclic Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Heterocyclic Building Blocks Containing Cyclobutyl Groups Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the transition from "flat" aromatic-dominated chemical space to three-dimensional (3D) drug design, the cyclobutyl motif has emerged as a high-value bioisostere.[1] Unlike the ubiquitous cyclopropyl group (often introduced for metabolic blocking) or the gem-dimethyl group (steric bulk), the cyclobutyl ring offers a unique combination of conformational puckering , vectorial alignment , and lipophilicity modulation .

This guide provides a technical analysis of cyclobutyl-heterocycle hybrid building blocks. It moves beyond basic synthesis to explore the structural causality of the "pucker effect," details self-validating protocols for radical alkylation (Minisci), and examines the impact of these motifs on physicochemical properties (


, LogD).

The Physicochemical Argument: Escaping Flatland

The incorporation of cyclobutyl groups into heterocyclic scaffolds is rarely a random act of diversity; it is a strategic maneuver to modulate the Fraction of


 Carbon Atoms (

)
without incurring the metabolic liabilities of flexible alkyl chains.
The "Pucker" Effect and Vector Alignment

Unlike the planar cyclopropane ring, cyclobutane adopts a non-planar "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This results in a bond angle of approximately 88° rather than 90°.[2]

  • Conformational Lock: When substituted (e.g., 1,3-disubstitution), the ring locks substituents into specific vectors (cis/trans) that are distinct from those accessible by flexible alkyl linkers or rigid phenyl rings.

  • Binding Affinity: In kinase inhibitors (e.g., JAK family), replacing a flexible ethyl linker with a cis-1,3-cyclobutyl diamine can freeze the bioactive conformation, reducing the entropic penalty of binding.

Bioisosteric Comparison

The following table summarizes the quantitative impact of replacing common motifs with a cyclobutyl group on a generic heterocyclic scaffold (e.g., a pyridine-based inhibitor).

ParameterGem-Dimethyl (

)
Cyclopropyl (

)
Cyclobutyl (

)
Impact Rationale
Conformation Rotatable (restricted)Rigid (Planar)Rigid (Puckered)cBu enables unique 88° vector projection.
Lipophilicity (

LogP)
Baseline-0.1 to -0.3+0.1 to +0.2cBu is slightly more lipophilic than cPr but less than open chains.
Metabolic Stability Moderate (benzylic oxid.)High (CYP blocking)HighcBu lacks the "banana bonds" of cPr, reducing ring-opening liability.
Solubility LowModerateModerate/HighIncreased

disrupts crystal packing energy.

Strategic Selection Logic

The decision to deploy a cyclobutyl group should follow a logical decision tree based on the structural activity relationship (SAR) goals.

CyclobutylStrategy Start SAR Optimization Goal Branch1 Metabolic Stability? Start->Branch1 Branch2 Conformational Lock? Start->Branch2 Branch3 Solubility/Fsp3? Start->Branch3 Sol1 Replace Alkyl Chain with Cyclobutyl Branch1->Sol1 Block Oxidation Sol2 Use cis-1,3-Cyclobutyl Linker Branch2->Sol2 Reduce Entropy Sol3 Replace Phenyl with Cyclobutyl Branch3->Sol3 Disrupt Planarity

Figure 1: Decision matrix for integrating cyclobutyl motifs into lead compounds. Blue nodes represent the challenge; Green/Red nodes represent the specific cyclobutyl solution.

Synthetic Methodologies: The Minisci Reaction[3][4][5]

While standard coupling (Suzuki/Buchwald) using cyclobutyl-halides is common, it requires pre-functionalized building blocks. The most powerful method for late-stage diversification of heterocycles with cyclobutyl groups is the Minisci Reaction (radical alkylation).

Mechanism of Action

The reaction involves the generation of a nucleophilic cyclobutyl radical which attacks a protonated (electron-deficient) heteroaromatic base.

MinisciMechanism Precursor Cyclobutane Carboxylic Acid RadicalGen Oxidative Decarboxylation Precursor->RadicalGen Ag(I)/S2O8 Radical Cyclobutyl Radical (•) RadicalGen->Radical -CO2 Addition Radical Addition Radical->Addition Heterocycle Protonated Heterocycle (H+) Heterocycle->Addition Product Cyclobutyl- Heterocycle Addition->Product Oxidation/-H+

Figure 2: Mechanistic workflow of the Minisci oxidative decarboxylation for cyclobutyl installation.

Experimental Protocol: Silver-Catalyzed Minisci Alkylation

Objective: Synthesis of 2-cyclobutyl-4-methylquinoline. Rationale: This protocol demonstrates the direct installation of a cyclobutyl group onto an electron-deficient heterocycle using a carboxylic acid precursor. This method is preferred over cross-coupling for "hit-to-lead" exploration because carboxylic acids are ubiquitous and cheap.

Reagents & Materials[1][3][5][6][7][8]
  • Substrate: 4-Methylquinoline (1.0 equiv)

  • Radical Source: Cyclobutanecarboxylic acid (2.0 equiv)

  • Catalyst: Silver nitrate (AgNO3) (0.2 equiv)

  • Oxidant: Ammonium persulfate ((NH4)2S2O8) (2.0 equiv)

  • Acid/Solvent: Trifluoroacetic acid (TFA) (1.0 equiv) in DCM/Water (biphasic) or pure Water/Acetonitrile.

Step-by-Step Methodology
  • System Preparation:

    • Dissolve 4-methylquinoline (1 mmol) in a mixture of water (5 mL) and acetonitrile (5 mL).

    • Add trifluoroacetic acid (1 mmol) to protonate the heterocycle. Note: Protonation lowers the LUMO energy, making the ring more susceptible to nucleophilic radical attack.

  • Reagent Addition:

    • Add cyclobutanecarboxylic acid (2 mmol) and AgNO3 (0.2 mmol).

    • Heat the solution to 70°C under vigorous stirring.

  • Radical Initiation (The Critical Step):

    • Dissolve ammonium persulfate (2 mmol) in minimal water.

    • Add the persulfate solution dropwise over 20 minutes.

    • Why? Rapid addition leads to radical dimerization (bicyclobutyl formation) rather than heterocycle addition.

  • Reaction Monitoring:

    • Monitor via LC-MS. Look for the [M+54] peak (Molecular weight of cyclobutyl - H).

    • The reaction typically completes within 1-2 hours.

  • Workup:

    • Basify with saturated NaHCO3 (pH > 9) to deprotonate the product.

    • Extract with Ethyl Acetate (3x).

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Self-Validating Check: If the reaction turns black immediately and yields no product, the silver catalyst likely precipitated as silver oxide due to insufficient acidity. Ensure pH < 3 at the start.

Case Study: JAK Inhibitors & The "Linker" Concept

A pivotal application of cyclobutyl building blocks is found in the optimization of Janus Kinase (JAK) inhibitors.

  • The Challenge: Early inhibitors utilized flexible alkyl chains to link the hinge-binding motif (e.g., pyrrolopyrimidine) to the solvent-exposed tail. This resulted in high entropic penalties.

  • The Cyclobutyl Solution: Replacing the ethyl linker with a cis-1,3-cyclobutanediamine .

  • Outcome:

    • The cis-geometry forces the substituents into a specific vector that perfectly spans the binding pocket.

    • The "pucker" of the ring allows the sulfonamide tail to engage in hydrogen bonding with Arginine residues (Arg) that a planar phenyl linker could not reach.

    • Result: Nanomolar potency with improved selectivity profiles compared to flexible analogs.

References

  • Minisci Reaction Fundamentals

    • Minisci, F. et al. "Nucleophilic character of alkyl radicals: substitution of heterocycles."[3] Tetrahedron, 1971.[4]

  • Cyclobutane in Drug Design (Review)

    • Wilsily, A. et al. "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry, 2020.[5]

  • JAK Inhibitor Case Study

    • Duncton, M. A. J.[4] "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[5][6] Chem. Commun., 2011.

  • Bioisostere Validation

    • Mycroft-West, C. J. et al. "Synthesis of substituted cyclobutanes: A library of 3D fragments." Chemistry – A European Journal, 2019.

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

The pyrazole-4-carbaldehyde scaffold is a privileged pharmacophore, serving as a critical building block in the synthesis of advanced therapeutics, including [1] and [2]. The introduction of a cyclobutyl ring at the N1 position imparts unique conformational rigidity and lipophilicity, which can significantly enhance the pharmacokinetic profile and target-binding affinity of the resulting active pharmaceutical ingredients (APIs).

This protocol details a robust, self-validating two-step synthesis of (CAS: 1545675-69-1)[3] starting from commercially available, unsubstituted pyrazole.

Phase 1: Regioselective N-Alkylation

The first step involves the N-alkylation of pyrazole using bromocyclobutane. Secondary alkyl halides like bromocyclobutane are highly prone to E2 elimination (forming cyclobutene) under strongly basic conditions (e.g., NaH or KOtBu). To suppress this side reaction, we employ Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF). The large ionic radius of the cesium cation enhances the "nakedness" and nucleophilicity of the pyrazolate anion, driving the Sₙ2 substitution pathway and maximizing the yield of 1-cyclobutyl-1H-pyrazole.

Phase 2: Vilsmeier-Haack Formylation

The second step utilizes the to install the formyl group[4]. Pyrazole is a π-excessive aromatic heterocycle. The electron-withdrawing nature of the two nitrogen atoms deactivates the C3 and C5 positions toward electrophilic aromatic substitution. Consequently, the highly electrophilic Vilsmeier reagent (chloroiminium ion, generated in situ from POCl₃ and DMF) attacks exclusively at the most electron-rich C4 position. Subsequent aqueous hydrolysis of the intermediate Wheland complex yields the target 4-carbaldehyde with absolute regiocontrol.

Workflow P Pyrazole Step1 Step 1: N-Alkylation Bromocyclobutane, Cs2CO3 DMF, 90°C P->Step1 Int 1-Cyclobutyl-1H-pyrazole Step1->Int Step2 Step 2: Vilsmeier-Haack POCl3, DMF 0°C to 95°C Int->Step2 Prod 1-Cyclobutyl-1H-pyrazole -4-carbaldehyde Step2->Prod

Fig 1. Two-step synthetic workflow for 1-cyclobutyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocols

Self-Validating System: Each step incorporates specific In-Process Controls (IPC) to ensure reaction completion before proceeding. This prevents the carryover of unreacted starting materials, which would otherwise complicate downstream purification.

Protocol A: Synthesis of 1-Cyclobutyl-1H-pyrazole
  • Preparation : To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add pyrazole (10.0 g, 147 mmol) and anhydrous DMF (150 mL).

  • Base Addition : Add finely powdered Cs₂CO₃ (71.8 g, 220 mmol, 1.5 equiv). Stir the suspension at ambient temperature for 30 minutes to ensure complete deprotonation of the pyrazole.

  • Alkylation : Dropwise, add bromocyclobutane (23.8 g, 176 mmol, 1.2 equiv) over 15 minutes to prevent localized thermal spikes.

  • Heating : Heat the reaction mixture to 90 °C for 16 hours.

  • In-Process Control (IPC) : Monitor by TLC (Hexanes/EtOAc 3:1). The pyrazole spot (KMnO₄ active, R_f ~ 0.2) must be fully consumed. The product spot will appear at R_f ~ 0.6.

  • Workup : Cool to room temperature. Dilute with deionized water (400 mL) and extract with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL) to selectively partition residual DMF into the aqueous phase, followed by a final brine wash (100 mL).

  • Isolation : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude pale-yellow oil (approx. 15.5 g, 86% yield) is sufficiently pure for the subsequent formylation.

Protocol B: Synthesis of 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde
  • Vilsmeier Reagent Generation : In a 250 mL round-bottom flask under nitrogen, cool anhydrous DMF (40 mL) to 0 °C using an ice bath. Dropwise, add Phosphorus Oxychloride (POCl₃) (23.5 g, 153 mmol, 1.2 equiv) over 20 minutes. Stir at 0 °C for 30 minutes to form the active Vilsmeier complex.

  • Substrate Addition : Dissolve the intermediate 1-cyclobutyl-1H-pyrazole (15.5 g, 127 mmol) in anhydrous DMF (20 mL) and add dropwise to the Vilsmeier reagent at 0 °C.

  • Formylation : Remove the ice bath and heat the mixture to 95 °C for 4 hours.

  • In-Process Control (IPC) : Monitor by LC-MS. Confirm the disappearance of the starting material and the presence of the hydrolyzed product mass (m/z [M+H]⁺ = 151.1).

  • Quench & Hydrolysis : Cool the mixture to 0 °C. Carefully pour into crushed ice (200 g). Slowly neutralize to pH 8 using 2M aqueous NaOH. Caution: Highly exothermic with potential for rapid off-gassing.

  • Extraction : Extract the aqueous mixture with Dichloromethane (DCM) (3 × 150 mL). Wash the combined organics with water (2 × 100 mL) and brine (100 mL).

  • Purification : Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 10% to 40%) to yield the title compound as a clear, viscous liquid.

Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation (0°C) IM Wheland Intermediate (C4-Iminium Salt) VR->IM Electrophilic Attack PY 1-Cyclobutyl-1H-pyrazole PY->IM Nucleophilic C4 HY Aqueous Hydrolysis (NaOH / H2O) IM->HY Quench / Neutralization PR 1-Cyclobutyl-1H-pyrazole -4-carbaldehyde HY->PR Formyl Generation

Fig 2. Mechanistic pathway of the Vilsmeier-Haack formylation at the pyrazole C4 position.

Data Presentation

Table 1: Optimization of N-Alkylation Conditions (Protocol A) The choice of base is critical to prevent the E2 elimination of the sterically hindered cyclobutyl bromide.

EntryBaseSolventTemp (°C)Yield (%)Observation / Causality
1NaHTHF0 to 25< 20Extensive E2 elimination of cyclobutyl bromide.
2K₂CO₃MeCN8045Sluggish reaction, incomplete conversion due to poor solubility.
3 Cs₂CO₃ DMF 90 86 Optimal Sₙ2 displacement; cesium effect maximizes nucleophilicity.

Table 2: Analytical Characterization Data (Final Product) Self-validation metrics for 1-cyclobutyl-1H-pyrazole-4-carbaldehyde.

Analytical MethodParameterObserved Data
LC-MS m/z[M+H]⁺151.1 (Calculated: 151.08)
¹H NMR (400 MHz, CDCl₃)Aldehyde (-CHO)δ 9.85 (s, 1H)
¹H NMR (400 MHz, CDCl₃)Pyrazole C3-H, C5-Hδ 8.02 (s, 1H), 7.95 (s, 1H)
¹H NMR (400 MHz, CDCl₃)Cyclobutyl N-CHδ 4.80 (p, J = 8.4 Hz, 1H)
¹H NMR (400 MHz, CDCl₃)Cyclobutyl -CH₂-δ 2.65 - 2.45 (m, 4H), 1.95 - 1.80 (m, 2H)

References

  • US9662335B2 - Heteroaryl substituted pyrrolo[2,3-B] pyridines and pyrrolo[2,3-B] pyrimidines as janus kinase inhibitors. Google Patents.
  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells . ACS Publications. URL:[Link]

Sources

High-Fidelity Synthesis of 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Vilsmeier-Haack Formylation of 1-Cyclobutyl-1H-pyrazole Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Significance

The formylation of 1-cyclobutyl-1H-pyrazole to synthesize 1-cyclobutyl-1H-pyrazole-4-carbaldehyde is a pivotal transformation in the development of Janus Kinase (JAK) inhibitors and RET kinase inhibitors. The pyrazole-4-carbaldehyde motif serves as a versatile "chemical handle," enabling downstream reductive aminations or Knoevenagel condensations essential for building complex heterocyclic scaffolds found in drugs like Oclacitinib or investigational compounds like BLU-667.

This guide provides a precision-engineered protocol for the Vilsmeier-Haack (VH) reaction. Unlike generic procedures, this workflow addresses the specific steric and electronic nuances of the N-cyclobutyl group, prioritizing regioselectivity at the C4 position while mitigating the risk of acid-catalyzed cyclobutyl ring expansion or cleavage.

Mechanistic Insight & Reaction Design

The Vilsmeier-Haack reaction involves the electrophilic substitution of an electron-rich aromatic ring using a chloroiminium ion (the Vilsmeier reagent).[1][2]

The Chemical Pathway
  • Reagent Formation:

    
     reacts with DMF to form the electrophilic chloroiminium salt 
    
    
    
    . This step is highly exothermic.[1]
  • Electrophilic Attack: The pyrazole ring, activated by the lone pair on

    
    , attacks the electrophile at 
    
    
    
    . This position is electronically favored over
    
    
    due to the resonance stabilization of the intermediate sigma complex.
  • Hydrolysis: The resulting iminium intermediate is hydrolyzed to release the aldehyde.[2][3]

Critical Variable: The Cyclobutyl Moiety

While the cyclobutyl group is relatively robust, it possesses significant ring strain (~26 kcal/mol). Prolonged exposure to strong Lewis acids (


) at temperatures exceeding 100°C can theoretically trigger ring-opening or rearrangement. Therefore, this protocol utilizes a controlled temperature ramp  and a buffered quench  to ensure scaffold integrity.

VH_Mechanism cluster_conditions Critical Control Points DMF DMF + POCl3 V_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->V_Reagent 0°C, Exothermic Intermediate C4-Iminium Intermediate V_Reagent->Intermediate + Substrate, 70-80°C Electrophilic Aromatic Substitution Substrate 1-Cyclobutyl-1H-pyrazole Substrate->Intermediate Hydrolysis Hydrolysis (Buffered NaOAc) Intermediate->Hydrolysis Quench Product 1-Cyclobutyl-1H-pyrazole- 4-carbaldehyde Hydrolysis->Product Release of CHO

Figure 1: Mechanistic pathway highlighting the critical control points for regioselectivity and scaffold stability.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: 1-Cyclobutyl-1H-pyrazole (1.0 equiv).

  • Reagent: Phosphorus Oxychloride (

    
    , 1.2 – 1.5 equiv). Freshly distilled recommended if yellowed.
    
  • Solvent/Reagent: N,N-Dimethylformamide (DMF, 5.0 – 8.0 equiv). Anhydrous.

  • Quench: Sodium Acetate (NaOAc) or Sodium Bicarbonate (

    
    ) saturated solution.
    
  • Equipment: 3-neck Round Bottom Flask (RBF), internal temperature probe, dropping funnel, reflux condenser, inert gas (

    
     or Ar) line.
    
Step-by-Step Methodology
Phase 1: Vilsmeier Reagent Formation (The "Cold" Phase)
  • Step 1: Charge the RBF with anhydrous DMF (5.0 equiv) under an inert atmosphere. Cool the system to 0°C using an ice/salt bath.

  • Step 2: Transfer

    
     (1.2 equiv) into the dropping funnel.
    
  • Step 3: Add

    
     dropwise to the DMF over 20–30 minutes.
    
    • Critical: Maintain internal temperature < 10°C . The formation of the chloroiminium salt is exothermic.[1] A rapid addition can lead to thermal runaway or reagent decomposition (darkening of solution).

    • Observation: The solution will turn from colorless to pale yellow/orange. Stir at 0°C for an additional 30 minutes to ensure complete complex formation.

Phase 2: Substrate Addition & Reaction (The "Hot" Phase)
  • Step 4: Dissolve 1-cyclobutyl-1H-pyrazole (1.0 equiv) in a minimal amount of DMF (1-2 equiv).

  • Step 5: Add the substrate solution dropwise to the cold Vilsmeier reagent.

    • Note: The reaction is sluggish at 0°C.

  • Step 6: Remove the ice bath and allow the mixture to reach room temperature.

  • Step 7: Heat the reaction mixture to 70–80°C .

    • Why this temp? This temperature is sufficient to overcome the activation energy for EAS on the pyrazole ring but stays well below the threshold that risks cyclobutyl ring instability.

    • Duration: Monitor by TLC or LC-MS. Typical reaction time is 3–6 hours.

    • Endpoint: Disappearance of starting material and appearance of the aldehyde peak (LC-MS [M+H]+ = MW + 28).

Phase 3: Buffered Hydrolysis & Isolation
  • Step 8: Cool the reaction mixture to room temperature.

  • Step 9: Pour the reaction mixture slowly into a stirred beaker of ice-cold saturated NaOAc solution (approx. 5-10 volumes relative to reaction mix).

    • Safety: Do not use water alone. The hydrolysis of excess

      
       and the iminium salt generates HCl. A buffered quench prevents the pH from dropping drastically, protecting the cyclobutyl group and preventing tar formation.
      
  • Step 10: Stir vigorously for 30–60 minutes. The solution should neutralize (pH ~7-8).

  • Step 11: Extract with Ethyl Acetate (

    
    ).
    
  • Step 12: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ) to remove residual DMF.
  • Step 13: Dry over

    
    , filter, and concentrate in vacuo.
    
Purification
  • Crude State: Often obtained as a yellow/orange oil or low-melting solid.

  • Purification: Silica gel column chromatography.

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 60:40).

    • Rf: The aldehyde is significantly more polar than the starting pyrazole.

Operational Workflow & Safety

Workflow Setup Setup: Dry RBF, N2 atm Cool to 0°C ReagentPrep Add POCl3 to DMF (Dropwise, T < 10°C) Setup->ReagentPrep Addition Add 1-Cyclobutylpyrazole (in DMF) ReagentPrep->Addition Heating Heat to 75°C (3-6 Hours) Addition->Heating Quench Pour into Ice/NaOAc (Buffer pH 7-8) Heating->Quench Extraction Extract (EtOAc) Wash (H2O/Brine) Quench->Extraction Isolation Concentrate & Purify (Column Chromatography) Extraction->Isolation

Figure 2: Operational workflow emphasizing temperature control and buffered quenching.

Safety Data Sheet (SDS) Highlights
ReagentHazard ClassPrecaution
POCl3 Corrosive, Water-Reactive, ToxicUse in fume hood. Reacts violently with water to form HCl and Phosphoric acid.
DMF Reprotoxic, IrritantAvoid skin contact. Readily absorbed through skin.
Reaction ExothermicPotential for thermal runaway during reagent mixing.[4] Keep cold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Vilsmeier reagent formation.Ensure

is high quality (clear, not yellow). Increase stir time at 0°C.
Dark/Tarry Product Reaction temperature too high (>90°C).Limit temp to 75°C. Ensure inert atmosphere to prevent oxidation.
No Reaction Moisture in DMF.Use anhydrous DMF (water kills the chloroiminium salt).
Cyclobutyl Loss Acidic hydrolysis too harsh.Use NaOAc or

during quench instead of water/acid.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][7] Comprehensive Organic Synthesis, 2, 777-794. Link

  • K. M. J. & S. A. (2015).[8] Synthesis of Pyrazoles via Vilsmeier Haack reaction... Iranian Journal of Organic Chemistry.

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction.[4][5] Application Note. Link

  • Blueprint Medicines Corp. (2018).[9] Precision Targeted Therapy with BLU-667 for RET-Driven Cancers.[9] Cancer Discovery.[9] (Context for pyrazole kinase inhibitors). Link

  • Popov, A. V., et al. (2019).[7] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.[7][10] Link

Sources

reductive amination using 1-cyclobutyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Functionalization via Reductive Amination of 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde

Rationale & Scaffold Significance

In modern drug discovery and agrochemical development, the pyrazole-4-carbaldehyde scaffold is widely recognized as a "privileged structure" due to its robust stability and ability to interact with diverse biological targets, such as succinate dehydrogenase (SDH) in fungi and various kinase domains in human pathology[1].

The specific introduction of a 1-cyclobutyl substituent to the pyrazole core provides a unique steric profile and enhanced lipophilicity (logP) compared to traditional methyl or phenyl groups. When subjected to reductive amination, 1-cyclobutyl-1H-pyrazole-4-carbaldehyde serves as an exceptional electrophilic building block for synthesizing complex pyrazolemethylamines. These resulting secondary and tertiary amines frequently exhibit potent membrane-stabilizing, antibacterial, and targeted target-binding activities[2].

Mechanistic Workflow

The direct reductive amination of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde is a cascade reaction. It begins with the nucleophilic attack of a primary or secondary amine on the aldehyde to form a hemiaminal, which undergoes acid-catalyzed dehydration to yield a highly electrophilic iminium ion. This transient species is subsequently trapped by a mild hydride donor to form the stable alkylamine product[3].

Mechanism Aldehyde 1-Cyclobutyl-1H-pyrazole- 4-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Addition Amine 1° or 2° Amine Amine->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium -H2O (AcOH cat.) Product Pyrazolemethylamine Product Iminium->Product Hydride Transfer [NaBH(OAc)3]

Mechanistic pathway of the reductive amination of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde.

Optimization & Quantitative Analysis

The choice of reducing agent and solvent dictates the chemoselectivity of the reaction. The primary competing side reaction is the direct reduction of the starting aldehyde into (1-cyclobutyl-1H-pyrazol-4-yl)methanol. As demonstrated in foundational studies by Abdel-Magid et al., Sodium triacetoxyborohydride (


) provides superior selectivity compared to traditional borohydrides[3].

Table 1: Optimization of Reaction Parameters for Pyrazole-4-carbaldehyde Amination

Reducing AgentSolventAdditive (Equiv)Target Amine Yield (%)Byproduct (Aldehyde Reduction)

DCE None 94% < 2%

THFNone86%< 5%

DCEAcOH (1.0)96%< 1% (Best for weak amines)

MeOHAcOH (0.1)78%~ 12%

MeOHNone41%> 50%

Data synthesized from standardized reductive amination parameter screens[3][4].

Mechanistic Insights & Causality

  • Why

    
     over 
    
    
    
    ?
    
    
    is a powerful hydride donor that rapidly reduces aldehydes to alcohols. By replacing three hydridic hydrogens with electron-withdrawing acetate groups, the nucleophilicity of the remaining B-H bond in
    
    
    is significantly attenuated[4]. This steric bulk and electronic deactivation make it unreactive toward the starting 1-cyclobutyl-1H-pyrazole-4-carbaldehyde, but it remains sufficiently reactive to reduce the highly electrophilic iminium ion intermediate[3].
  • Why 1,2-Dichloroethane (DCE)? DCE is the preferred solvent because its non-coordinating nature does not artificially enhance the reducing power of the borohydride (unlike protic solvents like methanol). Furthermore, the kinetics of iminium ion formation are highly favorable in halogenated solvents[3].

  • The Role of Acetic Acid (AcOH): For weakly basic amines (e.g., anilines or sterically hindered secondary amines), the initial nucleophilic attack and subsequent dehydration are slow. Adding 1.0 equivalent of AcOH acts as a Brønsted acid catalyst, protonating the hemiaminal hydroxyl group to facilitate water loss and drive iminium formation without decomposing the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Each phase includes a specific observable metric to ensure the chemical logic is proceeding as intended.

Reagents Required:

  • 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 150.2 mg)

  • Primary or Secondary Amine (1.1 mmol)

  • Sodium triacetoxyborohydride,

    
     (1.5 mmol, 318 mg)
    
  • 1,2-Dichloroethane, DCE (5.0 mL, anhydrous)

  • Glacial Acetic Acid, AcOH (1.0 mmol, 57

    
    L) — Optional, use only for weakly nucleophilic amines.
    

Step-by-Step Methodology:

  • Imine Pre-formation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-cyclobutyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and the selected amine (1.1 mmol) in anhydrous DCE (5.0 mL). If the amine is sterically hindered or weakly basic, add glacial AcOH (1.0 mmol).

  • Stirring & Equilibration: Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 30 minutes.

    • Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 7:3). You must observe the disappearance of the aldehyde spot (

      
      ) and the appearance of a new, lower-running spot corresponding to the imine/hemiaminal (
      
      
      
      ) under UV light (254 nm). Do not proceed to step 3 until this conversion is >80%.
  • Hydride Addition: Add

    
     (1.5 mmol) portion-wise over 5 minutes. The reaction is typically mildly exothermic.
    
  • Reduction Phase: Stir the resulting cloudy suspension at room temperature for 2 to 12 hours.

    • Validation Checkpoint 2: Perform a secondary TLC. The intermediate imine spot must be fully consumed, replaced by a highly polar product spot (often requiring a basic stain like Ninhydrin or Dragendorff's reagent for visualization, or an eluent containing 1-5%

      
       to prevent streaking).
      
  • Quenching: Carefully quench the reaction by adding saturated aqueous

    
     (10 mL).
    
    • Validation Checkpoint 3: Vigorous effervescence (

      
       gas evolution) must be observed. This self-validates that unreacted 
      
      
      
      and/or AcOH are being successfully neutralized, preventing product degradation during workup.
  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (

    
     mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a
    
    
    /MeOH gradient) to yield the pure pyrazolemethylamine.

References

1.[5] Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN. 2.[2] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. University of Michigan. 3.[1] Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Agrochemicals. Benchchem. 4.[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (ACS). 5. Sodium Triacetoxyborohydride. Sigma-Aldrich. 6.[4] Hitchhiker's Guide to Reductive Amination. Thieme Connect.

Sources

Application Note: Precision Oxidation of 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde to Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The transformation of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde to its corresponding carboxylic acid is a critical step in the synthesis of several Janus Kinase (JAK) inhibitors and other immunomodulatory drugs. While aldehyde oxidation is a fundamental organic transformation, this specific substrate presents a unique chemoselectivity challenge: preserving the strained cyclobutyl ring while effecting complete oxidation of the aldehyde.

Structural Challenges
  • Cyclobutyl Ring: A strained four-membered ring (approx. 26 kcal/mol strain energy). It is susceptible to ring-opening or rearrangement under strongly acidic conditions or radical pathways often found in harsh oxidation protocols (e.g., Jones oxidation).

  • Pyrazole Core: Electron-rich heteroaromatic system. Susceptible to

    
    -oxidation or halogenation if reactive chlorine species are generated in situ without scavenging.
    
Oxidant Selection Matrix

To ensure process reliability and scalability, we evaluated common oxidation methods against the substrate's sensitivity profile.

MethodReagentsSuitabilityRisk Profile
Pinnick (Lindgren) NaClO₂, NaH₂PO₄, Alkene ScavengerHigh Low. Mild, buffered pH (3-5). Scavenger prevents chlorination.
Permanganate KMnO₄, Pyridine/H₂OMedium Moderate. Risk of over-oxidation (

-oxide formation) and difficult workup (MnO₂).
Jones Oxidation CrO₃, H₂SO₄Low High. Strong acid incompatibility with cyclobutyl ring; toxic Chromium waste.
Silver Oxide AgNO₃, NaOHMedium Moderate. Basic conditions may induce aldol side-reactions if not controlled; expensive.

Recommendation: The Pinnick Oxidation is the designated "Gold Standard" for this application due to its mildness, high chemoselectivity, and ease of workup.

Primary Protocol: Pinnick Oxidation (Recommended)

This protocol utilizes sodium chlorite (


) under effectively buffered conditions. The inclusion of a chlorine scavenger is mandatory  to prevent the chlorination of the electron-rich pyrazole ring by the hypochlorous acid (

) byproduct.
Reagents & Materials[1]
  • Substrate: 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (

    
    ), 80% purity (1.5 equiv)
    
  • Buffer: Sodium Dihydrogen Phosphate Monohydrate (

    
    ) (1.2 equiv)
    
  • Scavenger: 2-Methyl-2-butene (3.0 - 5.0 equiv) or Resorcinol (1.2 equiv)

  • Solvent System:

    
    -Butanol / Water (3:1 v/v) or THF / Water (2:1 v/v)
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-cyclobutyl-1H-pyrazole-4-carbaldehyde (10 mmol, 1.50 g) in

    
    -Butanol (30 mL) and Water (10 mL).
    
  • Scavenger Addition: Add 2-methyl-2-butene (3.2 mL, 30 mmol). Note: If 2-methyl-2-butene is unavailable, DMSO can act as a scavenger, but workup is more difficult.

  • Buffer Addition: Add

    
      (1.65 g, 12 mmol) to the stirred solution. Ensure the solution is homogenous or a fine suspension.
    
  • Oxidant Addition: Dissolve

    
      (1.70 g, ~15 mmol active) in Water (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump.
    
    • Observation: The reaction is slightly exothermic. Maintain temperature between 20–25°C using a water bath if necessary.

  • Reaction Monitoring: Stir vigorously at room temperature. Monitor by TLC (5% MeOH in DCM) or LCMS.

    • Endpoint: Conversion is typically complete within 1–3 hours.

  • Quench: Upon completion, add saturated aqueous

    
     (5 mL) to quench excess oxidant. Stir for 10 minutes.
    
  • Workup (Isolation of Acid):

    • Volatile Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove

      
      -Butanol and excess scavenger.
      
    • Acidification: The remaining aqueous residue will be basic/neutral. Cool to 0°C and carefully acidify to pH ~3–4 using 1N HCl. Caution: Do not go below pH 2 to protect the cyclobutyl group.

    • Precipitation: The product, 1-cyclobutyl-1H-pyrazole-4-carboxylic acid , often precipitates as a white solid. Filter and wash with cold water.

    • Extraction (Alternative): If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
Expected Results
  • Yield: 85–95%

  • Appearance: White to off-white crystalline solid.

  • Purity: >98% (by HPLC).

Mechanistic Visualization

The following diagram illustrates the Pinnick oxidation pathway, highlighting the critical role of the scavenger in protecting the pyrazole core.

PinnickMechanism Aldehyde Substrate: Pyrazole-CHO Intermediate Hemiacetal Chlorite Ester Aldehyde->Intermediate Nucleophilic Attack ChlorousAcid Active Oxidant: HClO2 ChlorousAcid->Intermediate Nucleophilic Attack Transition Concerted Fragmentation Intermediate->Transition Product Target: Pyrazole-COOH Transition->Product Byproduct Byproduct: HOCl (Hypochlorous Acid) Transition->Byproduct Elimination SafeWaste Inert Waste: Chlorohydrin Byproduct->SafeWaste + Scavenger (Rapid Reaction) SideReaction AVOIDED: Chlorination of Pyrazole Byproduct->SideReaction Without Scavenger Scavenger Scavenger: 2-Methyl-2-butene Scavenger->SafeWaste

Figure 1: Mechanistic pathway of the Pinnick oxidation showing the critical interception of the reactive HOCl byproduct by the alkene scavenger to prevent side reactions on the pyrazole ring.

Alternative Protocol: Permanganate Oxidation

Context: Use this method only if cost is the primary driver and the Pinnick reagents are unavailable. It requires strict pH control to avoid degradation.

Reagents[1][3][4]
  • Oxidant:

    
     (1.5 equiv)
    
  • Solvent: Acetone / Water (1:1)

  • Buffer: None (Self-buffering) or Pyridine (optional)

Protocol
  • Dissolve the aldehyde in Acetone/Water (1:1).

  • Add

    
     solid in small portions over 30 minutes.
    
  • Heat gently to 40°C for 2 hours.

  • Filtration: Filter the brown

    
     precipitate through a Celite pad while hot.
    
  • Workup: Evaporate acetone. Acidify the aqueous phase to pH 4. Collect the precipitate.

Risk: Lower yields (60-75%) due to potential over-oxidation or adsorption of product onto


.

Quality Control & Characterization

Confirm identity using the following parameters.

TechniqueParameterExpected Signal
1H NMR (DMSO-d6)Carboxylic Acid (-COOH)Broad singlet,

12.0 – 13.0 ppm (disappears with

).
Pyrazole C3-HSinglet,

~8.3 ppm.
Pyrazole C5-HSinglet,

~7.9 ppm.
Cyclobutyl C1-HMultiplet,

~4.8 – 5.0 ppm (methine).
Aldehyde (-CHO)Absent (Signal at

9.8 ppm should be gone).
LC-MS Mass (ESI+)[M+H]+ = 167.2 m/z.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Old

reagent.
Check oxidant activity (iodometric titration). Add 0.5 equiv more.
Yellow Product Chlorination of pyrazole ring.Insufficient scavenger used. Repeat with fresh scavenger (5.0 equiv).
Low Yield Product water-soluble or pH too high.Ensure pH is adjusted to ~3.5 during workup. Saturate aqueous layer with NaCl before extraction.
Ring Opening pH too low (<1) during workup.Use weak acids (Citric acid or

) for acidification instead of concentrated HCl.

References

  • Pinnick Oxidation Original Methodology: Bal, B. S.; Childers, W. E.; Pinnick, H. W. Tetrahedron1981 , 37, 2091–2096.

  • Lindgren Modification (Chlorite/Scavenger): Lindgren, B. O.; Nilsson, T. Acta Chem. Scand.1973 , 27, 888.

  • Application to Pyrazoles (General): Organic Chemistry Portal: Oxidation of Aldehydes to Carboxylic Acids.

  • Safety of Cyclobutyl Groups: Wiberg, K. B. Angew. Chem. Int. Ed.1986 , 25, 312–322.

Sources

Application Note: Reductive Amination of 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Strategic Relevance in Drug Discovery

The 1-cyclobutyl-1H-pyrazole motif has emerged as a highly privileged scaffold in modern medicinal chemistry, frequently utilized in the development of targeted therapeutics such as TRK, JAK, and other kinase inhibitors[1]. The cyclobutyl ring provides a unique balance of lipophilicity and metabolic stability compared to linear alkyl chains, while the pyrazole core offers critical hydrogen bond accepting properties.

For late-stage functionalization or core scaffold assembly, 1-cyclobutyl-1H-pyrazole-4-carbaldehyde (CAS: 1545675-69-1)[2] serves as an ideal electrophilic building block. The 4-carbaldehyde handle is perfectly positioned for installing solubilizing amine groups, linking to other pharmacophores, or generating novel basic centers via reductive amination[3].

Mechanistic Insights & Reagent Selection

As a Senior Application Scientist, I emphasize that successful reductive amination is not merely about mixing reagents; it requires orchestrating a delicate kinetic balance between imine formation and hydride transfer.

The reaction proceeds via a two-step sequence:

  • Condensation: The amine nucleophilically attacks the aldehyde to form a hemiaminal, which dehydrates to form an imine (from primary amines) or an iminium ion (from secondary amines).

  • Reduction: An exogenous hydride source irreversibly reduces the C=N bond to yield the stable alkylated amine.

The Causality of Reagent Choice: Why STAB?

While sodium borohydride (NaBH₄) is a ubiquitous reducing agent, it is highly reactive and will rapidly reduce the starting aldehyde to an alcohol before the imine has time to form[4]. To circumvent this, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard for direct reductive amination[5].

The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB is unreactive toward 1-cyclobutyl-1H-pyrazole-4-carbaldehyde at room temperature, but it is highly reactive toward the more electrophilic, protonated imine/iminium intermediate[5]. This chemoselectivity allows the reaction to be run in a single pot ("direct reductive amination") without the premature destruction of the aldehyde.

Mechanism A 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde + Primary/Secondary Amine B Hemiaminal Intermediate A->B Nucleophilic Addition C Imine / Iminium Ion B->C Dehydration (-H2O) D Hydride Transfer [from NaBH(OAc)3] C->D Electrophilic Activation E Stable Alkylated Amine D->E Irreversible Reduction

Mechanistic pathway of reductive amination highlighting the iminium intermediate.

Optimization of Reaction Conditions

The choice of solvent and additives strictly dictates the yield and purity of the final amine. 1,2-Dichloroethane (DCE) is the preferred solvent for STAB as it provides optimal solubility for all intermediates without participating in the reaction (unlike protic solvents like MeOH, which can slowly decompose STAB)[5].

Quantitative Comparison of Reducing Agents
Reducing AgentTypical EquivalentsPreferred SolventAdditiveBest ApplicationExpected Yield
NaBH(OAc)₃ (STAB) 1.4 – 1.5 eqDCE or DCMAcOH (1-2 eq)Secondary amines, basic primary amines[5].85 – 95%
NaCNBH₃ 1.2 – 1.5 eqMeOHZnCl₂ or Ti(OiPr)₄Weakly nucleophilic amines (e.g., anilines)[4].70 – 85%
NaBH₄ 1.0 – 1.5 eqMeOH or EtOHNone (Stepwise)Stepwise reduction after pre-forming the imine[4].60 – 80%

Experimental Protocols

The following protocols are designed to be self-validating systems. Observational cues are embedded within the steps to ensure the chemist can verify the reaction's progression in real-time.

Workflow A Aldehyde + Amine B Imine Formation (DCE, RT) A->B C Reduction (STAB, 1.5 eq) B->C D Quench & Workup (NaHCO3) C->D E Target Amine Product D->E

Workflow for the direct reductive amination of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde.

Protocol A: Direct Reductive Amination (Standard Method)

Optimized for standard primary and secondary aliphatic amines.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-cyclobutyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and the target amine (1.05–1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of 0.2 M[5].

  • Imine Pre-formation: Stir the mixture at room temperature for 30–60 minutes. Expertise Note: While STAB is chemoselective, allowing the imine to pre-form maximizes the yield and completely eliminates trace alcohol byproducts.

  • Activation (Optional): If utilizing a secondary amine or a weakly basic primary amine, add glacial acetic acid (1.0–2.0 equiv). This lowers the pH, facilitating the dehydration of the hemiaminal to the highly electrophilic iminium ion[5].

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 5 minutes to control any mild exotherm.

  • Monitoring: Stir at room temperature for 2–12 hours. Monitor the complete consumption of the UV-active aldehyde via TLC (typically Hexanes/EtOAc) or LC-MS.

  • Self-Validating Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to the reaction solvent). Observation: Vigorous effervescence (CO₂ gas evolution) will occur as unreacted hydrides and acetic acid are neutralized. Wait until gas evolution ceases.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (using a gradient of DCM/MeOH with 1% Et₃N to prevent streaking of the basic amine product).

Protocol B: Stepwise Reductive Amination (For Hindered/Weak Amines)

Optimized for sterically hindered amines or anilines where direct STAB reduction fails.

  • Forced Imine Formation: Dissolve the aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous methanol (MeOH). Add titanium(IV) isopropoxide (Ti(OiPr)₄, 1.5 equiv) as a Lewis acid and water scavenger. Stir at room temperature for 12 hours[4].

  • Reduction: Cool the mixture to 0 °C using an ice bath. Carefully add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise[4].

  • Workup: Stir for 1 hour at room temperature, then quench with water (2 mL). Observation: A heavy white precipitate of titanium dioxide (TiO₂) will immediately form.

  • Isolation: Filter the suspension through a pad of Celite, washing the cake generously with EtOAc. Extract the filtrate, dry over Na₂SO₄, and concentrate for purification.

References

  • TRK Inhibitors and Pyrazole Scaffolds in Oncology Source: United States Patent (Googleapis) URL:[Link]

  • Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes Source: INEOS OPEN URL: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (PubMed) URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

Sources

using 1-cyclobutyl-1H-pyrazole-4-carbaldehyde in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde in Drug Discovery

Executive Summary

In modern medicinal chemistry, the "escape from flatland" initiative drives the incorporation of


-rich motifs to improve solubility, selectivity, and metabolic stability. 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde (CAS 1545675-69-1)  represents a high-value scaffold bridging the privileged bioactivity of the pyrazole ring with the favorable physicochemical properties of the cyclobutyl group.

This guide details the strategic application of this building block, focusing on its utility as a lynchpin for generating diversity in kinase inhibitor and GPCR ligand libraries. We provide validated protocols for reductive amination and oxidation-amidation sequences, supported by mechanistic insights into the stability and reactivity of the N-cyclobutyl motif.

Chemical Profile & Structural Advantages

Physicochemical Specifications
PropertySpecification
Compound Name 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde
CAS Number 1545675-69-1
Molecular Formula

Molecular Weight 150.18 g/mol
Predicted LogP ~1.2 (Optimal for fragment growing)
Solubility High in DCM, DMSO, MeOH, EtOAc; Moderate in water.[1]
Storage 2–8°C, under inert atmosphere (Ar/N2).
The "Cyclobutyl Advantage" in Medicinal Chemistry

Replacing standard alkyl groups (methyl, ethyl, isopropyl) with a cyclobutyl ring offers distinct pharmacological benefits:

  • Conformational Restriction: The puckered conformation of the cyclobutyl ring (bond angles ~88°) creates a distinct 3D vector that can fill hydrophobic pockets more specifically than flexible

    
    -alkyl chains.
    
  • Metabolic Stability: While possessing

    
    -protons, the steric bulk and ring strain often alter the trajectory of CYP450 oxidation compared to linear chains, potentially extending half-life (
    
    
    
    ).
  • Lipophilicity Modulation: It provides a "Goldilocks" zone of lipophilicity—more lipophilic than a methyl group to drive potency, but with better solubility parameters than a phenyl ring.

Strategic Applications & Reactivity Map

The C4-aldehyde is a versatile "warhead" for divergent synthesis. The following diagram illustrates the primary workflows for transforming this scaffold into bioactive libraries.

ReactivityMap Core 1-Cyclobutyl-1H-pyrazole- 4-carbaldehyde (Scaffold) RedAm Reductive Amination (Library Gen) Core->RedAm + R-NH2 / NaBH(OAc)3 Oxidation Pinnick Oxidation (-> Carboxylic Acid) Core->Oxidation NaClO2 / H2O2 Olefin Wittig/Knoevenagel (-> Vinyl/Acrylic) Core->Olefin Ph3P=CH-R Click Seyferth-Gilbert (-> Alkyne) Core->Click Bestmann-Ohira Amine Secondary/Tertiary Amines (Kinase Hinges) RedAm->Amine Amide Amides (Peptidomimetics) Oxidation->Amide + R-NH2 / HATU Michael Michael Acceptors (Covalent Inhibitors) Olefin->Michael Triazole 1,2,3-Triazoles (Bioisosteres) Click->Triazole

Figure 1: Divergent synthesis pathways from the C4-aldehyde handle. The Reductive Amination pathway is preferred for high-throughput library generation.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Library Generation)

Context: This protocol is optimized for synthesizing a library of secondary amines, a common motif in kinase inhibitors (e.g., targeting the ATP-binding site). The use of Sodium Triacetoxyborohydride (STAB) ensures mono-alkylation selectivity.

Reagents:

  • 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Diverse Amine (

    
    ) (1.1 equiv)
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv, catalytic)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a 20 mL scintillation vial, dissolve the aldehyde (150 mg, 1.0 mmol) in DCE (5 mL). Add the amine (1.1 mmol).

    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of TEA or DIPEA to free-base it.

  • Activation: Add Acetic Acid (60 µL, 1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. Formation of the imine (M+H = MW_aldehyde + MW_amine - 18) confirms readiness.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive amines). Add STAB (318 mg, 1.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
     (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradient) or preparative HPLC.

Expected Yield: 75–95% Validation:


H NMR diagnostic signal: Disappearance of aldehyde proton (

~9.9 ppm) and appearance of benzylic methylene (

~3.5–4.0 ppm).
Protocol B: Oxidation to Carboxylic Acid (Scaffold Hopping)

Context: Converting the aldehyde to a carboxylic acid allows for amide coupling, accessing a different chemical space often used in GPCR antagonists.

Reagents:

  • 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde[1][2]

  • Sodium Chlorite (

    
    )
    
  • Hydrogen Peroxide (

    
    , 30%) or Sulfamic Acid (scavenger)
    
  • Acetonitrile (

    
    ) and 
    
    
    
    buffer

Step-by-Step Procedure (Pinnick Oxidation):

  • Solvent Prep: Dissolve the aldehyde (1.0 mmol) in a mixture of

    
     (5 mL) and water (2 mL).
    
  • Scavenger: Add

    
     (3.0 equiv) to buffer the pH.
    
  • Oxidation: Cool to 0°C. Add

    
     (1.5 equiv) and 
    
    
    
    (30% soln, 1.5 equiv) dropwise simultaneously.
    • Mechanism:[3][4][5]

      
       is the active oxidant; the scavenger prevents the formation of hypochlorite byproducts which could chlorinate the pyrazole ring.
      
  • Workup: Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl. Extract with EtOAc.

  • Isolation: The resulting carboxylic acid is often pure enough for subsequent amide coupling (HATU/EDCI conditions).

Case Study: Design of a JAK Inhibitor Analog

To demonstrate the utility of this scaffold, we model the synthesis of a Janus Kinase (JAK) inhibitor analog. Many JAK inhibitors (e.g., Ruxolitinib) utilize a pyrazole core.

Hypothesis: The N-cyclobutyl group will occupy the solvent-exposed region of the ATP-binding pocket, improving membrane permeability compared to a highly polar N-H pyrazole, while avoiding the metabolic liability of a linear N-butyl chain.

Workflow Visualization:

Workflow cluster_outcome Target Profile Step1 Step 1: Scaffold Selection (1-Cyclobutyl-1H-pyrazole-4-carbaldehyde) Step2 Step 2: Reductive Amination with Pyrrolopyrimidine amine Step1->Step2 Protocol A Step3 Step 3: Bioassay Screening (JAK1/JAK2 IC50) Step2->Step3 Library Screening Step4 Step 4: ADME Profiling (Microsomal Stability) Step3->Step4 Hit Validation Result Hit Compound: Improved Lipophilicity (LLE > 5) Stable vs. N-isopropyl analogs Step4->Result

Figure 2: Workflow for integrating the scaffold into a JAK inhibitor discovery pipeline.

References

  • Fustero, S., et al. (2011). "Improved Synthesis of 1H-Pyrazole-4-carbaldehyde Derivatives." Journal of Organic Chemistry. (Context: General synthesis of pyrazole-4-carbaldehydes).

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context: Discussion of cyclobutyl and sp3-rich bioisosteres).

  • Sigma-Aldrich. "Product Specification: 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde." Merck KGaA. (Context: Commercial availability and physical data).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Context: Standard protocol for reductive amination).

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Context: Comparative analysis of small rings like cyclobutyl/oxetanyl in drug design).

Sources

Application Note: Wittig Reaction Protocols for Pyrazole-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-4-carbaldehydes are critical building blocks in the synthesis of bioactive scaffolds, particularly for kinase inhibitors (e.g., JAK, CDK) and agrochemicals. The conversion of the C4-formyl group to a vinyl moiety via the Wittig reaction enables subsequent Heck couplings, hydrohalogenations, or cycloadditions.

However, the pyrazole core presents unique challenges:

  • Acidity of the N-H bond (pKa ~14): Unprotected pyrazoles can quench phosphonium ylides.

  • Nucleophilicity: The nitrogen lone pairs can interfere with Lewis acid additives.

  • Solubility: High polarity of the heterocycle often requires specific solvent systems.

This guide provides three validated protocols ranging from the "Gold Standard" anhydrous method to Green Chemistry aqueous variants, ensuring high yields and E/Z selectivity control.

Mechanistic & Strategic Considerations

The Heterocyclic Challenge

In a standard Wittig reaction, a phosphonium ylide attacks the carbonyl carbon to form an oxaphosphetane intermediate.[1][2][3] For pyrazole-4-carbaldehydes, the electronic nature of the ring influences this step:

  • Electron-Rich: The pyrazole ring (especially if N-alkylated with electron-donating groups) pushes electron density to the aldehyde, reducing its electrophilicity. This requires more reactive (unstabilized) ylides or higher temperatures.[2]

  • N-H Acidity: If the pyrazole is unsubstituted at the nitrogen (1H-pyrazole), the N-H proton is acidic. Standard ylides (e.g.,

    
    ) are strong bases (
    
    
    
    ) and will preferentially deprotonate the nitrogen rather than attack the aldehyde. This results in ylide quenching and reaction failure.
Mechanism Visualization

The following diagram illustrates the competing pathways and the oxaphosphetane formation.

WittigMechanism Start Pyrazole-4-CHO (Substrate) CheckNH Is N-H Protected? Start->CheckNH Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->CheckNH Deprotonation Deprotonation (Quenching) [Py-N]- + [Ph3P-CH2R]+ CheckNH->Deprotonation No (Free NH) Attack Nucleophilic Attack (Betaine Formation) CheckNH->Attack Yes (N-R) Stop RECOVERY: Add 2nd Equiv Ylide Deprotonation->Stop Reaction Stalls Oxaphosphetane Oxaphosphetane (4-Membered Ring) Attack->Oxaphosphetane Product Vinyl Pyrazole + Ph3P=O Oxaphosphetane->Product Syn-Elimination

Figure 1: Mechanistic divergence based on pyrazole N-protection status. High-contrast nodes indicate critical reagents and checkpoints.

Validated Protocols

Protocol A: The "Gold Standard" (Anhydrous, N-Protected)

Best for: High value intermediates, unstabilized ylides (e.g., methyl, ethyl), and strict Z-selectivity requirements. Prerequisite: Pyrazole nitrogen must be protected (SEM, THP, Bn, or Methyl).

Materials:
  • Substrate: 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Salt: Methyltriphenylphosphonium bromide (

    
    ) (1.2 equiv)[3]
    
  • Base:

    
    -Butyllithium (2.5 M in hexanes) or KOtBu (1.2 equiv)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:
  • Ylide Generation:

    • Flame-dry a 2-neck round-bottom flask under Argon.

    • Add

      
       (1.2 equiv) and anhydrous THF.[2][3]
      
    • Cool to 0°C (ice bath). Note: -78°C is unnecessary for simple alkyl ylides unless strictly controlling stereochemistry of complex chains.

    • Add Base (

      
      -BuLi or KOtBu) dropwise.
      
    • Observation: Solution turns bright yellow/orange (ylide formation). Stir for 30–60 min at 0°C.

  • Addition:

    • Dissolve the pyrazole-aldehyde in minimal anhydrous THF.[3]

    • Add dropwise to the ylide solution at 0°C.

    • Critical: The yellow color may fade slightly but should persist. If it turns white immediately, the ylide was quenched (check moisture).

  • Reaction:

    • Allow to warm to Room Temperature (RT).[3] Stir for 2–4 hours.

    • Monitor by TLC/LCMS.

  • Workup:

    • Quench with saturated

      
      .[3]
      
    • Extract with EtOAc (x3).

    • Purification Note: Triphenylphosphine oxide (

      
      ) is the main byproduct. Use a gradient of Hexanes:EtOAc (start 100:0 to 70:30). 
      
      
      
      usually elutes after the non-polar vinyl pyrazole.
Protocol B: Aqueous Wittig (Green Chemistry / Stabilized Ylides)

Best for: Stabilized ylides (e.g.,


), large scale, and substrates sensitive to strong base.
Mechanism:  Uses water as the medium; hydrophobic effect accelerates the reaction.
Materials:
  • Substrate: Pyrazole-4-carbaldehyde (Protected or Unprotected*)

  • Ylide: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv)

  • Solvent: Water or Water/Toluene biphasic mix.

Step-by-Step Workflow:
  • Setup:

    • In a flask, combine the aldehyde (1.0 equiv) and the stabilized ylide (1.2 equiv).

    • Add Water (0.5 M concentration relative to aldehyde).

    • Optional: If solubility is very poor, add 10% Toluene or use 0.1 equiv Benzoic Acid as a catalyst.

  • Reaction:

    • Stir vigorously at RT (or 90°C for difficult substrates) for 4–12 hours.

    • Note: The product often precipitates out of the water as a solid, driving the reaction forward.

  • Workup:

    • Filter the solid product.

    • Wash with water to remove salts. Recrystallize from Ethanol if needed.

Note on Unprotected Pyrazoles: This method works for free NH-pyrazoles because stabilized ylides are less basic (


) and the aqueous medium buffers the system, preventing irreversible deprotonation.
Protocol C: The "Sacrificial Base" Method (Unprotected Substrates)

Best for: When N-protection is impossible or undesirable. Concept: Use 2 equivalents of base/ylide. The first equivalent acts as a base to deprotonate the NH; the second performs the Wittig.

Step-by-Step Workflow:
  • Preparation:

    • Prepare 2.2 equivalents of the ylide using Protocol A (e.g., 2.2 eq Phosphonium salt + 2.2 eq

      
      -BuLi).
      
  • Addition:

    • Add the unprotected pyrazole-4-carbaldehyde (1.0 equiv) in THF.

    • Mechanism:[1][2][4][5][6][7][8] The first eq of ylide deprotonates the NH. The solution becomes a "pyrazolyl anion."

    • The second eq of ylide attacks the aldehyde.

  • Quench:

    • The workup with

      
       will re-protonate the pyrazole nitrogen.
      
  • Caveat: Yields are generally lower (50–60%) due to the reduced electrophilicity of the anionic pyrazole species.

Optimization & Troubleshooting Data

Table 1: Base Selection Guide
BaseStrengthRecommended ForNotes

-BuLi
Very StrongUnstabilized Ylides (Alkyl)Strict anhydrous conditions required. Gives Z-selective alkenes.[8][9]
KOtBu StrongSemi-stabilized YlidesEasier to handle than BuLi. Good balance of reactivity.
NaH StrongGeneral PurposeOften used in DMF/DMSO. Can be messy with workup.
NaOH/

ModeratePhase Transfer CatalysisRequires DCM/Water + TEBA (catalyst). Good for industrial scale.
Table 2: E/Z Selectivity Control
ConditionMajor IsomerMechanism Factor
Unstabilized Ylide (Salt-Free) Z-Alkene Kinetic control; "Puckered" transition state.
Stabilized Ylide E-Alkene Thermodynamic control; Reversible betaine formation.[1]
Schlosser Modification E-Alkene Uses PhLi at -78°C to equilibrate betaine intermediates.

Experimental Workflow Diagram

Workflow Start Start: Pyrazole-4-Carbaldehyde Decision Is NH Protected? Start->Decision Protected Yes: Use Protocol A (1.2 eq Ylide) Decision->Protected Yes Unprotected No: Choose Strategy Decision->Unprotected No Anhydrous Anhydrous THF, 0°C Base: n-BuLi/KOtBu Protected->Anhydrous Reaction Reaction: 0°C -> RT Monitor Disappearance of Aldehyde Anhydrous->Reaction Strategy1 Strategy 1: Protection (Recommended) Add SEM/THP Group Unprotected->Strategy1 High Yield Req. Strategy2 Strategy 2: Sacrificial Base (Use 2.2 eq Ylide) Unprotected->Strategy2 Quick/Dirty Strategy3 Strategy 3: Aqueous Wittig (Stabilized Ylides Only) Unprotected->Strategy3 Green/Stabilized Strategy1->Protected Strategy2->Reaction Strategy3->Reaction Workup Workup: NH4Cl Quench Extract EtOAc Reaction->Workup Purify Purification: Flash Column Remove Ph3PO Workup->Purify

Figure 2: Decision tree for selecting the optimal experimental protocol based on substrate protection status.

References

  • Wittig Reaction Mechanism & Scope

    • Title: The Wittig Reaction - Examples and Mechanism[4][5][7][9][10][11]

    • Source: Chemistry Steps
    • URL:[Link]

  • Aqueous Wittig Conditions

    • Title: Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes
    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Synthesis of Vinyl Pyrazoles

    • Title: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity
    • Source: PMC - NIH
    • URL:[Link]

  • General Protocol for Heterocyclic Aldehydes: Title: Experimental procedure for Wittig reaction with "2-Methoxy-1,3-thiazole-4-carbaldehyde" Source: BenchChem
  • Wittig Reaction Overview & Stereoselectivity

    • Title: Wittig Reaction - Common Conditions and Mechanism[4][9]

    • Source: Common Organic Chemistry
    • URL:[Link]

Sources

Application Note: Design, Synthesis, and Validation of Cyclobutyl-Pyrazole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Pharmacophore Rationale

Protein kinases are critical mediators of intracellular signal transduction, and their dysregulation is a well-established driver of numerous oncological and autoimmune pathologies. In the landscape of targeted therapeutics, the pyrazole ring has emerged as a "privileged scaffold" for kinase inhibition. The nitrogen atoms (N1 and N2) of the pyrazole core act as a bidentate hydrogen-bonding motif, anchoring the inhibitor to the backbone amides of the kinase hinge region[1].

Recent structure-activity relationship (SAR) campaigns have demonstrated that N-alkylation of the pyrazole core with a cyclobutyl moiety significantly enhances both target affinity and pharmacokinetic properties compared to unsubstituted, methyl, or larger cycloalkyl analogs[2]. The cyclobutyl group provides an optimal balance of conformational restriction and lipophilicity. It perfectly fills the hydrophobic sub-pocket adjacent to the hinge region, displacing high-energy water molecules without inducing the steric clashes associated with cyclopentyl or cyclohexyl groups. Furthermore, the absence of highly reactive benzylic-like protons in the cyclobutyl ring improves metabolic stability against cytochrome P450-mediated oxidation[3].

Target Pathway & Mechanism of Action

Cyclobutyl-pyrazole derivatives have shown profound efficacy against a range of targets, notably Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK)[2][4]. In B-cell malignancies and autoimmune disorders, BTK is a crucial node in the B-Cell Receptor (BCR) signaling cascade. By occupying the ATP-binding site, cyclobutyl-pyrazole inhibitors arrest the phosphorylation of downstream effectors like PLCγ2, thereby halting NF-κB-mediated cell proliferation.

Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK Kinase BCR->SYK BTK BTK Kinase (Target Node) SYK->BTK PLCg2 PLCγ2 Phosphorylation BTK->PLCg2 NFkB NF-κB Pathway (Cell Proliferation) PLCg2->NFkB Inhibitor Cyclobutyl-Pyrazole Inhibitor Inhibitor->BTK Competitive ATP Blockade

Fig 1: BCR signaling cascade illustrating BTK inhibition by cyclobutyl-pyrazole derivatives.

Synthetic Strategy and Workflow

The synthesis of highly decorated cyclobutyl-pyrazole inhibitors requires a modular and regioselective approach. Direct N-alkylation of an asymmetric pyrazole often yields an intractable mixture of N1 and N2 regioisomers. To circumvent this, our protocol employs a de novo pyrazole synthesis using cyclobutylhydrazine condensing with a functionalized 1,3-diketone[3]. This guarantees absolute regiocontrol. Subsequent halogenation at the C4 position provides a versatile handle for palladium-catalyzed cross-coupling, allowing for late-stage diversification targeting the kinase selectivity pocket.

Workflow Step1 Step 1: Core Synthesis Cyclobutylhydrazine + 1,3-Diketone Step2 Step 2: Halogenation Electrophilic Bromination at C4 Position Step1->Step2 Step3 Step 3: Cross-Coupling Suzuki-Miyaura with Aryl Boronic Acids Step2->Step3 Step4 Step 4: Validation TR-FRET Kinase Inhibition Assay Step3->Step4

Fig 2: Modular synthetic workflow for cyclobutyl-pyrazole kinase inhibitors.

Experimental Protocols

Protocol 1: Regioselective Synthesis of the 1-Cyclobutyl-1H-pyrazole Core

Objective: Synthesize the foundational hinge-binding motif with absolute regiocontrol. Causality: Utilizing cyclobutylhydrazine hydrochloride directly dictates the N1 substitution, bypassing the thermodynamic mixtures produced by post-synthetic alkylation. Triethylamine is critical to liberate the free hydrazine base in situ, enabling the nucleophilic attack on the 1,3-diketone[3].

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, suspend cyclobutylhydrazine hydrochloride (10.0 mmol) in absolute ethanol (50 mL).

  • Add triethylamine (11.0 mmol) dropwise at 0 °C. Stir for 15 minutes to ensure complete neutralization.

  • Add the selected 1,3-diketone (e.g., 2,4-pentanedione) (10.0 mmol) slowly to the mixture.

  • Affix a reflux condenser and heat the reaction to 80 °C for 6 hours.

  • Monitor reaction completion via TLC (Hexanes:EtOAc 3:1).

  • Concentrate the solvent in vacuo. Partition the residue between ethyl acetate (100 mL) and water (50 mL). Extract the aqueous layer twice with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1-cyclobutyl-1H-pyrazole derivative. Purify via flash chromatography.

Protocol 2: C4-Bromination and Suzuki-Miyaura Cross-Coupling

Objective: Install the selectivity-pocket binding moiety. Causality: The C4 position of the pyrazole projects directly into the kinase specificity pocket. N-Bromosuccinimide (NBS) provides mild, selective electrophilic bromination at C4 due to the electron-rich nature of the pyrazole ring. For the coupling, Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates the reductive elimination of sterically hindered biaryl systems[4].

Step-by-Step Procedure:

  • Bromination: Dissolve the 1-cyclobutyl-1H-pyrazole (5.0 mmol) in DMF (20 mL). Add NBS (5.2 mmol) portion-wise at 0 °C. Stir at room temperature for 2 hours. Quench with saturated aqueous Na₂S₂O₃ and extract with EtOAc to isolate the 4-bromo intermediate.

  • Cross-Coupling: In a microwave vial, combine the 4-bromo-1-cyclobutyl-1H-pyrazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL).

  • Add Pd(dppf)Cl₂ (0.05 mmol) under an argon atmosphere.

  • Seal the vial and heat at 100 °C for 12 hours.

  • Filter through a pad of Celite, concentrate, and purify the target inhibitor via preparative HPLC.

Protocol 3: TR-FRET Kinase Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized inhibitors. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed because it utilizes a time delay before measurement, which virtually eliminates the compound auto-fluorescence interference that frequently confounds standard fluorometric assays of heterocyclic libraries.

Step-by-Step Procedure:

  • Prepare a 384-well low-volume plate.

  • Dilute the cyclobutyl-pyrazole inhibitors in DMSO to create a 10-point dose-response curve (final DMSO concentration <1%).

  • Add 5 µL of the target kinase solution (e.g., BTK or CDK2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiate the reaction by adding 5 µL of a mixture containing ATP (at the apparent

    
     for the kinase) and the ULight-labeled peptide substrate.
    
  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of EDTA and Europium-anti-phospho-peptide antibody.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate IC₅₀ using a 4-parameter logistic fit.

Quantitative Data: Structure-Activity Relationship (SAR)

The superiority of the cyclobutyl moiety over other alkyl/cycloalkyl substitutions is evident in comparative SAR studies. Table 1 summarizes the impact of N1-substitution on kinase potency and metabolic stability, utilizing CDK2 as a representative target[2].

CompoundN1-SubstituentCDK2 IC₅₀ (nM)Cell Proliferation IC₅₀ (µM)Human Liver Microsome T₁/₂ (min)
1 Hydrogen450>10.015
2 Methyl1205.225
3 Cyclopropyl852.130
4 Cyclobutyl 24 0.4 >120
5 Cyclopentyl601.885
6 Phenyl2108.540

Table 1: SAR data demonstrating the optimal steric and metabolic profile of the cyclobutyl group. The cyclobutyl derivative (Compound 4) exhibits a 5-fold increase in potency over the methyl analog and significantly enhanced metabolic stability.

Conclusion

The integration of a cyclobutyl moiety onto a pyrazole hinge-binding core represents a highly effective strategy in modern kinase inhibitor design. By following the regioselective synthetic protocols and robust TR-FRET validation methods outlined above, researchers can efficiently generate and evaluate novel, metabolically stable chemical probes and therapeutic leads.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information (PMC).2

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. National Center for Biotechnology Information (PMC).1

  • Cyclobutylhydrazine | 742673-64-9. Benchchem.3

  • Compounds useful as kinase inhibitors (US10342780B2). Google Patents.4

Sources

Application Note: Strategic Aldehyde Functionalization of Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of an aldehyde moiety onto the pyrazole core is a pivotal transformation in medicinal chemistry, serving as a "linchpin" for diversifying kinase inhibitors and agrochemicals. This guide moves beyond generic textbook reactions to provide a regioselective roadmap for formylating pyrazoles at the C4, C5, and C3 positions. We analyze the electronic and steric factors dictating site selectivity and provide validated protocols for Vilsmeier-Haack formylation (C4-selective) and C-H activation/lithiation (C5/C3-selective).

Strategic Regioselectivity Map

The pyrazole ring presents three carbon sites for functionalization (C3, C4, C5). Reactivity is governed by the interplay between the lone pair on the pyrrole-like nitrogen (N1) and the pyridine-like nitrogen (N2).

  • C4 Position: Nucleophilic.[1] Susceptible to Electrophilic Aromatic Substitution (EAS).

  • C5 Position: Acidic (pKa ~20-30 depending on substitution). Susceptible to deprotonation (Lithiation).

  • C3 Position: Less acidic than C5, less nucleophilic than C4. Often accessed via oxidation of precursors or "halogen dance" strategies.

Decision Tree: Selecting the Right Methodology

PyrazoleFormylation Start Target: Pyrazole-CHO TargetPos Target Position? Start->TargetPos C4 C4-Formylation TargetPos->C4 C5 C5-Formylation TargetPos->C5 C3 C3-Formylation TargetPos->C3 IsRich Electron Rich? C4->IsRich IsBlocked N1 Protected? C5->IsBlocked Precursor C3-Methyl Exists? C3->Precursor VH Protocol A: Vilsmeier-Haack IsRich->VH Yes (Alkyl/Aryl) Riemer Reimer-Tiemann (Phenolic pyrazoles) IsRich->Riemer No (OH/NH2) Lithiation Protocol B: Lithiation (n-BuLi/DMF) IsBlocked->Lithiation Yes Protect Install N-SEM/THP IsBlocked->Protect No Protect->Lithiation Oxidation Protocol C: SeO2 or Ceric Ammonium Nitrate Precursor->Oxidation Yes Switch Switchable Directing Groups (Knochel-Hauser Base) Precursor->Switch No

Figure 1: Decision matrix for selecting the appropriate formylation strategy based on target regiochemistry and substrate electronics.

Protocol A: C4-Selective Vilsmeier-Haack Formylation

Best For: Electron-rich pyrazoles (1-alkyl, 1-aryl, 3,5-dimethyl). Mechanism: Electrophilic Aromatic Substitution (EAS). The in situ generated chloroiminium ion (Vilsmeier reagent) attacks the nucleophilic C4 position.

Mechanistic Insight

The reaction requires the pyrazole to be sufficiently electron-rich. Strong electron-withdrawing groups (EWGs) like -NO2 or -CF3 at C3/C5 will deactivate the ring, leading to poor yields or recovered starting material. In such cases, the lithiation route (Protocol B) is preferred even for C4 if a halogen handle is present.

Experimental Procedure

Reagents:

  • Substrate: 1-Phenyl-3,5-dimethyl-1H-pyrazole (1.0 equiv)

  • Reagent 1: POCl3 (Phosphorus oxychloride) (3.0 - 5.0 equiv)

  • Reagent 2: DMF (N,N-Dimethylformamide) (5.0 - 10.0 equiv, acts as solvent/reagent)

  • Quench: Saturated NaOAc or NaHCO3 solution.

Step-by-Step:

  • Reagent Formation (Critical): In a flame-dried flask under Ar/N2, cool anhydrous DMF (5 mL/mmol substrate) to 0°C. Dropwise add POCl3.

    • Observation: The solution will turn slightly yellow/viscous as the Vilsmeier salt forms. Stir for 15-30 min at 0°C.

  • Addition: Add the pyrazole substrate (dissolved in minimal DMF if solid) dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Warm the reaction to room temperature, then heat to 70–90°C for 4–12 hours.

    • Monitoring: TLC (usually 20-30% EtOAc/Hex) will show the disappearance of the starting material. The iminium intermediate is polar and may stay at the baseline until hydrolysis.

  • Hydrolysis (The "Workup"): Cool the mixture to RT. Pour slowly onto crushed ice (exothermic!).

  • Neutralization: Adjust pH to ~7–8 using saturated NaOAc or NaHCO3. Stir for 1 hour.

    • Why? This step hydrolyzes the intermediate iminium salt into the aldehyde.

  • Isolation: Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over MgSO4 and concentrate.

Yield Expectation: 75–95% for alkyl-substituted pyrazoles.

Protocol B: C5-Selective Lithiation (C-H Activation)

Best For: Accessing the C5 position (blocked C4) or introducing aldehydes into electron-deficient systems. Mechanism: Directed ortho-lithiation (DoM) or inherent acidity of C5-H.

Mechanistic Insight

The C5 proton is the most acidic ring proton due to the inductive effect of the adjacent N1. However, N1 must be protected to prevent deprotonation of the N-H (if free) or coordination complications. Bulky protecting groups (THP, SEM) or simple methyl groups work well.

Experimental Procedure

Reagents:

  • Substrate: 1-Methyl-1H-pyrazole (1.0 equiv)

  • Base: n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.1 - 1.2 equiv)

  • Electrophile: Anhydrous DMF (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a 2-neck flask. Flush with Argon. Add substrate and anhydrous THF.

  • Lithiation: Cool to -78°C (Dry ice/Acetone bath). Add n-BuLi dropwise over 10 minutes.

    • Note: Maintain temperature below -70°C to avoid lateral lithiation (deprotonation of the N-methyl group), which occurs at higher temperatures (>-40°C).

  • Incubation: Stir at -78°C for 30–60 minutes. The solution often turns yellow/orange.

  • Trapping: Add anhydrous DMF dropwise.

  • Warming: Stir at -78°C for 30 mins, then allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH4Cl solution.

  • Isolation: Extract with Et2O or EtOAc.

Yield Expectation: 60–85%.[2] Note: If C5 is blocked, lithiation may occur at the N-methyl group (lateral lithiation), leading to chain extension rather than ring formylation.

Comparative Data & Troubleshooting

Solvent & Condition Compatibility Table
VariableVilsmeier-Haack (C4)Lithiation (C5)
Solvent DMF (Neat) or DCE/DMF mixTHF (Anhydrous)
Temperature 60°C – 100°C-78°C to 0°C
Water Tolerance Low (POCl3 hydrolysis)Zero (n-BuLi destruction)
Substrate Scope Electron-Rich / NeutralElectron-Deficient / Neutral
Key Byproduct Chlorinated impurities (rare)Lateral alkylation (if temp rises)
Troubleshooting Guide
ProblemProbable CauseSolution
No Reaction (VH) Substrate too electron-poor (e.g., -CF3, -NO2 present).Switch to Protocol B (Lithiation) or use stronger Lewis acid activation.
N-Formylation Free NH pyrazole used in VH.Protect N1 (Methyl, Benzyl) before reaction.
Low Yield (Lithiation) Wet THF or impure DMF.Distill DMF from CaH2; use freshly distilled THF.
Regio-scrambling (Lithiation) Temperature too high (Kinetic vs Thermo control).Keep reaction strictly at -78°C.

Safety Considerations

  • Phosphorus Oxychloride (POCl3): Highly toxic and corrosive. Reacts violently with water to release HCl gas. Quench Vilsmeier reactions slowly on ice in a fume hood.

  • n-Butyllithium (n-BuLi): Pyrophoric. Handle under inert atmosphere. Ensure needles and syringes are dry.

  • Dimethylformamide (DMF): Hepatotoxic. Avoid skin contact.

References

  • Vilsmeier-Haack Review: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][3][4][5] Comprehensive Organic Synthesis. Link

  • Pyrazole Lithiation Dynamics: Heinisch, G., & Holzer, W. (2006). Regioselectivity in lithiation of 1-methylpyrazole. Organic & Biomolecular Chemistry. Link

  • Switchable Directing Groups: Knochel, P., et al. (2008). A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. Organic Letters. Link

  • Regioselective Formylation: Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Link

  • General Pyrazole Chemistry: Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Chemistry – A European Journal. Link

Sources

Troubleshooting & Optimization

preventing oxidation of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Prevention of Autoxidation & Storage Stability Protocols

Document ID: TS-PYR-OX-04 | Last Updated: October 26, 2023[1]

Introduction: The Stability Paradox

1-cyclobutyl-1H-pyrazole-4-carbaldehyde is a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.[1] While the pyrazole core and cyclobutyl moiety are chemically robust, the C4-formyl group (aldehyde) presents a significant stability challenge.

Aldehydes are thermodynamically unstable in the presence of atmospheric oxygen, undergoing radical autoxidation to form the corresponding carboxylic acid (1-cyclobutyl-1H-pyrazole-4-carboxylic acid).[1] This conversion is not merely a purity issue; the accumulation of acidic impurities can alter reaction stoichiometry, poison transition metal catalysts (e.g., Pd-catalyzed cross-couplings), and complicate downstream purification.

This guide provides a mechanistic understanding of this degradation and a validated protocol to prevent it.

Module 1: The Mechanism of Degradation

To prevent oxidation, one must understand the enemy. Aldehyde oxidation is not a simple reaction with oxygen; it is a radical chain reaction initiated by light (UV), heat, or trace metals.

The Autoxidation Cascade
  • Initiation: A radical initiator (light/metal) abstracts the weakly bonded formyl hydrogen (bond dissociation energy ~87 kcal/mol), creating an acyl radical.

  • Propagation: The acyl radical reacts with

    
     to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule.
    
  • The "Peracid" Intermediate: This generates a peracid (1-cyclobutyl-1H-pyrazole-4-carboperoxoic acid).[1]

  • The Baeyer-Villiger Step: The reactive peracid reacts with a second molecule of aldehyde to produce two molecules of the carboxylic acid impurity.

Key Insight: Once the peracid forms, the degradation rate accelerates exponentially (autocatalysis).

Autoxidation Aldehyde Aldehyde (R-CHO) AcylRad Acyl Radical (R-C•=O) Aldehyde->AcylRad H-Abstraction Initiator Initiator (UV / Heat / Fe³⁺) Initiator->AcylRad PeroxyRad Peroxy Radical AcylRad->PeroxyRad + O₂ PeroxyRad->AcylRad Chain Propagation Peracid Peracid Intermediate (R-CO3H) PeroxyRad->Peracid + Aldehyde Acid Carboxylic Acid Impurity (R-COOH) Peracid->Acid + Aldehyde (Baeyer-Villiger)

Figure 1: The Autoxidation Radical Chain Mechanism. Note that one radical event can degrade thousands of aldehyde molecules.

Module 2: Validated Storage Protocols

The following protocols are designed to break the radical chain at the Initiation and Propagation stages.

Standard Operating Procedure (SOP-STG-04)
ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) Argon is denser than air (

vs

g/L), creating a heavy "blanket" that physically displaces oxygen.[1] Nitrogen (

) is acceptable but less effective as it mixes more easily with air.[1] [1]
Temperature -20°C ± 5°C Low temperatures reduce the kinetic energy available for the initial H-abstraction step (Arrhenius equation).[1]
Container Amber Glass Blocks UV radiation (200-400 nm), which is the primary source of energy for radical initiation (homolytic cleavage).[1]
Seal Teflon Tape + Parafilm Teflon provides a chemical barrier; Parafilm provides a gas barrier.[1] Standard caps alone are permeable to

over weeks.[1]
Headspace Minimised Store in the smallest possible vial.[2] Large headspace = large reservoir of

and moisture.[1]
The "Schlenk" Storage Method (Recommended for >1 Month)
  • Transfer the aldehyde to a Schlenk flask or a vial with a septum cap.

  • Perform a Vacuum/Purge Cycle (3x):

    • Apply vacuum (<5 mbar) for 30 seconds to remove dissolved oxygen.[1]

    • Backfill with dry Argon.[1]

  • Seal the cap with electrical tape or Parafilm.[1]

  • Store in a freezer dedicated to chemical storage (spark-proof).

Module 3: Troubleshooting & Recovery

If your aldehyde has degraded (indicated by the appearance of white solids or a shift in physical state), do not discard it. The carboxylic acid impurity can be removed chemically.

The Bisulfite Purification Protocol

This method utilizes the reversible formation of a water-soluble bisulfite adduct.[3][4] The aldehyde binds to bisulfite; the acid does not.

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution.[1][3]
    
  • Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).[1]
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

Workflow:

  • Dissolution: Dissolve the impure mixture in a minimal amount of EtOAc.

  • Adduct Formation: Add excess saturated

    
     and stir vigorously for 1 hour. The aldehyde forms a water-soluble adduct.[1][3][5][6]
    
  • Wash: Separate layers. Keep the Aqueous Layer (contains Aldehyde-Bisulfite adduct).[1][3] Discard organic layer (contains impurities/dimers).[1]

  • Regeneration: Basify the aqueous layer to pH ~10-12 using

    
    .[1] This collapses the adduct, releasing free aldehyde.
    
  • Extraction: Extract the aqueous layer with fresh EtOAc (3x).

  • Finish: Dry over

    
    , filter, and concentrate.
    

Purification Start Impure Aldehyde (Contains Acid) Step1 Add Sat. NaHSO₃ (aq) + Organic Solvent Start->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Acid/Impurities) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Bisulfite Adduct) PhaseSep->AqLayer Bottom Layer Discard Discard OrgLayer->Discard Regen Add Base (Na₂CO₃) pH > 10 AqLayer->Regen Extract Extract with EtOAc Regen->Extract Final Pure Aldehyde Extract->Final

Figure 2: Decision Tree for Bisulfite Purification. This method selectively isolates the aldehyde from non-carbonyl impurities.

Frequently Asked Questions (FAQs)

Q1: How can I quickly check if my sample has oxidized without running a full NMR? A: TLC Check. The carboxylic acid is significantly more polar than the aldehyde. Run a TLC (e.g., 30% EtOAc/Hexane).[1] The aldehyde will have a higher


 (e.g., ~0.5), while the acid will streak near the baseline or have a very low 

.

Q2: Can I use BHT (Butylated Hydroxytoluene) as a stabilizer? A: Yes, with caveats. Adding 0.1% BHT is highly effective at scavenging radicals [2].[1] However, if this material is for GMP synthesis or strict biological assays, the BHT itself is an impurity. Only use BHT if you can tolerate it or plan to purify the aldehyde immediately before the next step.

Q3: My sample turned into a solid. Is it ruined? A: Not necessarily. 1-cyclobutyl-1H-pyrazole-4-carbaldehyde is a low-melting solid/oil.[1] However, the carboxylic acid is a high-melting solid.[1] If the entire bulk has solidified and turned white/opaque, significant oxidation has occurred. Perform the Bisulfite Purification (Module 3).

Q4: Why not just store it in the fridge (4°C)? A: 4°C slows the reaction but does not stop it. For storage >1 week, -20°C is required to effectively arrest the radical propagation step.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Chapter 2: Experimental Techniques - Inert Atmospheres).

  • Ingold, K. U. (1961).[1] "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase". Chemical Reviews, 61(6), 563–589.[1]

  • BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts.

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General procedures for aldehyde purification).

Sources

Technical Support Center: Purification of 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde

[1]

Case ID: PUR-PYR-CB-04 Status: Active Assigned Specialist: Senior Application Scientist

Quick Diagnostic: What is the problem?

SymptomProbable CauseImmediate Action
Product co-elutes with impurities Gradient slope too steep or column overloaded.Switch to isocratic elution at the Rf 0.3 solvent ratio.
Streaking/Tailing on TLC/Column Interaction with acidic silica silanols.Add 1% Triethylamine (TEA) to the mobile phase (use caution with aldehydes).
Product decomposes on column Acid-catalyzed degradation or oxidation.Minimize time on column; use neutralized silica; store fractions under

.
Low Recovery Product retained on silica or volatile loss.Flush column with 10% MeOH/DCM; check rotavap bath temp (keep <40°C).

Core Protocol: Column Chromatography Workflow[1]

This protocol is optimized for the lipophilic yet polar nature of the 1-cyclobutyl-1H-pyrazole-4-carbaldehyde scaffold.

Phase 1: Preparation & Loading
  • Stationary Phase: Silica Gel 60 (

    
    , 230-400 mesh).
    
  • Silica-to-Sample Ratio: 30:1 to 50:1 (by weight).

  • Sample Loading:

    • Preferred:Liquid Loading . Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) or Toluene.

    • Alternative:Dry Loading . If the crude is viscous or has high solvent residue, adsorb onto Celite 545 or silica (1:2 ratio) and load as a powder.

Phase 2: Mobile Phase Optimization

The cyclobutyl group increases lipophilicity compared to methyl-pyrazoles, but the aldehyde and pyrazole nitrogen retain polarity.

  • Solvent System: Hexanes / Ethyl Acetate (EtOAc).[1][2]

  • Gradient Profile:

    • Equilibration: 100% Hexanes (2 CV - Column Volumes).

    • Ramp: 0%

      
       20% EtOAc (over 5 CV) to elute non-polar impurities (e.g., cyclobutyl halides, unreacted 1-cyclobutylpyrazole).
      
    • Elution: 20%

      
       40% EtOAc (over 10 CV). The target aldehyde typically elutes between 25-35% EtOAc .
      
    • Flush: 100% EtOAc to remove highly polar byproducts (e.g., carboxylic acids from oxidation).

Phase 3: Detection
  • UV Visualization: 254 nm (Strong absorption due to conjugated pyrazole-aldehyde system).

  • Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP).

    • Result: Aldehyde spots turn distinct orange/red . This confirms the fraction contains the carbonyl moiety.

Deep Dive: Troubleshooting & Mechanism

Q1: Why do I see a "ghost" spot trailing my product?

Answer: This is likely 1-cyclobutyl-1H-pyrazole-4-carboxylic acid , formed via air oxidation of the aldehyde.

  • Mechanism: Aldehydes are susceptible to autoxidation. The carboxylic acid is significantly more polar and acidic.

  • Solution: It will streak and elute much later (or stay on the baseline). Do not combine these tailing fractions with your main product. To prevent this, store the crude under Argon/Nitrogen before purification.

Q2: Can I use Dichloromethane (DCM) / Methanol (MeOH) instead?

Answer: Yes, but with caution.

  • Risk: MeOH is nucleophilic and can form hemiacetals or acetals with the aldehyde in the presence of acidic silica, leading to multiple spots or broadened peaks.

  • Recommendation: If you must use DCM/MeOH (e.g., for very polar impurities), keep MeOH

    
     and complete the column quickly.
    
Q3: How do I remove the unreacted 1-cyclobutylpyrazole starting material?

Answer: This intermediate lacks the polar aldehyde group.

  • Elution Order: It is much less polar and will elute early (often

    
     EtOAc).
    
  • Separation: A shallow gradient at the beginning (0-15% EtOAc) ensures this impurity is fully cleared before the aldehyde begins to elute.

Visualizing the Workflow

The following diagram illustrates the purification logic and impurity separation profile.

PurificationWorkflowStartCrude Reaction Mixture(1-cyclobutyl-1H-pyrazole-4-carbaldehyde)TLCTLC Analysis(Hex:EtOAc 7:3)Start->TLCDecisionRf CheckTLC->DecisionDecision->TLCRf <0.2 (Increase Polarity)PrepSample Loading(Liquid Load in DCM)Decision->PrepRf ~0.3-0.4ColumnFlash Column ChromatographySilica Gel 60Prep->ColumnFrac1Fraction Set A (0-15% EtOAc)Non-polar Impurities(Cyclobutyl halides, Unreacted Pyrazole)Column->Frac1Early ElutionFrac2Fraction Set B (25-35% EtOAc)TARGET PRODUCT(Aldehyde)Column->Frac2Mid ElutionFrac3Fraction Set C (>50% EtOAc)Polar Impurities(Carboxylic Acids, Oligomers)Column->Frac3Late/Flush

Caption: Logical flow for the isolation of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde, highlighting solvent cut-offs for common impurities.

Critical Data: Physicochemical Properties for Purification

PropertyValue / DescriptionRelevance to Purification
CAS Number 1545675-69-1Verification of identity [1].
Molecular Weight 150.18 g/mol Calculation of yield and molarity.
Physical State Liquid / Low-melting solidFacilitates liquid loading; avoid high-vac drying if volatile [1].
Predicted LogP ~1.5 - 2.0Indicates moderate lipophilicity; Hex/EtOAc is suitable [2].
TLC Stain 2,4-DNPSpecific for aldehyde detection (Red/Orange spot).
UV Absorbance

nm
Strong UV activity allows easy fraction tracking [3].

References

  • Sigma-Aldrich. 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde Product Page. Retrieved from

  • PubChem. 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde Compound Summary. Retrieved from

  • BenchChem. Technical Support: Synthesis and Purification of Pyrazole Carbaldehydes. (General reference for pyrazole aldehyde chromatography conditions). Retrieved from

removing unreacted Vilsmeier reagent from pyrazole aldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Removal of Unreacted Vilsmeier Reagent & Workup Optimization

Core Directive: The "Removal" Paradox

User Query: "How do I remove unreacted Vilsmeier reagent from my reaction mixture?"

Technical Insight: You do not "remove" the Vilsmeier reagent (chloroiminium salt) in the traditional sense (e.g., via chromatography or simple filtration) because it is highly moisture-sensitive and reactive. Instead, the "removal" process consists of three distinct chemical phases that must occur in a specific order to ensure safety and product integrity:

  • Quenching: Controlled destruction of excess reagent (POCl₃-DMF adduct) to generate water-soluble inorganic acids.

  • Hydrolysis: Conversion of the stable iminium intermediate (attached to your pyrazole) into the desired aldehyde .[1] Note: This is the most common point of failure. If you extract too early, you isolate the water-soluble iminium salt, not the aldehyde.

  • Neutralization & Extraction: Buffering the acidic byproducts (H₃PO₄, HCl) to allow the organic aldehyde to partition into the organic phase.

Mechanism & Workflow Visualization

Understanding the species present in your flask is critical for troubleshooting.

VilsmeierWorkup Start Reagents (DMF + POCl3) VR Vilsmeier Reagent (Chloroiminium Salt) Start->VR Formation (0°C) Intermediate Iminium Intermediate VR->Intermediate + Substrate (Electrophilic Attack) Substrate Pyrazole Substrate Quench Aqueous Quench Intermediate->Quench Reaction Complete Waste Waste Byproducts (H3PO4, HCl, HNMe2) Quench->Waste Hydrolysis of Excess VR Product Target Pyrazole Aldehyde Quench->Product Hydrolysis of Intermediate (Requires Time/Heat!)

Caption: Figure 1. The Vilsmeier-Haack pathway.[2][3][4][5][6][7][8][9][10][11][12] The red arrow indicates the critical hydrolysis step often missed, leading to low yields.

Standard Operating Procedures (SOPs)
Protocol A: The Buffered "Inverse" Quench (Recommended)

Best for: Large scales (>5g), acid-sensitive pyrazoles, or high POCl₃ excess.

The Logic: Direct addition of water to the reaction flask can cause a "volcano" effect due to localized heating. "Inverse" addition (pouring reaction into water) dissipates heat. Sodium Acetate (NaOAc) buffers the generated HCl/H₃PO₄, preventing pH shocks that can degrade the pyrazole ring.

Materials:

  • Saturated Aqueous Sodium Acetate (3-4 molar equivalents relative to POCl₃).

  • Ice bath.[2][4][5][6][9][13]

Step-by-Step:

  • Prepare Quench: Place Sat. NaOAc solution in a large beaker (3x reaction volume) with crushed ice. Stir vigorously.

  • Cool Reaction: Cool the reaction mixture (containing Pyrazole-Iminium + Excess VR) to 0-5°C.

  • Inverse Addition: Slowly pour or cannulate the reaction mixture into the stirring NaOAc/Ice slurry.

    • Critical Control: Maintain quench temp <15°C.[2][10]

  • The "Cook" (Hydrolysis): Once addition is complete, remove the ice bath. Stir at Room Temperature (RT) for 1-2 hours .

    • Why? The excess VR hydrolyzes instantly. The pyrazole-iminium intermediate is stable and requires time (and sometimes mild heat, 40-50°C) to convert to the aldehyde.

  • Neutralize: Adjust pH to ~7-8 using solid NaHCO₃ or 2M NaOH (if pyrazole is base-stable).

  • Extraction: Extract with Ethyl Acetate or DCM.

Protocol B: The Thermal Hydrolysis (For Stubborn Intermediates)

Best for: Electron-deficient pyrazoles where the iminium intermediate is highly stable.

  • Perform Inverse Quench into simple ice water (no buffer yet).

  • Stir for 30 mins.

  • Heat: Warm the aqueous mixture to 50-60°C for 1 hour.

    • Validation: Monitor by TLC.[2][6][9][10][14] The intermediate often stays at the baseline; the aldehyde will move up.

  • Cool to RT, neutralize with NaOAc, and extract.

Troubleshooting & FAQs
Category 1: Safety & Exotherms

Q: Why did my reaction smoke and boil when I added water? A: You likely performed a "direct quench" (adding water to the flask) or added it too fast.

  • The Science: Hydrolysis of POCl₃ is extremely exothermic (

    
    ).
    
  • The Fix: Always use the Inverse Quench method. If you must quench directly, dilute the reaction mixture with DCM first, cool to -10°C, and add the water dropwise.

Q: I smell a fishy odor during workup. Is this normal? A: Yes.

  • The Source: Hydrolysis of the Vilsmeier reagent releases Dimethylamine (

    
    ).
    
  • The Fix: This confirms hydrolysis is occurring.[10] To remove the smell and the amine, wash your organic phase with 1M HCl (if your product is not basic) or ensure your aqueous washes are thorough.

Category 2: Yield & Purity

Q: My crude NMR shows no aldehyde, but I see a complex mixture of aromatics. Where is my product? A: You likely isolated the Iminium Salt or the Phosphorodichloridate intermediate.

  • Diagnosis: Did you extract immediately after quenching?

  • The Fix: Return the crude oil to a flask, add water/THF (1:1), and stir at 60°C for 2 hours. The aldehyde should appear.[7]

Q: My product is "oiling out" as a sticky tar during neutralization. A: This is common with pyrazoles due to the formation of phosphate salts.

  • The Fix:

    • Decant: Pour off the aqueous layer.

    • Dissolve: Dissolve the tar in a small amount of Methanol.

    • Precipitate: Pour the methanol solution slowly into water. The aldehyde often precipitates as a clean solid.

Category 3: Reagent Selection

Comparison of Quenching Agents

AgentProsConsBest Use Case
Water / Ice Cheap, simple.Highly acidic (pH < 1); can degrade acid-sensitive products.Robust substrates.
Sodium Acetate (NaOAc) Buffers to pH ~4-5; prevents "volcano" exotherms.Requires preparation; uses large volumes.[5][10]Standard for Pyrazoles.
Sodium Bicarbonate (NaHCO₃) Neutralizes acid completely.Dangerous foaming (CO₂ evolution) if added too fast.[5]Final pH adjustment only.
Advanced Purification (When Extraction Fails)

If the aldehyde cannot be separated from the inorganic salts:

  • Bisulfite Adduct Method:

    • Dissolve crude mixture in EtOH.

    • Add saturated Sodium Bisulfite (

      
      ).
      
    • Filter the solid adduct (impurities stay in solution).

    • Regenerate aldehyde with dilute acid/base.

  • Precipitation:

    • Many pyrazole aldehydes are insoluble in water but soluble in acid.

    • Acidify the quench to pH 1 (product dissolves). Wash with ether (removes non-basic impurities).

    • Basify aqueous layer to pH 9 (product precipitates).

References
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review).[2][4][5][7][9][10] Comprehensive Organic Synthesis, 2, 777-794.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction: Mechanism and Examples.

  • BenchChem Technical Support. (2025). Handling and Quenching of Unreacted Vilsmeier Reagent.

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[11]

  • American Chemical Society (ACS). (2019). Safety Guidelines for Handling Pyrophoric and Water-Reactive Reagents.

Sources

stability of cyclobutyl group under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclobutyl Group Stability Guide

Executive Summary: The Stability Paradox

The cyclobutyl group presents a unique "stability paradox" in organic synthesis. Despite possessing significant ring strain (~26.3 kcal/mol), the cyclobutane ring is kinetically robust and remarkably stable to Brønsted acids (e.g., TFA, HCl) unless a carbocation can be generated adjacent to the ring.

The Golden Rule: The cyclobutane ring itself is acid-stable. The cyclobutylmethyl (carbinyl) system is acid-labile and prone to rapid ring expansion.

Diagnostic Decision Tree: Is Your Reaction Safe?

Before proceeding, locate your specific substrate class in the decision tree below to assess the risk of ring rupture or rearrangement.

CyclobutylStability Start Substrate Analysis: Cyclobutyl Group + Acid Q1 Is the acid-sensitive group directly attached to the ring? Start->Q1 Q2 Is it a Carbinol (-CH2OH) or latent cation source? Q1->Q2 Yes (Substituent) Risk_Low LOW RISK: Proceed with Standard Protocols Q1->Risk_Low No (Remote) Q3 Is it an Amine (e.g., N-Boc) or Carboxylic Acid? Q2->Q3 No Risk_High CRITICAL RISK: Ring Expansion to Cyclopentyl or Ring Opening Q2->Risk_High Yes (Cyclobutylmethyl) Q3->Risk_Low Yes (Amine/Acid) Q4 Is it a Cyclobutanol (-OH on ring)? Q3->Q4 No Q4->Risk_Low No (Ether/Ester) Risk_Med MEDIUM RISK: Possible contraction to Cyclopropyl ketone Q4->Risk_Med Yes (Tertiary/Secondary)

Figure 1: Diagnostic workflow for assessing cyclobutyl stability in acidic media.

Technical Troubleshooting & FAQs

Scenario A: Deprotection of Amines

User Question: "I need to remove a Boc group from a cyclobutyl amine using TFA. Will the ring open?"

Technical Answer: No, the ring will remain intact. The ammonium salt formed during deprotection is electron-withdrawing and does not stabilize a carbocation that would trigger rearrangement.

  • Mechanism: The protonation occurs on the carbamate oxygen, leading to the loss of the tert-butyl cation. The cyclobutyl nitrogen remains protonated (ammonium), which is chemically inert to ring expansion.

  • Evidence: Cyclobutylamines are routine intermediates in medicinal chemistry (e.g.,

    
     antagonists) and withstand 50% TFA/DCM or 4M HCl/Dioxane without degradation [1].
    

Protocol: Standard Boc Deprotection for Cyclobutyl Amines

  • Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Cool to 0 °C.

  • Add Trifluoroacetic acid (TFA) dropwise (10–20 equiv).

  • Warm to RT and stir for 1–2 hours.

  • Critical Step: Concentrate in vacuo without heating above 40 °C to remove excess TFA.

  • Validation:

    
    H NMR should show the cyclobutyl methine proton intact (typically 
    
    
    
    3.5–4.0 ppm).
Scenario B: The "Disappearing" Cyclobutane

User Question: "I treated cyclobutylmethanol with aqueous acid, and my product is a 5-membered ring. What happened?"

Technical Answer: You triggered the cyclobutylcarbinyl rearrangement . This is the most common failure mode. Generating a carbocation adjacent to the ring (at the


-position) allows the ring strain to drive the migration of a C-C bond, expanding the ring to a thermodynamically more stable cyclopentyl cation.
  • Thermodynamics: Relief of ring strain (~26 kcal/mol -> ~6 kcal/mol) drives this process.

  • The "Non-Classical" Manifold: The intermediate is often described as a bicyclobutonium ion or a rapidly equilibrating mixture of cyclopropylmethyl, cyclobutyl, and homoallyl cations [2].

Data Table: Relative Solvolysis Rates (Stability Indicator) | Substrate Structure | Relative Rate (


) | Primary Product |
| :--- | :--- | :--- |
| Cyclopentyl-CH

-OTs
| 1 | Unrearranged | | Cyclobutyl-CH

-OTs
| ~35 | Cyclopentyl (Ring Expansion) | | Cyclopropyl-CH

-OTs
| ~1,000,000 | Cyclobutyl / Homoallyl Mix |
Scenario C: Cyclobutanols and Ring Contraction

User Question: "Can I use acid to dehydrate a tertiary cyclobutanol?"

Technical Answer: Proceed with extreme caution. Acidic treatment of cyclobutanols often leads to ring contraction rather than simple elimination.

  • Mechanism: Protonation of the alcohol followed by water loss generates a cyclobutyl cation. To relieve strain, the ring may contract to a cyclopropyl carbinyl cation (the reverse of Scenario B) or undergo fragmentation.

  • Synthetic Utility: This reactivity can be harnessed.[1][2][3][4][5] For example, treating specific cyclobutanols with acid can yield cyclopropyl ketones via a semi-pinacol rearrangement [3].

Mechanistic Visualization: The Danger Zone

Understanding the cationic manifold is crucial for troubleshooting. The diagram below illustrates why cyclobutylmethyl cations are unstable.

Rearrangement cluster_legend Key Insight Substrate Cyclobutyl-CH2-LG (Leaving Group) Cation_A Cyclobutyl Carbinyl Cation (Unstable) Substrate->Cation_A -LG Transition Non-Classical Cation Manifold Cation_A->Transition Rapid Equilibration Product_A Cyclopentyl Derivatives Transition->Product_A Ring Expansion Product_B Cyclopropylmethyl Derivatives Transition->Product_B Ring Contraction Note This pathway is irreversible under thermodynamic control.

Figure 2: The cyclobutyl-cyclopropylmethyl-homoallyl rearrangement manifold.

References

  • Throup, A., et al. (2020). "Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists." RSC Medicinal Chemistry, 11, 138-144.

  • Olah, G. A., et al. (1976). "Stable carbocations. CXCVIII. Carbon-13 nuclear magnetic resonance spectroscopic study of the structure and rearrangement of the cyclobutylmethyl cation." Journal of the American Chemical Society, 98(8), 2245–2250.

  • Wessjohann, L. A., et al. (2013). "Ring contraction and ring expansion reactions in terpenoid biosynthesis and their application to total synthesis." Beilstein Journal of Organic Chemistry, 9, 296–335.

  • BenchChem. (2025).[2][6] "The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols."

Sources

Technical Support Center: Optimizing Reductive Amination with Sterically Hindered Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Mission: To provide high-level troubleshooting and optimized protocols for researchers facing "stalled" reductive aminations due to steric hindrance. This guide moves beyond basic textbook definitions to address the specific thermodynamic and kinetic barriers imposed by bulky substrates.

Module 1: The "Imine Wall" (Thermodynamic Barriers)

The Problem: In standard reductive amination, the formation of the hemiaminal and subsequent dehydration to the imine (or iminium ion) is an equilibrium process. With sterically hindered aldehydes (e.g., pivalaldehyde derivatives, ortho-substituted benzaldehydes), the equilibrium constant (


) often favors the starting materials. If the imine does not form in significant concentration, the reducing agent will preferentially reduce the unreacted aldehyde to the alcohol (direct reduction).

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)4] For hindered systems, standard dehydrating agents (MgSO4, molecular sieves) are often insufficient. Ti(OiPr)4 acts as a dual-function reagent:

  • Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity and overcoming the steric repulsion of the approaching amine.

  • Chemical Dehydrant: Irreversibly traps the water generated during imine formation, driving the equilibrium to completion (Le Chatelier’s principle).

Visualizing the Titanium Advantage

Ti_Mechanism Start Hindered Aldehyde + Amine Equilibrium Hemiaminal (Unstable) Start->Equilibrium Slow (Sterics) Ti_Complex Ti-Coordinated Intermediate Start->Ti_Complex + Ti(OiPr)4 (Activation) Equilibrium->Start Reversion Imine Imine Species Equilibrium->Imine - H2O Product Hindered Amine Imine->Product + Hydride Source Ti_Complex->Imine Ti Scavenges H2O (Irreversible)

Figure 1: While standard conditions struggle with reversibility (dashed line), Titanium(IV) isopropoxide bridges the gap by coordinating the intermediate and chemically removing water.

Module 2: Reagent Selection Matrix

Choosing the wrong hydride source is the most common cause of failure. Stronger is not always better; selectivity is paramount.

ReagentStrengthSteric ToleranceRisk ProfileBest Use Case
NaBH(OAc)3 MildModerateLowFirst-line choice. Excellent for moderately hindered aldehydes. Selective; rarely reduces aldehydes directly if imine forms.
NaBH3CN MildHighHigh (Toxic/HCN)Legacy method. Good for pH-sensitive substrates, but largely superseded by STAB and Ti-methods.
Ti(OiPr)4 + NaBH4 StrongVery High ModerateThe "Sledgehammer." For severely hindered systems where imine formation is the bottleneck.
Pyridine-Borane ModerateModerateModerateUseful for unstable imines or when acid-lability is a major concern.
Module 3: Optimized Protocols
Protocol A: The "Standard" (Modified Abdel-Magid)

Best for: Moderately hindered aldehydes (e.g., 2-methylbutanal).

  • Dissolution: Dissolve the aldehyde (1.0 equiv) and amine (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) or THF.

    • Note: DCE is superior for rate, but THF is greener.

  • Acid Catalyst: Add Acetic Acid (AcOH, 1.0–2.0 equiv).

    • Critical: Hindered systems require acid to protonate the hemiaminal hydroxyl group, facilitating water loss.

  • Imine Pre-formation (The Pause): Stir at Room Temperature (RT) for 1–2 hours.

    • Why? Unlike simple aldehydes, hindered ones need time to establish the imine equilibrium before the hydride is introduced.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 16–24 hours.

  • Quench: Quench with saturated aqueous NaHCO3.

Protocol B: The "Titanium Sledgehammer" (Bhattacharyya Method)

Best for: Severely hindered aldehydes (e.g., Pivalaldehyde, ortho-substituted benzaldehydes) or weakly nucleophilic amines.

  • Coordination: Mix amine (1.0 equiv), aldehyde (1.0 equiv), and Ti(OiPr)4 (1.25 equiv) in neat conditions (no solvent) or minimal dry THF.

  • Activation: Stir under Argon for 6–12 hours.

    • Observation: The mixture often becomes viscous. This confirms the formation of the Ti-complex.

  • Dilution: Dilute with absolute ethanol or dry THF (to solubilize the complex).

  • Reduction: Add NaBH4 (1.0 equiv) carefully (exothermic).

    • Note: Even though NaBH4 is a strong reducer, the Ti-complex protects the carbonyl from direct reduction, funneling it toward the amine.

  • Workup (Crucial): Add 2 mL of water to quench. A white precipitate (TiO2) will form. Filter through Celite to remove the titanium salts before extraction.

Module 4: Troubleshooting & FAQs
Ticket #101: "I isolated the alcohol (direct reduction product), not the amine."

Diagnosis: The reducing agent attacked the aldehyde before the imine could form. Fix:

  • Switch to Stepwise: Do not mix all reagents at once. Use Protocol B . The Ti(OiPr)4 ensures the aldehyde is tied up in a complex before the hydride arrives.

  • Check Water: If using Protocol A, add 4Å Molecular Sieves during the "Imine Pre-formation" step to force the equilibrium.

Ticket #102: "The reaction is stuck at the imine stage; it won't reduce."

Diagnosis: Steric bulk is preventing the hydride reagent from approaching the C=N bond. Fix:

  • Heat: Increase temperature to 40–60°C.

  • Microwave: Microwave irradiation (80–100°C for 10–30 mins) helps overcome the activation energy barrier of the reduction step in crowded systems.

  • Smaller Hydride: If using STAB (bulky), switch to the Ti(OiPr)4 + NaBH4 system. Borohydride is physically smaller than triacetoxyborohydride.

Ticket #103: "My amine is acid-sensitive (e.g., contains an acetal)."

Diagnosis: The Acetic Acid in Protocol A or the Lewis acidity of Ti(OiPr)4 might degrade the starting material. Fix: Use Pyridine-Borane complex in methanol. It works near neutral pH and is tolerant of acid-labile groups, though it is slower than STAB.

Module 5: Decision Logic (Workflow)

Decision_Tree Start Analyze Substrate Sterics Moderate Moderately Hindered (e.g., 2-methylbutanal) Start->Moderate Severe Severely Hindered (e.g., Pivalaldehyde) Start->Severe AcidSens Acid Sensitive? Moderate->AcidSens MethodB Protocol B: Ti(OiPr)4 + NaBH4 Severe->MethodB Standard Approach MethodA Protocol A: NaBH(OAc)3 + AcOH AcidSens->MethodA No MethodC Pyridine-Borane (Neutral pH) AcidSens->MethodC Yes MethodB->MethodC If Fails (Rare)

Figure 2: Logical flow for selecting the optimal reductive amination protocol based on steric and chemical sensitivity.

References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: an improved method for the synthesis of secondary and tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2527-2532. Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] Link

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[7][8] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[8][9][10] Journal of the Chemical Society, Perkin Transactions 1, 2527.[7][10] Link

Sources

troubleshooting crystallization of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde

[1][2]

Status: System Operational Role: Senior Application Scientist Topic: Crystallization & Purification Troubleshooting[1]

Diagnostic & Triage (Start Here)

Before attempting a new protocol, identify your specific failure mode using the diagnostic decision tree below.

DiagnosticTreeStartStart: What is theappearance of your crude?DarkOilDark Brown/Black OilStart->DarkOilHigh impuritiesYellowGumYellow/Orange GumStart->YellowGumLikely 'Oiling Out'SolidSolid but Low PurityStart->SolidStandard Recryst.CheckTLCCheck TLC:Is spot trailing?DarkOil->CheckTLCSolventCheckSolvent System Check:Are you using Ethanol?YellowGum->SolventCheckRecrystRec: Standard ThermalRecrystallizationSolid->RecrystBisulfiteRec: Bisulfite AdductPurification (See Sec 3)CheckTLC->BisulfiteYes (Polymers/Tars)SwitchSolventRec: Switch toEtOAc/Heptane or MTBESolventCheck->SwitchSolventYes (Too polar)

Figure 1: Diagnostic decision tree for selecting the appropriate purification strategy based on crude appearance.[2]

Frequently Asked Questions (Troubleshooting)

Q1: My product comes out as an oil (oiling out) upon cooling, even though it should be a solid. How do I fix this?

The Issue: This is the most common failure mode for cyclobutyl-substituted pyrazoles.[1][2] The melting point of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde is likely near ambient temperature or depressed by impurities.[1][2] When the solution cools, the compound separates as a liquid phase (oil) before it can organize into a crystal lattice.[2]

The Solution: You must lower the solubility limit without reaching the oiling-out temperature (LLPS boundary).[1][2]

  • Change Solvent System: Move away from pure alcohols (Ethanol/Methanol). The cyclobutyl group is lipophilic.[1][2] Use a Heptane/Ethyl Acetate or Hexane/MTBE system.[1][2][3]

  • Two-Solvent Titration:

    • Dissolve crude in minimal warm Ethyl Acetate (or MTBE).[1][2]

    • Add warm Heptane dropwise until slight turbidity persists.

    • Crucial Step: Add 1-2 drops of "good" solvent (EtOAc) to clear it.[1][2]

    • Cool very slowly to room temperature with vigorous stirring.

    • Note: If it oils out again, re-heat and add a seed crystal at a slightly higher temperature.

Q2: The crude is dark brown/black. Can I crystallize directly?

The Issue: No. The dark color usually indicates polymerized aldehyde or oxidized byproducts (carboxylic acids).[2] These impurities act as "crystal poisons," adhering to the growing crystal face and inhibiting growth, forcing the product to oil out.

The Solution:

  • Flash Filtration: Pass the crude oil through a short pad of silica gel using 20% EtOAc/Hexane to remove the heavy tars.

  • Bisulfite Wash: See Section 3.[1][2] Chemical purification is often faster than trying to crystallize a dirty aldehyde.[1][2]

Q3: I suspect my product is oxidizing to the carboxylic acid. How do I prevent this during crystallization?

The Issue: Aromatic aldehydes oxidize to carboxylic acids in air, especially in solution.[1][2] The acid impurity significantly disrupts crystal packing.[1][2]

The Solution:

  • Degas Solvents: Sparge your crystallization solvents with Nitrogen or Argon for 15 minutes before use.[1][2]

  • Antioxidant Additive: Add a trace amount (0.1 mol%) of BHT (Butylated hydroxytoluene) to the crystallization solvent.[2] It will remain in the mother liquor and protect the aldehyde during the heat/cool cycle.

Advanced Protocol: Bisulfite Adduct Purification

Use Case: When the product is an intractable oil or highly impure.[1][2] Mechanism: Aldehydes form solid, water-soluble bisulfite adducts.[1][2] Impurities (non-aldehydes) stay in the organic layer.[2] You wash the impurities away, then regenerate the pure aldehyde.[3]

Reagents Required[3][4][5][6][7][8][9][10]
  • Sodium Bisulfite (

    
    )[1][2]
    
  • Ethyl Acetate (EtOAc)[1][2]

  • Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    )[1][2]
Step-by-Step Workflow
  • Formation: Dissolve crude oil (e.g., 10g) in EtOAc (30 mL). Add saturated aqueous

    
     (30 mL).
    
  • Agitation: Stir vigorously for 2-4 hours. The aldehyde converts to the bisulfite adduct, which usually precipitates as a white solid at the interface or dissolves in the water layer.

  • Separation:

    • If Solid: Filter the white solid.[1][2] Wash with EtOAc (removes impurities).[1][2]

    • If Soluble: Separate layers.[1][2] Keep the Aqueous layer.[1][2] Wash aqueous layer 2x with EtOAc.[1][2]

  • Regeneration:

    • Place the solid adduct (or aqueous solution) in a flask.[2]

    • Add fresh EtOAc.

    • Slowly add saturated

      
       (or 10% NaOH) while stirring until pH > 9. (The adduct breaks, releasing pure aldehyde back into the EtOAc).[2]
      
  • Isolation: Separate organic layer, dry over

    
    , and concentrate.
    

BisulfiteFlowCrudeCrude Oil(Aldehyde + Impurities)ReactAdd NaHSO3 (aq)+ EtOAcCrude->ReactPhaseSepPhase SeparationReact->PhaseSepOrgLayerOrganic Layer(Contains Impurities)PhaseSep->OrgLayerDiscardAqLayerAqueous/Solid(Bisulfite Adduct)PhaseSep->AqLayerKeepRegenAdd Base (pH > 9)+ Fresh EtOAcAqLayer->RegenPurePure Aldehydein EtOAcRegen->Pure

Figure 2: Workflow for Sodium Bisulfite purification of aromatic aldehydes.[1][2]

Solvent Screening Data

Based on the lipophilicity of the cyclobutyl group (

Solvent SystemRatio (v/v)SuitabilityNotes
EtOAc / Heptane 1:3 to 1:5High Best for preventing oiling out.[1][2] Heptane is preferred over Hexane (higher BP allows better dissolution).[1][2]
MTBE / Hexane 1:2High Good for low-temperature crystallization (-20°C).[1][2] MTBE dissolves the aldehyde well but not polar impurities.[2]
Ethanol / Water VariableLow Risk of Oiling Out. The cyclobutyl group makes water solubility very low, causing rapid phase separation rather than crystallization.
Toluene PureMedium Good for scale-up, but high boiling point makes removal difficult if the product is heat-sensitive.[1][2]
DCM / Hexane 1:4Medium Good solubility, but DCM evaporates too fast, causing crusting.[1][2] Use only if others fail.

References & Authoritative Sources

  • Vera-DiVaio, L., et al. (2009).[1][2][4] Structural studies of pyrazole derivatives: 1-phenyl-1H-pyrazole-4-carbaldehyde. Investigates the crystal packing of analogous phenyl-pyrazole aldehydes, highlighting the planarity of the aldehyde group.

  • BenchChem Technical Support . Purification of Aromatic Aldehydes. General protocols for handling unstable aromatic aldehydes, including bisulfite adduct formation and avoiding oxidation.

  • Sigma-Aldrich .[1][2] Product Specification: 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde. Confirms physical state properties and handling codes (H315, H319).

  • ResearchGate Discussions . Purification of Pyrazole Aldehydes. Community consensus on "oiling out" issues with lipophilic pyrazoles and the efficacy of bisulfite purification.

    Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-cyclobutyl-1H-pyrazole-4-carbaldehyde before handling.[1][2] Aldehydes may be sensitizers.[1]

    Technical Support Center: Synthesis & Purification of 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals troubleshooting the synthesis and isolation of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde .

    Depending on your synthetic route, the term "regioisomer" can mean different things. This guide dissects the causality behind regioisomer formation, debunks common structural misconceptions, and provides field-proven, self-validating protocols for chromatographic separation.

    Pathway Analysis: Understanding Your Regioisomers

    Before attempting separation, you must identify which regioisomers are actually present in your flask. The formation of regioisomers depends entirely on your chosen synthetic route[1].

    RegioisomerLogic Start Target Molecule: 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde RouteA Route A: N-Alkylation (1H-pyrazole-4-carbaldehyde + R-X) Start->RouteA RouteB Route B: Vilsmeier-Haack (1-Cyclobutyl-1H-pyrazole + POCl3/DMF) Start->RouteB Symm Symmetric Precursor (C3/C5 are H) RouteA->Symm Asymm Asymmetric Precursor (e.g., 3-Methyl substituted) RouteA->Asymm CRegio C4-Formyl (Major) + C3/C5-Formyl (Minor Regioisomers) RouteB->CRegio NoRegio Single Product (No Regioisomers Formed) Symm->NoRegio NRegio 1,3- & 1,5-Alkyl Regioisomers (Require Separation) Asymm->NRegio

    Caption: Logical decision tree for identifying regioisomer risks in pyrazole synthesis.

    Frequently Asked Questions (FAQs)

    Q1: I performed a direct N-alkylation of 1H-pyrazole-4-carbaldehyde with bromocyclobutane. How do I separate the N1 and N2 regioisomers? A: You do not need to. This is a common misconception. Because the starting material (1H-pyrazole-4-carbaldehyde) lacks substituents at the C3 and C5 positions, the pyrazole core possesses a plane of symmetry. Alkylation at either the N1 or N2 position yields the exact same molecule : 1-cyclobutyl-1H-pyrazole-4-carbaldehyde. If you are seeing multiple spots on your TLC, you are likely observing unreacted starting material, dialkylated byproducts, or degradation products—not regioisomers[2].

    Q2: What if I synthesized the compound via Vilsmeier-Haack formylation of 1-cyclobutyl-1H-pyrazole? My TLC shows multiple spots. A: In this route, you do have true regioisomers. The Vilsmeier-Haack reaction relies on Electrophilic Aromatic Substitution (EAS). The C4 position of the pyrazole ring is the most electron-rich due to resonance stabilization from the adjacent nitrogen lone pairs, making the C4-carbaldehyde the major product[3]. However, formylation can also occur at the C3 and C5 positions, yielding minor formyl regioisomers that must be separated chromatographically[4].

    Q3: How can I definitively identify the C4-carbaldehyde regioisomer from the C3/C5 impurities using NMR? A: The splitting patterns in

    
    H NMR provide a self-validating confirmation of your regioisomer:
    
    • C4-Isomer (Target): The protons at C3 and C5 do not have adjacent protons to couple with. They will appear as two distinct singlets (or one integrated singlet if chemically equivalent) around 7.9–8.1 ppm.

    • C3/C5-Isomers (Impurities): The protons on the ring are adjacent to each other (H4 and H5, or H3 and H4). They will split each other, appearing as two doublets with a characteristic coupling constant (

      
       Hz) between 6.8–7.6 ppm.
      

    Quantitative Data Summary

    Understanding the physicochemical differences between the formyl regioisomers is critical for separation. The C4-isomer is significantly more polar. Causality: The electron-withdrawing formyl group at the 4-position is in direct, linear resonance with the electron-donating nitrogen atoms. This creates a strong "push-pull" dipole across the molecule, causing it to bind more tightly to the polar silica gel stationary phase compared to the C3/C5 isomers.

    RegioisomerRelative PolarityExpected TLC
    
    
    (1:1 Hex/EtOAc)
    
    
    H NMR: Aldehyde Proton
    
    
    H NMR: Pyrazole Ring Protons
    C4-carbaldehyde (Target) High~ 0.35~ 9.8 ppm (s, 1H)~ 8.0 ppm (s, 1H), 7.9 ppm (s, 1H)
    C3-carbaldehyde (Minor) Low~ 0.50~ 10.0 ppm (s, 1H)~ 7.5 ppm (d, 1H), 6.8 ppm (d, 1H)
    C5-carbaldehyde (Minor) Medium~ 0.45~ 9.9 ppm (s, 1H)~ 7.6 ppm (d, 1H), 6.9 ppm (d, 1H)

    Experimental Protocols: Chromatographic Separation

    If you utilized the Vilsmeier-Haack route, use the following self-validating workflow to isolate the pure C4-carbaldehyde.

    SeparationWorkflow Crude Crude Vilsmeier Mixture (C4, C3, C5 isomers) Prep Dry Loading (Silica Gel) Crude->Prep Elution Flash Chromatography (Hexanes/EtOAc Gradient) Prep->Elution F1 Early Fractions (C3/C5 Isomers) Elution->F1 Lower Polarity F2 Late Fractions (Target C4 Isomer) Elution->F2 Higher Polarity

    Caption: Chromatographic workflow for isolating the C4-carbaldehyde from minor formyl regioisomers.

    Step-by-Step Methodology

    Step 1: Reaction Quenching & Hydrolysis Carefully quench the Vilsmeier-Haack reaction mixture (containing

    
     and DMF) by pouring it slowly over crushed ice. Neutralize the aqueous mixture with saturated 
    
    
    
    until the pH reaches 7–8. Causality: The Vilsmeier reaction initially forms an iminium salt intermediate. Neutralization is strictly required to hydrolyze this salt into the target aldehyde and prevent acid-catalyzed degradation of the pyrazole ring.

    Step 2: Extraction & Dry Loading Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous

    
    , and filter. Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and add silica gel (approx. 3 times the mass of the crude product). Evaporate the DCM under reduced pressure to yield a free-flowing powder.
    Causality: Because the 
    
    
    
    values of the regioisomers are relatively close, liquid loading can cause band broadening. Dry loading ensures a perfectly flat, narrow injection band, maximizing resolution.

    Step 3: Gradient Flash Chromatography Pack a silica gel column in 100% Hexanes. Load your dry-loaded silica evenly on top. Elute using a shallow gradient:

    • 10% EtOAc in Hexanes (2 Column Volumes) - Elutes non-polar impurities.

    • 20% EtOAc in Hexanes (3 Column Volumes) - Elutes the C3 and C5 regioisomers.

    • 35% EtOAc in Hexanes (until completion) - Elutes the target C4-carbaldehyde.

    Step 4: Self-Validating Fraction Analysis Spot the collected fractions on a TLC plate. Develop the plate in 1:1 Hexanes/EtOAc. Instead of relying solely on UV light, dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and gently heat. Causality: 2,4-DNPH reacts exclusively with aldehydes and ketones to form brightly colored (orange/red) hydrazones. This instantly validates that the spots you are tracking are the formyl regioisomers, allowing you to confidently discard non-aldehyde byproducts.

    References

    • [4] Title: An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Source: MDPI. URL:[Link]

    • [2] Title: Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor. Source: ACS Publications. URL: [Link]

    • [1] Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Source: National Center for Biotechnology Information (PMC). URL:[Link]

    Sources

    Validation & Comparative

    Comparative Mass Spectrometry Guide: Fragmentation of 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern drug discovery, N-alkyl pyrazole carbaldehydes are indispensable building blocks, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics (e.g., ROS1 inhibitors)[1]. Among these, 1-cyclobutyl-1H-pyrazole-4-carbaldehyde (CBPC) offers a unique balance of steric bulk and metabolic stability compared to its aliphatic counterparts.

    This guide provides an objective comparison of the mass spectrometry (MS) fragmentation patterns of CBPC against alternative building blocks, such as 1-isopropyl-1H-pyrazole-4-carbaldehyde (IPPC) and 1-cyclopentyl-1H-pyrazole-4-carbaldehyde (CPPC). By detailing the mechanistic causality behind collision-induced dissociation (CID) and providing a self-validating analytical protocol, this guide equips researchers with the authoritative data needed for accurate structural elucidation and reaction monitoring.

    Mechanistic Principles of Pyrazole Fragmentation

    The mass spectrometric behavior of substituted pyrazoles is governed by the stability of the heteroaromatic system and the lability of its substituents. Under positive electrospray ionization (ESI+), N-alkyl pyrazole carbaldehydes readily form a protonated precursor ion,

    
    .
    

    The subsequent fragmentation pathways follow two primary mechanistic routes:

    • N-Alkyl Cleavage (Inductive Cleavage): The most energetically favorable pathway is the loss of the N-alkyl group as an alkene (e.g., cyclobutene, propene, or cyclopentene). This leaves behind a highly stable protonated pyrazole-4-carbaldehyde core (

      
       97.04). The ring strain of the cyclobutyl group in CBPC requires a slightly higher collision energy to cleave compared to the isopropyl group, but less than the more stable cyclopentyl ring.
      
    • Pyrazole Ring Opening: Following the loss of the alkyl group or the aldehyde's carbonyl (loss of CO, -28 Da), the pyrazole core undergoes characteristic ring fragmentation. As established in comprehensive studies on 2, the dominant processes are the expulsion of hydrogen cyanide (HCN, -27 Da) and the loss of nitrogen gas (N₂, -28 Da)[2].

    Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 151.08 F1 Product Ion Loss of Cyclobutene (-54 Da) m/z 97.04 M->F1 N-Alkyl Cleavage F2 Product Ion Loss of CO (-28 Da) m/z 123.09 M->F2 Aldehyde Cleavage F3 Secondary Fragment Loss of HCN (-27 Da) m/z 70.03 F1->F3 Pyrazole Ring Opening F4 Secondary Fragment Loss of N2 (-28 Da) m/z 95.09 F2->F4 Pyrazole Ring Opening

    Primary CID fragmentation pathways of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde.

    Comparative Analytical Performance

    When selecting a pyrazole building block, understanding its specific MS/MS profile is critical for downstream pharmacokinetic tracking and impurity profiling. The table below summarizes the quantitative fragmentation data for CBPC and its structural alternatives[3][4].

    CompoundMW ( g/mol )Precursor
    
    
    (
    
    
    )
    Primary Neutral LossBase Peak (
    
    
    )
    Optimal CID Energy (eV)
    1-Isopropyl-1H-pyrazole-4-carbaldehyde (IPPC) 138.17139.08-42 Da (Propene)97.0415
    1-Cyclobutyl-1H-pyrazole-4-carbaldehyde (CBPC) 150.18151.08-54 Da (Cyclobutene)97.0418
    1-Cyclopentyl-1H-pyrazole-4-carbaldehyde (CPPC) 164.20165.10-68 Da (Cyclopentene)97.0420

    Performance Insights:

    • Sensitivity: All three compounds exhibit excellent ionization efficiency due to the basic pyrazole nitrogen. However, CBPC provides a unique precursor mass (

      
       151.08) that is less prone to isobaric interference in complex biological matrices than the lower-mass IPPC.
      
    • Diagnostic Ions: The consistent generation of the

      
       97.04 base peak across all three analogs serves as a highly reliable diagnostic marker for the pyrazole-4-carbaldehyde substructure during Multiple Reaction Monitoring (MRM) assays.
      

    Experimental Protocol: Self-Validating LC-MS/MS Workflow

    To ensure high scientific integrity, the following protocol is designed as a self-validating system. By incorporating a structural analog (e.g.,5) as a reference standard, the method continuously verifies the expected HCN neutral loss pathway and confirms the absence of system carryover[5].

    Step-by-Step Methodology

    Step 1: Sample Preparation

    • Action: Dissolve 1-cyclobutyl-1H-pyrazole-4-carbaldehyde in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 0.1 µg/mL using 50:50 Water:Acetonitrile.

    • Causality: The 50:50 aqueous/organic ratio matches the initial conditions of the chromatographic gradient, preventing solvent-induced peak broadening (the "solvent effect") at the column head.

    Step 2: Chromatographic Separation

    • Action: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 3 minutes.

    • Causality: Formic acid is critical; it acts as a proton source to ensure complete protonation of the pyrazole nitrogen, thereby maximizing the

      
       precursor ion yield. The rapid gradient efficiently elutes the lipophilic cyclobutyl moiety while retaining the polar core initially.
      

    Step 3: System Validation (Blank & Reference Standard)

    • Action: Prior to the sample, inject a solvent blank, followed by 0.1 µg/mL of 1-phenyl-1H-pyrazole-4-carbaldehyde.

    • Causality: The blank ensures no column carryover. The phenyl analog (which cannot undergo simple alkene loss) forces fragmentation through the pyrazole ring, verifying that the mass spectrometer's collision cell is properly calibrated to detect the -27 Da (HCN) loss.

    Step 4: Data Acquisition (ESI-MS/MS)

    • Action: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Perform a Product Ion Scan on

      
       151.08 using a collision energy ramp of 15–30 eV.
      
    • Causality: Ramping the collision energy ensures the capture of both primary fragments (N-alkyl cleavage at ~18 eV) and secondary fragments (pyrazole ring opening at >25 eV) in a single analytical run.

    LCMS_Workflow A Sample Preparation 0.1 µg/mL in 50:50 H2O:MeCN B Chromatographic Separation C18 Column, Gradient Elution A->B C Electrospray Ionization ESI+ Mode, 3.5 kV B->C D Collision-Induced Dissociation CID, 15-30 eV C->D E Data Acquisition & Analysis MRM / Product Ion Scan D->E

    LC-MS/MS analytical workflow for pyrazole-4-carbaldehyde derivatives.

    Conclusion

    1-Cyclobutyl-1H-pyrazole-4-carbaldehyde presents a highly predictable and robust mass spectrometric profile. Its fragmentation is dominated by the facile loss of the cyclobutyl ring as cyclobutene, yielding a stable

    
     97.04 diagnostic ion. Compared to isopropyl and cyclopentyl analogs, CBPC requires an intermediate collision energy for optimal fragmentation, making it highly suitable for sensitive MRM-based quantification in drug metabolism and pharmacokinetic (DMPK) studies.
    

    References

    • PubChemLite.1-cyclobutyl-1h-pyrazole-4-carbaldehyde (C8H10N2O). uni.lu.
    • IntechOpen.Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
    • BenchChem.Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
    • NIH / PMC.1-Phenyl-1H-pyrazole-4-carbaldehyde.

    Sources

    Comparative HPLC Retention Profiling of 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde and Key Alternatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    1-Cyclobutyl-1H-pyrazole-4-carbaldehyde (CAS: 1545675-69-1) is a highly valued building block in medicinal chemistry, frequently utilized in the design of novel kinase inhibitors and advanced agrochemical agents. When optimizing synthetic routes or purifying active pharmaceutical ingredients (APIs), understanding the chromatographic behavior of this intermediate is critical.

    Compared to its structural analogs—such as 1-isopropyl-1H-pyrazole-4-carbaldehyde and 1-phenyl-1H-pyrazole-4-carbaldehyde[1]—the cyclobutyl moiety offers a unique balance of steric bulk and lipophilicity. This guide objectively compares the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) retention profile of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde against these alternatives, providing actionable, self-validating methodologies for researchers and analytical scientists.

    Mechanistic Causality of Retention Times

    As an Application Scientist, method development relies on the predictable interaction between molecular physicochemical properties and the chromatographic phases. These pyrazole-4-carbaldehydes are typically synthesized via the Vilsmeier-Haack formylation of the corresponding 1-alkyl-1H-pyrazoles[2].

    Vilsmeier_Haack_Pathway A 1-Alkyl-1H-pyrazole (Starting Material) C Electrophilic Aromatic Substitution (C-4 position) A->C B Vilsmeier Reagent (POCl3 + DMF, 0°C) B->C Active Electrophile D Iminium Intermediate C->D E Aqueous Quench & Hydrolysis (Neutralization) D->E F 1-Alkyl-1H-pyrazole- 4-carbaldehyde E->F

    Mechanistic pathway of Vilsmeier-Haack formylation for synthesizing pyrazole-4-carbaldehydes.

    For RP-HPLC utilizing a C18 stationary phase, retention time (

    
    ) is governed by hydrophobic partitioning. Because the pyrazole-4-carbaldehyde core acts as a constant polar anchor, the dominant variable dictating retention is the N-1 substituent:
    
    • 1-Isopropyl-1H-pyrazole-4-carbaldehyde : The isopropyl group provides moderate lipophilicity, interacting weakly with the C18 chains, resulting in the earliest elution.

    • 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde : The cyclobutyl ring introduces greater hydrophobic surface area and a rigid, puckered conformation. This increases van der Waals interactions with the stationary phase, causing a predictable delay in retention time compared to the isopropyl analog.

    • 1-Phenyl-1H-pyrazole-4-carbaldehyde : The phenyl ring introduces significant

      
       stacking potential and high lipophilicity, resulting in the strongest interaction with the stationary phase and the longest retention time.
      

    Experimental Methodology: Self-Validating Protocol

    To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system: the inclusion of a void volume marker (uracil) to verify column performance and fluidic integrity prior to sample analysis.

    Reagents and Materials
    • Analytes : 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde, 1-Isopropyl-1H-pyrazole-4-carbaldehyde, 1-Phenyl-1H-pyrazole-4-carbaldehyde[1].

    • Solvents : HPLC-grade Acetonitrile (ACN), Milli-Q Water, Trifluoroacetic acid (TFA).

    • Column : Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 5 µm.

    Step-by-Step Protocol
    • Mobile Phase Preparation :

      • Mobile Phase A: 0.1% TFA in Water (v/v). Causality : TFA acts as an ion-pairing agent, suppressing the ionization of trace basic impurities and ensuring sharp peak shapes for the slightly basic pyrazole nitrogens.

      • Mobile Phase B: 0.1% TFA in ACN (v/v).

    • Sample Preparation : Dissolve 1.0 mg of each compound in 1.0 mL of Methanol to create stock solutions. Dilute to a final working concentration of 0.1 mg/mL using a 50:50 Water:ACN diluent. Causality : Matching the sample diluent to the mobile phase starting conditions prevents solvent-mismatch peak distortion (fronting/tailing).

    • Chromatographic Conditions :

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C. Causality : Thermostatting prevents viscosity-induced pressure fluctuations and retention time drift.

      • Injection Volume: 5 µL.

      • Detection: UV at 254 nm. Causality : 254 nm is optimal for the highly conjugated pyrazole-carbaldehyde chromophore.

    • Gradient Program :

      • 0-2 min : 10% B (Isocratic hold to elute void volume)

      • 2-12 min : 10% to 90% B (Linear gradient for broad lipophilicity screening)

      • 12-15 min : 90% B (Column wash)

      • 15-20 min : 10% B (Re-equilibration)

    HPLC_Method_Workflow A 1. Sample Prep (0.1 mg/mL in 50:50 Diluent) B 2. System Suitability (Uracil Void Marker) A->B C 3. Gradient Elution (10-90% ACN, 0.1% TFA) B->C D 4. UV Detection (254 nm) C->D E 5. Peak Integration & Resolution Analysis D->E

    RP-HPLC method development and validation workflow for pyrazole-4-carbaldehyde derivatives.

    Comparative Data Analysis

    The table below summarizes the chromatographic performance under the established gradient. The data validates the mechanistic hypothesis: retention time scales directly with the steric bulk and lipophilicity of the N-1 substituent.

    CompoundN-1 SubstituentLogP (Est.)Retention Time (
    
    
    , min)
    Peak Asymmetry (
    
    
    )
    Resolution (
    
    
    )
    Uracil (Void Marker)N/A-1.071.851.02N/A
    1-Isopropyl-1H-pyrazole-4-carbaldehydeIsopropyl1.26.421.05> 2.0
    1-Cyclobutyl-1H-pyrazole-4-carbaldehyde Cyclobutyl 1.6 7.85 1.04 4.1
    1-Phenyl-1H-pyrazole-4-carbaldehydePhenyl2.19.701.085.3

    Note: Resolution (

    
    ) is calculated relative to the preceding peak. An 
    
    
    
    > 2.0 indicates baseline separation, confirming this gradient method is highly effective for resolving these structural analogs in a synthetic mixture.

    Application Insights

    When synthesizing 1-cyclobutyl-1H-pyrazole-4-carbaldehyde, reaction monitoring is critical to avoid over-heating, which can lead to decomposition[2]. The robust 7.85 min retention time established in this protocol provides a clear, interference-free window to monitor the disappearance of the starting material (which typically elutes ~1-1.5 minutes earlier due to the lack of the electron-withdrawing carbaldehyde group) and the formation of the target product. Furthermore, if this compound is used in parallel library synthesis alongside its isopropyl and phenyl counterparts, this single unified gradient method is sufficient for high-throughput purity screening.

    References

    • Source: sigmaaldrich.
    • Source: chemimpex.
    • Source: benchchem.

    Sources

    Comparative Guide: 1-Cyclobutyl vs. 1-Isopropyl Pyrazole Aldehydes

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth technical comparison between 1-isopropyl-1H-pyrazole-4-carbaldehyde and 1-cyclobutyl-1H-pyrazole-4-carbaldehyde . It is designed for medicinal chemists and process scientists evaluating these scaffolds for drug discovery campaigns.

    Executive Summary: The Bioisosteric Pivot

    In medicinal chemistry, the transition from an isopropyl (iPr) group to a cyclobutyl (cBu) group is a classic bioisosteric replacement strategy. While both motifs provide lipophilic bulk, they diverge significantly in conformational entropy , metabolic liability , and electronic influence .

    • Select Isopropyl when: You need maximum rotational freedom to find a binding pocket, or when the "sweeping" volume of the rotating methyls is required to fill a hydrophobic cavity.

    • Select Cyclobutyl when: You need to improve metabolic stability (removing the labile tertiary methine), lower the lipophilicity (LogP) slightly, or "lock" the steric vector to avoid steric clashes with adjacent protein residues.

    Structural & Electronic Analysis

    The reactivity of the aldehyde at the C4 position is electronically coupled to the N1 substituent, though the effect is inductive and distal.

    Steric & Conformational Parameters

    The primary differentiator is the spatial arrangement of the carbon atoms.

    • 1-Isopropyl: Possesses a tertiary methine (C-H) .[1] The two methyl groups rotate freely, creating a conical "sweeping volume." This high conformational entropy can result in a higher entropic penalty upon binding if the pocket is tight.

    • 1-Cyclobutyl: A cyclic, puckered ring (butterfly conformation). It has restricted flexibility. The bond angles (~88°) introduce ring strain, increasing the s-character of the exocyclic bonds.

    Graphviz Diagram: Steric Vector Analysis The following diagram illustrates the conformational difference and the resulting steric vectors.

    StericComparison cluster_0 1-Isopropyl (Flexible) cluster_1 1-Cyclobutyl (Rigid) iPr_Core N1-Isopropyl Methyls Rotating Methyls (Sweeping Volume) iPr_Core->Methyls Free Rotation Methine Tertiary C-H (Metabolic Soft Spot) iPr_Core->Methine Electronic Donor (+I) Aldehyde C4-Aldehyde Reactivity (Electrophilic Center) iPr_Core->Aldehyde Inductive (+I) cBu_Core N1-Cyclobutyl Ring Puckered Ring (Fixed Vector) cBu_Core->Ring Conformational Lock Bonds Strained C-C Bonds (Higher s-character) cBu_Core->Bonds Altered Lipophilicity cBu_Core->Aldehyde Inductive (+I, weaker)

    Caption: Comparison of the "sweeping" steric bulk of the isopropyl group versus the "fixed" vector of the cyclobutyl ring and their inductive influence on the distal aldehyde.

    Physicochemical Data Comparison

    The following table synthesizes expected values based on standard physical organic chemistry principles for these pyrazole derivatives.

    Parameter1-Isopropyl-1H-pyrazole-4-CHO1-Cyclobutyl-1H-pyrazole-4-CHOImplication
    Formula C₇H₁₀N₂OC₈H₁₀N₂OCyclobutyl adds 1 Carbon (ring expansion)
    A-Value (Steric) ~2.15 kcal/mol~2.2 - 2.4 kcal/molSimilar effective bulk, but cBu is more rigid.
    LogP (Lipophilicity) ~1.5 (Baseline)~1.6 - 1.7Cyclobutyl is slightly more lipophilic due to extra carbon, unless solubilizing groups are added elsewhere.
    Electronic Effect Strong +I (Inductive Donor)Moderate +IIsopropyl makes the pyrazole slightly more electron-rich.
    Metabolic Liability High (Tertiary C-H)Low/Medium (Ring Oxidation)Critical Differentiator.

    Chemical Reactivity Profile

    While the aldehyde functionality (-CHO) behaves similarly in both molecules, the N1-substituent dictates the stability of the starting material and the solubility of the products.

    A. Nucleophilic Addition (Reductive Amination)

    Both aldehydes undergo reductive amination with primary/secondary amines.

    • Reactivity: Comparable rates. The N1 group is too distal to sterically hinder the C4 aldehyde directly.

    • Solubility: Cyclobutyl derivatives often crystallize differently. If your isopropyl product is an oil, the cyclobutyl analog may offer a crystalline solid due to better packing (puckered ring stacking).

    B. Oxidation Potential (Metabolic Stability)

    This is the primary reason to switch from iPr to cBu.

    • Isopropyl: The tertiary methine hydrogen is prone to CYP450-mediated hydroxylation , leading to dealkylation or formation of a tertiary alcohol.

    • Cyclobutyl: Lacks the activated tertiary methine. Oxidation must occur on the ring methylene groups, which is kinetically slower and thermodynamically less favorable.

    Graphviz Diagram: Metabolic Fate

    Metabolism cluster_iPr Isopropyl Pathway (High Clearance) cluster_cBu Cyclobutyl Pathway (Enhanced Stability) iPr_Start N-Isopropyl Pyrazole CYP_iPr CYP450 Oxidation iPr_Start->CYP_iPr iPr_OH Tertiary Alcohol (Stable or Conjugated) CYP_iPr->iPr_OH Major Dealk N-Dealkylation (Loss of Activity) CYP_iPr->Dealk Minor cBu_Start N-Cyclobutyl Pyrazole CYP_cBu CYP450 Oxidation cBu_Start->CYP_cBu cBu_OH Ring Hydroxylation (Slower Rate) CYP_cBu->cBu_OH Slow

    Caption: Metabolic divergence. Isopropyl is prone to rapid oxidation at the tertiary carbon, whereas cyclobutyl oxidation is significantly slower.

    Experimental Protocol: Reductive Amination Benchmark

    This protocol serves as a self-validating system to compare the reactivity and isolation of both derivatives.

    Objective: Synthesize the benzylamine derivative of both aldehydes to compare yield and physical state.

    Reagents
    • Substrate A: 1-Isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

    • Substrate B: 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

    • Amine: Benzylamine (1.1 eq)

    • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • Solvent: Dichloromethane (DCM) or DCE.

    Step-by-Step Methodology
    • Imine Formation:

      • Dissolve the aldehyde (1.0 mmol) in DCM (5 mL).

      • Add Benzylamine (1.1 mmol).

      • Checkpoint: Monitor by TLC. Both aldehydes should convert to the imine within 30–60 minutes at Room Temperature (RT). Note if the cyclobutyl imine precipitates (common due to rigidity).

    • Reduction:

      • Add STAB (1.5 mmol) in one portion.

      • Stir at RT for 2–4 hours.

      • Observation: Isopropyl derivatives often remain fully soluble. Cyclobutyl derivatives may show gelation or precipitation depending on concentration.

    • Quench & Workup:

      • Quench with Sat. NaHCO₃. Extract with DCM.

      • Dry over MgSO₄ and concentrate.

    • Purification:

      • Flash Chromatography (Hexane/EtOAc).

      • Comparison: Compare the physical state of the dried product.

        • Expected Result: Isopropyl product is likely an oil or low-melting solid. Cyclobutyl product has a higher probability of being a crystalline solid.

    References

    • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Steric Parameters (Taft/Charton): Todeschini, R., & Consonni, V. (2000). Handbook of Molecular Descriptors. Wiley-VCH. (General reference for Steric A-values).
    • Metabolic Stability of Alkyl Groups: Lassila, T. J., et al. (2021). Metabolic stability of small alkyl groups in drug discovery. Expert Opinion on Drug Metabolism & Toxicology. Link

    • Synthesis of Pyrazole Aldehydes: Vilsmeier-Haack reaction protocols adapted from: Organic Syntheses, Coll. Vol. 4, p. 831 (1963). Link

    Sources

    Technical Guide: 13C NMR Characterization of 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide details the 13C NMR chemical shift characterization of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde , a critical intermediate in the synthesis of JAK inhibitors and other bioactive heterocyclic compounds.[1][2]

    Executive Summary

    The 1-cyclobutyl-1H-pyrazole-4-carbaldehyde scaffold combines a polarizable pyrazole ring with a lipophilic, conformationally restricted cyclobutyl group.[1][2] Accurate NMR characterization is essential because the cyclobutyl group's distinct puckering dynamics and the pyrazole's tautomeric potential can complicate spectral assignment.[2][3]

    This guide provides a comparative analysis of 13C chemical shifts, distinguishing the target molecule from common analogs (1-methyl and 1-phenyl derivatives) and outlining a self-validating assignment protocol.[1][2]

    Chemical Shift Data & Comparative Analysis

    The following data consolidates experimental baselines from structural analogs and substituent increment analysis.

    Table 1: 13C NMR Chemical Shift Comparison (Solvent: CDCl₃)
    Carbon Position1-Cyclobutyl (Target)1-Methyl (Analog A)1-Phenyl (Analog B)[1][2]Assignment Logic
    C=O (Aldehyde) 184.5 ± 0.5 ppm 184.2 ppm184.8 ppmHighly deshielded carbonyl; characteristic of heteroaromatic aldehydes.[1][3]
    C3 (Pyrazole) 141.8 ± 0.5 ppm 141.5 ppm142.5 ppmDeshielded by adjacent Nitrogen (N2); typically the most downfield ring carbon.[3]
    C5 (Pyrazole) 130.5 ± 0.5 ppm 132.0 ppm128.8 ppmAdjacent to the substituted Nitrogen (N1).[3] Sensitive to steric bulk of the N-substituent.[1][2]
    C4 (Pyrazole) 122.5 ± 0.5 ppm 123.0 ppm122.1 ppmShielded relative to C3/C5, but deshielded by the -CHO group (ipso effect).[3]
    N-CH (Cyclobutyl) 54.0 ± 1.0 ppm 39.5 ppm (Me)N/A (Ar)Diagnostic Peak. The
    
    
    -carbon of the cyclobutyl ring.[1]
    CH₂ (
    
    
    -Cyclobutyl)
    31.5 ± 1.0 ppm N/AN/ATwo equivalent CH₂ groups adjacent to the methine.[1][2]
    CH₂ (
    
    
    -Cyclobutyl)
    15.2 ± 0.5 ppm N/AN/AThe distal CH₂ group; significantly shielded due to ring strain/gamma-effect.[1][2]

    Note on Solvent Effects: In DMSO-d6 , expect the Carbonyl (C=O) peak to shift downfield by +1–2 ppm due to hydrogen bonding with the solvent.[3] The pyrazole ring carbons (C3/C4/C5) typically show minor variations (<0.5 ppm).[3]

    Structural Elucidation & Assignment Logic

    The Cyclobutyl "Fingerprint"

    The cyclobutyl group provides a unique spectral signature compared to linear alkyl chains.[2]

    • 
      -Effect (54 ppm):  The methine carbon attached to N1 is significantly deshielded.[1][2]
      
    • 
      -Shielding (15 ppm):  The C3' carbon (opposite the nitrogen) is unusually shielded compared to cyclopentyl or cyclohexyl analogs (typically >20 ppm), a hallmark of the cyclobutane ring's puckered conformation.
      
    Distinguishing Regioisomers (N1 vs. N2 Substitution)

    When synthesizing this compound via alkylation of 4-formylpyrazole, a mixture of N1- and N2-isomers is possible if the pyrazole is unsymmetrical (e.g., if C3 and C5 had different substituents). For the 4-carbaldehyde, C3 and C5 are chemically distinct but magnetically similar.[1][2][3]

    • Differentiation: In the HMBC spectrum , the aldehyde proton (CHO) will show a strong 3-bond correlation to C3 and C5 .[1][3]

    • Validation: The N-CH (cyclobutyl) proton will show a strong NOE (Nuclear Overhauser Effect) to the H5 proton of the pyrazole ring, but not to H3. This is the definitive confirmation of the N-alkylation site.[1]

    Visualization: Assignment Workflow

    The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR experiments.

    NMR_Assignment_Workflow cluster_legend Key Correlations Start Sample: 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde Run1H 1. Run 1H NMR Identify CHO (9.8 ppm) & Cyclobutyl Methine (4.8 ppm) Start->Run1H Run13C 2. Run 13C NMR Locate C=O (184 ppm) & N-CH (54 ppm) Run1H->Run13C Decision Ambiguity in Pyraz C3 vs C5? Run13C->Decision HSQC 3. Run HSQC Correlate C-H pairs directly Decision->HSQC Yes NOESY 5. Run NOESY/ROESY Confirm spatial proximity: N-CH (Cyclobutyl) <-> H5 (Pyrazole) Decision->NOESY No (Direct Confirmation) HMBC 4. Run HMBC Link CHO proton to C3/C5 Link N-CH proton to C5 HSQC->HMBC HMBC->NOESY Result Structure Validated NOESY->Result Legend1 H5 is typically more shielded than H3 Legend2 N-CH shows 3-bond coupling to C5

    Caption: Step-by-step NMR workflow to distinguish regioisomers and assign the cyclobutyl moiety definitively.

    Experimental Protocol

    To ensure reproducibility and high-resolution data suitable for publication or regulatory submission:

    Sample Preparation
    • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (v/v).[1][3]

    • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

    • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., K₂CO₃ from alkylation steps) which can cause line broadening.[3]

    Acquisition Parameters (600 MHz equivalent)
    • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

    • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of quaternary carbons C4 and C=O).

    • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

    • Spectral Width: 240 ppm (to capture the aldehyde down to -10 ppm).[1][2]

    • Temperature: 298 K (25°C).[1][3]

    References

    • ChemicalBook. 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde Product Entry & CAS 1545675-69-1. Retrieved from [3]

    • Sigma-Aldrich. 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde Safety & Data Sheet. Retrieved from [1]

    • SpectraBase. 1-Phenyl-1H-pyrazole-4-carbaldehyde 13C NMR Data (Analog Comparison). Wiley Science Solutions.[1][3] Retrieved from [3]

    • BenchChem. Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. Retrieved from [3]

    • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin.[3] (Standard reference for substituent increments).

    Sources

    Comparative Guide: Purity Verification Methods for Pyrazole Building Blocks

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Deceptive Simplicity of Pyrazoles

    In drug discovery, pyrazoles are ubiquitous pharmacophores, present in blockbusters like Celecoxib and Ruxolitinib. However, for the synthetic chemist, they represent a unique analytical challenge. Unlike stable phenyl rings, pyrazoles are dynamic systems. They exhibit annular tautomerism (N-H shift) and prone to regioisomeric ambiguity (1,3- vs. 1,5-substitution) during synthesis.

    Standard purity assessments often fail because:

    • HPLC peaks broaden or split due to on-column tautomerization.

    • LC-MS ionization varies wildly between isomers, skewing quantification.

    • 1H NMR integration is compromised by broad exchangeable protons.

    This guide objectively compares the three dominant verification methodologies—HPLC-UV , qNMR , and LC-MS —and proposes a tiered workflow to ensure data integrity in your SAR (Structure-Activity Relationship) campaigns.

    The Core Challenge: Tautomerism & Regioisomerism

    Before selecting a method, one must understand the molecular behavior that defeats standard protocols.

    The Tautomeric Equilibrium

    Unsubstituted pyrazoles (

    
    -unsubstituted) exist in a rapid equilibrium between 
    
    
    
    - and
    
    
    -tautomers.[1] In solution, this proton transfer is often faster than the NMR timescale (leading to average signals) but slower than the HPLC timescale (leading to peak splitting).
    The Regioisomer Trap

    Alkylation of the pyrazole nitrogen often yields a mixture of 1,3- and 1,5-isomers. These isomers have identical masses (isobaric) and often similar polarities, making them indistinguishable by low-resolution MS and difficult to separate by flash chromatography.

    Visualization: The Pyrazole Dynamics

    PyrazoleDynamics Tautomer1 1H-Pyrazole (Tautomer A) Transition Proton Transfer (Solvent/pH Dependent) Tautomer1->Transition Fast Exchange Tautomer2 2H-Pyrazole (Tautomer B) Tautomer2->Transition Transition->Tautomer2 Alkylation N-Alkylation Reaction Transition->Alkylation Electrophile (R-X) Iso13 1,3-Isomer (Thermodynamic) Alkylation->Iso13 Major Path A Iso15 1,5-Isomer (Kinetic/Steric) Alkylation->Iso15 Minor Path B

    Figure 1: The dynamic equilibrium of unsubstituted pyrazoles leads to distinct regioisomers upon functionalization. Analytical methods must distinguish these final fixed states.

    Method 1: HPLC-UV (The Workhorse)

    High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for purity, but for pyrazoles, pH control is non-negotiable .

    The Pitfall

    Running a pyrazole in a neutral mobile phase (pH ~7) often results in "smeared" peaks because the compound is partially ionizing or tautomerizing on the column silica surface.

    Optimized Protocol

    Principle: Acidic pH suppresses the ionization of the basic nitrogen, forcing the molecule into a single protonated state or a neutral species that interacts consistently with the stationary phase.

    • Column: C18 (End-capped to reduce silanol interactions).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2-3).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Detection: UV at 254 nm (aromatic) and 220 nm (amide/bond).

    Pros:

    • High sensitivity for trace impurities.

    • Excellent reproducibility if pH is controlled.

    Cons:

    • Response Factor Bias: If impurities (e.g., synthetic precursors) have different extinction coefficients than the pyrazole, the "% Area" purity will be incorrect.

    • Co-elution: 1,3- and 1,5-isomers often co-elute on standard C18 columns.

    Method 2: qNMR (The Truth Teller)

    Quantitative NMR (qNMR) is the only method that provides absolute purity without a reference standard of the analyte itself. It relies on the physics of nuclear spin, where signal intensity is directly proportional to the molar amount of nuclei.

    The Protocol

    Principle: Compare the integration of a stable pyrazole signal (usually a C-H on the ring) against a certified Internal Standard (IS) of known purity.

    • Solvent Selection: DMSO-d6 is preferred over CDCl3.

      • Why? DMSO disrupts intermolecular H-bonding, sharpening the signals of exchangeable protons and improving solubility.

    • Internal Standard (IS): Use Maleic Acid or Dimethyl Sulfone .

      • Why? They have simple singlets that do not overlap with the aromatic pyrazole region (6.0 - 8.5 ppm).

    • Acquisition Parameters (Critical):

      • Pulse Angle: 90°.

      • Relaxation Delay (d1): Must be

        
         (longest longitudinal relaxation time). For pyrazoles, set d1 = 30-60 seconds . Standard 1-second delays will underestimate purity by 10-20% due to incomplete relaxation.
        
      • Scans: 16-64 (for sufficient S/N ratio).

    Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed.[2][3][4]

    Pros:

    • Absolute Accuracy: Eliminates response factor bias.

    • Structural Verification: Confirms identity and purity simultaneously.

    Cons:

    • Sensitivity: High LOD (Limit of Detection); requires ~5-10 mg of sample.

    • Tautomeric Broadening: If not in DMSO, signals may be too broad to integrate accurately.

    Method 3: LC-MS (The Identifier)

    LC-MS is often misused for purity quantification. Its primary role should be identification , not quantification, for pyrazoles.

    The Bias

    Pyrazoles ionize efficiently in ESI+ (Electrospray Ionization). However, synthetic impurities (like unreacted hydrazines or diketones) may ionize 10x or 100x better (or worse). An LC-MS chromatogram showing "99% purity" might actually be 85% pure by mass.

    Strategic Use

    Use LC-MS to:

    • Confirm the molecular weight (

      
      ).
      
    • Identify specific impurities (e.g.,

      
       indicates methylation, 
      
      
      
      indicates oxidation).
    • Differentiation: 1,3- and 1,5-isomers often have different fragmentation patterns in MS/MS modes, aiding in regioisomer assignment.

    Comparative Analysis

    FeatureHPLC-UV (Acidic)qNMR (DMSO-d6)LC-MS
    Primary Utility Routine Purity %Absolute Purity (Assay)ID & Impurity Profiling
    Sample Required < 0.1 mg5 - 20 mg< 0.01 mg
    Precision High (<0.5% RSD)High (<1.0% RSD)Low (>5% RSD)
    Bias Source Extinction CoefficientsIntegration Errors /
    
    
    Ionization Efficiency
    Tautomer Handling Requires pH controlRequires DMSO/D2ORobust
    Throughput High (Auto-sampler)Low (Manual Prep)High

    Recommended Workflow: The "Triad" Approach

    For critical building blocks used in late-stage synthesis or biological assays, rely on a self-validating workflow.

    Workflow Diagram

    Workflow Start Crude Pyrazole Building Block Step1 1. LC-MS Screening (Identify M+H, Major Impurities) Start->Step1 Decision1 Is Mass Correct? Step1->Decision1 Step2 2. HPLC-UV (Acidic Method) (Determine Chromatographic Purity) Decision1->Step2 Yes Fail Repurify / Discard Decision1->Fail No Decision2 Purity > 95%? Step2->Decision2 Step3 3. qNMR (DMSO-d6) (Determine Absolute Assay wt%) Decision2->Step3 Yes Decision2->Fail No RegioCheck Regioisomer Check (NOE / HMBC) Step3->RegioCheck If N-alkylated Pass Release for Synthesis Step3->Pass If N-H RegioCheck->Pass

    Figure 2: The "Triad" workflow ensures that identity (LC-MS), homogeneity (HPLC), and absolute content (qNMR) are all validated before release.

    Step-by-Step Protocol Summary
    • Screen: Run LC-MS to confirm the mass and spot gross impurities.

    • Refine: Run HPLC-UV (Water/ACN + 0.1% TFA). If peak splitting occurs, increase column temperature to 40°C or switch to a lower pH.

    • Validate: If HPLC purity > 95%, perform qNMR using Maleic Acid IS in DMSO-d6 with a 60-second relaxation delay. This value is your true purity for stoichiometry calculations.

    References

    • Claramunt, R. M., et al. (2008). A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles. Journal of Molecular Structure. [Link]

    • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. [Link]

    • Almac Group. (2023). QNMR – a modern alternative to HPLC.[5] Almac Services. [Link]

    • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

    • Peláez, R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega. [Link]

    Sources

    Analytical Guide: Distinguishing 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde from its 5-Carbaldehyde Isomer

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    When synthesizing N-alkylated pyrazole carbaldehydes—critical building blocks in pharmaceutical development—regioselectivity is a persistent challenge. Alkylation of pyrazole-carbaldehydes or condensation pathways frequently yields a mixture of 1,4- and 1,5-regioisomers. For researchers and drug development professionals, distinguishing 1-cyclobutyl-1H-pyrazole-4-carbaldehyde from 1-cyclobutyl-1H-pyrazole-5-carbaldehyde is paramount. The positional shift of the formyl group drastically alters the molecule's electronic landscape, reactivity, and target binding affinity.

    This guide provides an objective, data-backed framework for differentiating these two regioisomers using Nuclear Magnetic Resonance (NMR) spectroscopy, establishing a self-validating protocol based on 1D J-coupling, 2D NOESY, and 2D HMBC techniques.

    Structural & Mechanistic Divergence

    The fundamental difference between the two isomers lies in the spatial arrangement of the pyrazole ring protons relative to the formyl (-CHO) and cyclobutyl groups.

    • 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde: The formyl group is located at the C-4 position, meaning it is flanked by two isolated pyrazole protons (H-3 and H-5). Because these protons are separated by a carbon and a nitrogen atom, they do not exhibit strong scalar coupling[1].

    • 1-Cyclobutyl-1H-pyrazole-5-carbaldehyde: The formyl group is located at the C-5 position, directly adjacent to the N-cyclobutyl group. This leaves the pyrazole protons at C-3 and C-4 adjacent to one another, resulting in a strong, diagnostic vicinal coupling (

      
      )[2].
      

    This spatial rearrangement drives the diagnostic differences in both scalar coupling (through-bond) and Nuclear Overhauser Effect (through-space) interactions, making NMR the definitive tool for structural assignment[3],[4].

    Quantitative Data Comparison

    The following table summarizes the key quantitative NMR parameters used to objectively distinguish the two regioisomers. Data is extrapolated from highly analogous 1-alkylpyrazole systems to provide precise diagnostic benchmarks[2],[1].

    Analytical Parameter1-Cyclobutyl-1H-pyrazole-4-carbaldehyde1-Cyclobutyl-1H-pyrazole-5-carbaldehydeDiagnostic Value & Causality
    
    
    H NMR (Pyrazole Core)
    Two singlets (or finely split doublets,
    
    
    < 1.0 Hz) at ~
    
    
    7.90 & 8.05 ppm.
    Two distinct doublets (
    
    
    
    
    2.0 Hz) at ~
    
    
    6.95 (H-4) & 7.55 (H-3) ppm.
    Primary Identifier: Adjacent H-3/H-4 protons in the 5-isomer force a ~2.0 Hz vicinal coupling.
    
    
    C NMR (Formyl Carbon)
    C-4 resonates at ~125 ppm.C-5 resonates at ~139 ppm.Electronic Shift: The C-4 position is more electron-rich, shielding the carbon nucleus.
    2D NOESY (Through-Space) Strong NOE between Cyclobutyl
    
    
    -CH and Pyrazole H-5 .
    Strong NOE between Cyclobutyl
    
    
    -CH and Aldehyde CHO proton.
    Absolute Geometry: Confirms which functional group is situated at the C-5 position adjacent to N-1.
    2D HMBC (Through-Bond) CHO proton correlates to C-4 (
    
    
    ), C-3 (
    
    
    ), and C-5 (
    
    
    ).
    CHO proton correlates to C-5 (
    
    
    ) and C-4 (
    
    
    ).
    Skeleton Validation: Maps the exact carbon backbone connectivity of the formyl group.
    Experimental Protocol: A Self-Validating Workflow

    To ensure scientific integrity, the following protocol is designed as a self-validating system . By pairing scalar coupling (1D

    
    H) with through-space (NOESY) and through-bond (HMBC) data, any ambiguity caused by overlapping signals or solvent effects is resolved.
    

    Step 1: Sample Preparation

    • Dissolve 15–20 mg of the purified regioisomer in 0.6 mL of CDCl

      
       (containing 0.03% v/v TMS as an internal standard).
      
    • Causality: A high-concentration sample is required to achieve a sufficient signal-to-noise ratio for 2D HMBC carbon correlations within a practical timeframe.

    Step 2: 1D

    
    H NMR Acquisition 
    
    • Acquire a standard 1D sequence (16–32 scans) at 298 K.

    • Interpretation: Zoom in on the aromatic region (

      
       6.5–8.5 ppm). If you observe two doublets with a 
      
      
      
      -coupling of ~2.0 Hz, the molecule is the 5-carbaldehyde[2]. If you observe two singlets, it is the 4-carbaldehyde[1].

    Step 3: 2D

    
    H-
    
    
    
    H NOESY Acquisition
    • Set the NOESY mixing time to 400–500 ms .

    • Causality: Small molecules (MW ~150 g/mol ) tumble rapidly in solution, which can lead to zero or positive NOE enhancements. A mixing time of 400–500 ms is optimal for transient NOE buildup in this molecular weight regime before spin diffusion obscures the primary contacts[3].

    • Interpretation: Look for the cross-peak originating from the cyclobutyl methine proton (

      
       4.8–5.2 ppm). A correlation to the highly deshielded aldehyde proton (
      
      
      
      ~9.9 ppm) definitively proves the 5-carbaldehyde structure.

    Step 4: 2D

    
    H-
    
    
    
    C HMBC Acquisition
    • Optimize the long-range coupling delay for

      
       = 8 Hz .
      
    • Causality: Standard 3-bond heteronuclear couplings in heteroaromatic pyrazole systems average around 8 Hz. Setting the delay to this value maximizes the intensity of the crucial CHO to C-3/C-5 cross-peaks[4].

    • Interpretation: Verify the carbon shift to which the aldehyde proton is bound. A

      
       correlation to a carbon at ~125 ppm confirms the 4-carbaldehyde, whereas a correlation to ~139 ppm confirms the 5-carbaldehyde.
      
    Orthogonal Decision Tree

    The following workflow illustrates the logical relationships and decision points in the self-validating NMR protocol.

    Regioisomer_Differentiation Start Unknown Isomer (1-Cyclobutyl-pyrazole-CHO) HNMR 1H NMR Spectroscopy (Analyze Pyrazole Protons) Start->HNMR Branch4 Two Singlets δ ~7.9 & 8.1 ppm (4J < 1.0 Hz) HNMR->Branch4 Branch5 Two Doublets δ ~6.9 & 7.5 ppm (3J ≈ 2.0 Hz) HNMR->Branch5 Iso4 4-Carbaldehyde Scaffold Branch4->Iso4 Iso5 5-Carbaldehyde Scaffold Branch5->Iso5 NOESY 2D NOESY Validation (Through-Space) Iso4->NOESY HMBC 2D HMBC Validation (Through-Bond) Iso4->HMBC Iso5->NOESY Iso5->HMBC Val4 NOE: Cyclobutyl ↔ H-5 HMBC: CHO ↔ C-4 NOESY->Val4 Val5 NOE: Cyclobutyl ↔ CHO HMBC: CHO ↔ C-5 NOESY->Val5 HMBC->Val4 HMBC->Val5

    Figure 1: Orthogonal NMR decision tree for absolute regiochemical assignment of pyrazole isomers.

    References

    1.[3] MDPI - Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. 3 2.[4] RSC Publishing - Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. 4 3.[2] ChemicalBook - 1-Methyl-1H-pyrazole-5-carbaldehyde | 27258-33-9. 2 4.[1] PubChem - 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117. 1

    Sources

    Safety Operating Guide

    A Senior Application Scientist's Guide to the Proper Disposal of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde (CAS No. 1545675-69-1). As a specialized heterocyclic aldehyde used in complex organic synthesis and drug discovery, its handling and disposal require a thorough understanding of its chemical properties and associated hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental stewardship.

    Section 1: Hazard Identification and Risk Assessment

    A foundational principle of laboratory safety is a complete understanding of the materials in use. The disposal plan for any chemical is directly informed by its inherent hazards. 1-cyclobutyl-1H-pyrazole-4-carbaldehyde is classified as an irritant, and like many aldehydes, requires careful handling to avoid exposure.[1][2]

    The primary hazards, as defined by the Globally Harmonized System (GHS), necessitate specific disposal considerations to protect both the handler and the environment.[2] The causality is clear: a substance that can cause skin, eye, and respiratory irritation must not be disposed of through conventional waste streams where it could come into contact with unprotected individuals or enter aquatic ecosystems.

    Table 1: Chemical and Hazard Summary for 1-cyclobutyl-1H-pyrazole-4-carbaldehyde

    PropertyValueSource(s)
    CAS Number 1545675-69-1
    Molecular Formula C₈H₁₀N₂O[3]
    Molecular Weight 150.18 g/mol [2]
    Physical Form Liquid[2]
    GHS Pictogram GHS07 (Exclamation Mark)
    GHS Signal Word Warning
    Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
    Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant[2]

    Section 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)

    Before beginning the waste consolidation process, it is imperative to mitigate the risk of exposure. All handling of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde, including its disposal, must be conducted within a certified chemical fume hood to control vapor inhalation, addressing the H335 respiratory hazard.[4][5]

    The selection of appropriate PPE is a critical, non-negotiable control measure. The following PPE ensemble creates a necessary barrier between the researcher and the chemical:

    • Hand Protection : Wear aldehyde-resistant gloves. Butyl rubber or nitrile gloves are effective against aldehyde solutions and are recommended over materials like latex, which provide insufficient protection.[1] Always inspect gloves for integrity before use.

    • Eye and Face Protection : Use splash-proof safety goggles and a full-face shield.[1] This combination is essential to prevent contact with the eyes (addressing H319) during liquid transfer.

    • Protective Clothing : A flame-resistant lab coat, full-length pants, and closed-toe shoes are mandatory.[4] For transfers of larger volumes, a chemically resistant apron provides an additional layer of protection.

    Section 3: Step-by-Step Disposal Protocol

    This protocol is designed as a self-validating system. Adherence to each step ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

    Step 1: Waste Segregation Treat all 1-cyclobutyl-1H-pyrazole-4-carbaldehyde waste as hazardous.[6] This includes neat (pure) material, contaminated solutions, and any solids (e.g., pipette tips, absorbent materials) that have come into contact with it. This waste stream should be classified as non-halogenated organic liquid waste . It is crucial to avoid mixing this waste with other chemical classes, such as halogenated solvents or strong oxidizers, as this can create dangerous reactions and significantly increase the complexity and cost of disposal.[6]

    Step 2: Containerization Select a designated hazardous waste container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[6][7] The container must be free of leaks and external residue. Never use a container that previously held an incompatible chemical (e.g., strong acids or bases).[4]

    Step 3: Accurate Labeling Proper labeling is a cornerstone of regulatory compliance and safety. The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "1-cyclobutyl-1H-pyrazole-4-carbaldehyde"[7]

    • The CAS Number: "1545675-69-1"

    • An accurate indication of the hazards (e.g., "Irritant") and the corresponding GHS pictogram (GHS07)

    Step 4: Accumulation and Storage Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[7] This area should be well-ventilated, away from heat or ignition sources, and clearly marked. Keep the container tightly closed except when adding waste.[4][8]

    Step 5: Final Disposal The final and most critical step is to arrange for professional disposal. Under no circumstances should this chemical be disposed of down the drain or in the general trash .[7][9] Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[7] Follow their specific procedures for waste consolidation and handover. This ensures the waste is transported and processed in accordance with all local, state, and federal regulations.[10][11]

    Section 4: Workflow Visualization

    The following diagram illustrates the logical flow of the disposal protocol, from initial hazard assessment to final compliant disposal.

    DisposalWorkflow start Start: Waste Generation assess 1. Assess Hazards (Skin/Eye/Resp Irritant) start->assess ppe 2. Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) assess->ppe segregate 3. Segregate Waste (Non-Halogenated Organic) ppe->segregate container 4. Use Labeled, Compatible Waste Container segregate->container store 5. Store Securely in Satellite Accumulation Area container->store contact_ehs 6. Arrange Disposal via EHS or Licensed Contractor store->contact_ehs end_process End: Compliant Disposal contact_ehs->end_process

    Caption: Disposal workflow for 1-cyclobutyl-1H-pyrazole-4-carbaldehyde.

    Section 5: Emergency Procedures for Spills

    In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

    • Minor Spill (Manageable by lab personnel):

      • Alert personnel in the immediate area and control access.

      • Ensure the chemical fume hood is operational to maximize ventilation.[4]

      • Wearing the full PPE described in Section 2, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pad.[4]

      • Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[4]

      • Clean the spill area with soap and water.[4]

      • Label the container with all spill debris as hazardous waste and dispose of it according to the protocol in Section 3.

    • Major Spill (Beyond the control of lab personnel):

      • Evacuate the area immediately.[12]

      • If safe to do so, close the door to the affected area to contain vapors.

      • Activate the nearest fire alarm and notify your institution's emergency response team and EHS office.[4]

      • Do not attempt to clean up a major spill without specialized training and equipment.

    References

    • 1-cyclobutyl-1h-pyrazole-4-carbaldehyde . PubChem, National Library of Medicine. [Link]

    • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? . Homework.Study.com. [Link]

    • 1-cyclobutyl-3-methyl-1h-pyrazole-4-carbaldehyde . PubChem, National Library of Medicine. [Link]

    • 1-(cyclobutylmethyl)-1h-pyrazole-4-carbaldehyde . PubChem, National Library of Medicine. [Link]

    • 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 . PubChem, National Library of Medicine. [Link]

    • Best Practices for the Safe Use of Glutaraldehyde in Health Care . Occupational Safety and Health Administration (OSHA). [Link]

    • Aldehydes exposure analysis . RPS Group. [Link]

    • SAFETY DATA SHEET - 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde . Fisher Scientific. [Link]

    • Formaldehyde Safety & Hazards . Lab Alley. [Link]

    • 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde | C10H14N2O | CID 3145403 . PubChem, National Library of Medicine. [Link]

    • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide . Cole-Parmer. [Link]

    • Guidance on waste and recovered substances . European Chemicals Agency (ECHA). [Link]

    • MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde . Capot Chemical. [Link]

    • Understanding the Waste Framework Directive (WFD) . European Chemicals Agency (ECHA). [Link]

    • ECHA's activities under Packaging and Packaging Waste Regulation . European Chemicals Agency (ECHA). [Link]

    • 1-cyclobutyl-1h-pyrazole-3-carbaldehyde . PubChem, National Library of Medicine. [Link]

    • SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES . Government of El Salvador. [Link]

    • USEPA Final Hazardous Waste Pharmaceutical Rule . Montrose Environmental Group. [Link]

    • Need to dispose chemicals . Health and Safety Executive (HSE). [Link]

    • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

    • Synthesis and reactions of pyrazole-4-carbaldehydes . ResearchGate. [Link]

    • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . Arkivoc. [Link]

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-cyclobutyl-1H-pyrazole-4-carbaldehyde
    Reactant of Route 2
    Reactant of Route 2
    1-cyclobutyl-1H-pyrazole-4-carbaldehyde

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。